2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid
Description
Properties
IUPAC Name |
2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-5,7,10H,6H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLVVKXGZXTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950033 | |
| Record name | N-(1-Hydroxyethylidene)-3-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27313-65-1, 33043-37-7 | |
| Record name | N-Acetyl-3-methoxy-O-methyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27313-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Hydroxyethylidene)-3-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 33043-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
This guide provides a comprehensive overview of the synthesis and characterization of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, a substituted N-acetylated amino acid with potential applications in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible in a standard laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Rationale
This compound is a derivative of phenylalanine, featuring a dimethoxy-substituted benzene ring. This substitution pattern is found in numerous biologically active molecules, and the N-acetyl group can influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of this and related compounds is of significant interest for the exploration of new therapeutic agents.
The synthetic route detailed in this guide follows the principles of the classical Erlenmeyer-Plöchl synthesis, a robust and well-established method for the preparation of α-amino acids.[1][2][3] This multi-step process involves the formation of an azlactone intermediate, followed by hydrolysis and reduction to yield the final saturated N-acetylated amino acid. The choice of this synthetic pathway is based on its reliability, the accessibility of the starting materials, and the ability to generate the target molecule with high purity.
Synthetic Pathway Overview
The synthesis of this compound is accomplished in a three-step sequence, commencing with commercially available starting materials. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one
This initial step involves the condensation of 3,4-dimethoxybenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base, typically sodium acetate. The acetic anhydride serves as both a dehydrating agent and a solvent, facilitating the formation of the azlactone ring.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde (1 equivalent), N-acetylglycine (1.1 equivalents), and anhydrous sodium acetate (1 equivalent).
-
To this mixture, add acetic anhydride (3 equivalents).
-
Heat the reaction mixture with stirring in an oil bath at 100-110 °C for 2-3 hours. The mixture will initially be a slurry and should become a clear, colored solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride. This step should be performed in a fume hood as it is exothermic.
-
Cool the mixture in an ice bath to induce crystallization of the azlactone product.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with water to remove any remaining salts.
-
Dry the product under vacuum to yield the crude 4-(3,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Step 2: Synthesis of 2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid
The azlactone intermediate is then hydrolyzed to the corresponding α,β-unsaturated N-acetylamino acid. This is typically achieved by treatment with a mild aqueous base, which opens the lactone ring.
Protocol:
-
Suspend the 4-(3,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one (1 equivalent) in a solution of aqueous sodium hydroxide (e.g., 1-2 M) or sodium carbonate.
-
Heat the mixture with stirring. The solid should dissolve as the hydrolysis proceeds. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 1-2 hours), cool the solution in an ice bath.
-
Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.
-
The product, 2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound
The final step is the reduction of the carbon-carbon double bond of the acrylic acid derivative to yield the target saturated propanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.
Protocol:
-
Dissolve the 2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a hydrogenation flask.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Mechanistic Insights: The Erlenmeyer-Plöchl Reaction
The cornerstone of this synthesis is the Erlenmeyer-Plöchl reaction, which proceeds through a fascinating and well-studied mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Key steps in the mechanism of the Erlenmeyer-Plöchl reaction.
The reaction is initiated by the formation of an enolate from N-acetylglycine, facilitated by the sodium acetate base. This enolate then undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The methylene group of this oxazolone is sufficiently acidic to be deprotonated, and the resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the 3,4-dimethoxybenzaldehyde in an aldol-type condensation. Subsequent dehydration of the aldol adduct yields the final, stable azlactone product.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods should be employed.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₇NO₅ |
| Molecular Weight | 267.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in methanol, ethanol, and aqueous base. Sparingly soluble in water. |
Spectroscopic Data (Predicted)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): 1.9-2.1 (s, 3H, -COCH₃), 2.8-3.1 (m, 2H, -CH₂-), 3.8-3.9 (s, 6H, 2 x -OCH₃), 4.5-4.7 (m, 1H, -CH-), 6.7-6.9 (m, 3H, Ar-H), 7.5-8.0 (d, 1H, -NH-), 10-12 (br s, 1H, -COOH) |
| ¹³C NMR | δ (ppm): 22-24 (-COCH₃), 35-38 (-CH₂-), 53-56 (-CH-), 55-57 (-OCH₃), 111-113 (Ar-C), 120-122 (Ar-C), 128-130 (Ar-C), 147-149 (Ar-C-O), 148-150 (Ar-C-O), 169-171 (-NHCO-), 173-175 (-COOH) |
| IR (KBr) | ν (cm⁻¹): 3300-3400 (N-H stretch), 2800-3300 (O-H stretch of COOH), 1700-1720 (C=O stretch of COOH), 1640-1660 (C=O stretch of amide I), 1540-1560 (N-H bend of amide II), 1250-1270 & 1020-1040 (C-O stretch of ethers) |
| Mass Spec (ESI-) | m/z: 266.1 [M-H]⁻ |
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The Erlenmeyer-Plöchl synthesis provides an efficient means of accessing the key azlactone intermediate, which can be readily converted to the final product through hydrolysis and reduction. The provided protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel amino acid derivatives for potential applications in drug discovery and development. Adherence to standard laboratory safety practices is paramount during the execution of these procedures.
References
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Kanmera, T., Lee, S., Aoyagi, H., & Izumiya, N. (1980). Cyclic peptides. IX. Asymmetric hydrogenation of alpha, beta-dehydroamino acid residue in cyclodipeptides and preparation of optically pure alpha-amino acids. International Journal of Peptide and Protein Research, 16(4), 280–290. [Link]
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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J-GLOBAL. (n.d.). N-Acetyl-α-methyl-3,4-dimethoxy-L-phenylalanine p-menthane-3-yl ester. Japan Science and Technology Agency. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Erlenmeyer-Plochl Azlactone Synthesis. [Link]
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BYU ScholarsArchive. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Applications. [Link]
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Shivaji College. (n.d.). Preparation of Amino acids: The Azlactone Synthesis. [Link]
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Stawikowski, M., & Fields, G. B. (2012). α,β-Dehydroamino acids in naturally occurring peptides. Bioorganic & medicinal chemistry, 20(14), 4135–4153. [Link]
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Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. [Link]
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Dempsey, D. R., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 805995. [Link]
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Physicochemical properties of N-acetyl-3,4-dimethoxyphenylalanine
An In-depth Technical Guide to the Physicochemical Properties of N-acetyl-3,4-dimethoxyphenylalanine
Introduction
N-acetyl-3,4-dimethoxyphenylalanine is a derivative of the crucial amino acid L-DOPA (3,4-dihydroxyphenylalanine), a cornerstone in the management of Parkinson's disease. The modification of L-DOPA, in this case through N-acetylation and O-methylation, fundamentally alters its physicochemical properties, which in turn dictates its behavior in biological and chemical systems. Understanding these properties is paramount for researchers in medicinal chemistry, pharmacology, and drug development, as they influence everything from solubility and stability to membrane permeability and suitability for analytical quantification.
This guide provides a detailed exploration of the essential physicochemical characteristics of N-acetyl-3,4-dimethoxyphenylalanine. Moving beyond a simple data sheet, we delve into the causality behind these properties, present robust protocols for their experimental determination, and discuss their direct implications for scientific research and pharmaceutical applications. The methodologies described herein are designed as self-validating systems, providing a framework for generating reliable and reproducible data.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data is built.
-
IUPAC Name: (2S)-2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
-
Common Synonyms: (S)-N-Acetyl-3,4-dimethoxyphenylalanine; N-Acetyl-3-(3,4-dimethoxyphenyl)-L-alanine
-
CAS Number: 33043-37-7 (for the R-isomer, a stereoisomer)[1][2]; 27313-65-1 (for the racemic R,S mixture)[]
The structure consists of a phenylalanine backbone with two key modifications: an acetyl group on the alpha-amino nitrogen and two methyl groups on the catechol hydroxyls of the phenyl ring. These modifications significantly impact its properties compared to the parent L-DOPA molecule by increasing lipophilicity and removing the acidic protons of the hydroxyl groups.
Core Physicochemical Properties
The fundamental physical and chemical attributes of a compound dictate its handling, formulation, and interaction with other substances. The following table summarizes the key properties of N-acetyl-3,4-dimethoxyphenylalanine.
| Property | Value / Expected Range | Significance in Drug Development | Source |
| Appearance | White to off-white powder or crystalline solid. | Influences handling, formulation (e.g., for tableting), and initial purity assessment. | [5] |
| Melting Point | 150-152 °C (for the R-isomer) | A sharp melting point is a primary indicator of purity. It is critical for quality control and stability assessments at different temperatures. | [1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; slightly soluble in alcohols like ethanol and methanol; low solubility in non-polar solvents and water. | Directly impacts bioavailability. Poor aqueous solubility can hinder absorption and requires specialized formulation strategies. | [6] |
| pKa (Predicted) | Carboxylic Acid (COOH): ~3.5 - 4.5 | Governs the ionization state of the molecule at different physiological pH values, which affects solubility, absorption, and interaction with biological targets. | |
| LogP (Predicted) | ~1.0 - 2.0 | Indicates the lipophilicity or hydrophobicity of the molecule. A key predictor of membrane permeability, protein binding, and metabolic stability. | [4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of N-acetyl-3,4-dimethoxyphenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Expected signals would include:
-
A singlet around 2.0 ppm for the acetyl (CH₃) protons.
-
Two singlets for the two methoxy (OCH₃) groups on the aromatic ring, likely between 3.7 and 3.9 ppm.
-
Multiplets for the diastereotopic methylene protons (-CH₂-) and the alpha-proton (-CH-).
-
Signals in the aromatic region (6.5-7.0 ppm) corresponding to the protons on the 1,2,4-trisubstituted benzene ring.
-
A doublet for the amide proton (N-H), which may be broad and exchangeable with D₂O.
-
-
¹³C NMR: Key expected resonances include:
-
A signal for the acetyl methyl carbon (~23 ppm).
-
Signals for the methoxy carbons (~56 ppm).
-
Signals for the aliphatic carbons (CH and CH₂) in the 35-60 ppm range.
-
Aromatic carbon signals between 110 and 150 ppm.
-
Two carbonyl carbon signals: one for the amide (~170-172 ppm) and one for the carboxylic acid (~174-176 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=O Stretches: Two distinct and strong carbonyl peaks are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide I band around 1640-1660 cm⁻¹.[7]
-
C-O Stretches: Strong bands in the 1200-1300 cm⁻¹ region are indicative of the aryl-alkyl ether linkages of the methoxy groups.[7]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily related to the aromatic system. The dimethoxy-substituted benzene ring is expected to show characteristic absorption maxima (λ_max) in the ultraviolet region, typically between 260 and 280 nm. This property is highly useful for quantitative analysis using techniques like HPLC with a UV detector.
Analytical Methodologies and Experimental Protocols
The accurate determination of physicochemical properties requires robust and validated analytical methods.
Workflow for Solubility Determination
The Shake-Flask method is the gold standard for determining equilibrium solubility. The workflow below ensures accuracy and reproducibility.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: HPLC-UV Quantification for Solubility
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector set to the λ_max of the compound.
-
Calibration Curve:
-
Prepare a stock solution of N-acetyl-3,4-dimethoxyphenylalanine of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of at least five calibration standards by serial dilution of the stock solution.
-
Inject each standard and record the peak area from the chromatogram.
-
Plot peak area versus concentration and perform a linear regression. The R² value must be >0.99 for the curve to be considered valid.
-
-
Sample Analysis:
-
Prepare the saturated solution supernatant as described in the workflow diagram.
-
Inject the diluted sample into the HPLC system.
-
Determine the peak area for the analyte.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µg/mL).
-
Purity Assessment by HPLC
Purity is a critical parameter, typically assessed by HPLC.
-
Method: A gradient HPLC method is often employed to ensure the separation of the main compound from any potential impurities related to synthesis or degradation.
-
Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol).
-
Gradient: The run would start with a high percentage of the aqueous phase and gradually increase the organic phase percentage to elute any more lipophilic impurities.
-
Detection: A UV detector is standard. For more rigorous identification of impurities, a mass spectrometer (LC-MS) can be used.[8]
-
Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Implications in Research and Drug Development
The physicochemical properties of N-acetyl-3,4-dimethoxyphenylalanine are not merely academic; they have profound practical consequences.
Caption: Structure-Property Relationships.
-
Improved Stability: The methylation of the catechol hydroxyl groups is a critical modification. Catechols, like those in L-DOPA, are highly susceptible to oxidation. The methoxy groups protect the aromatic ring, significantly increasing the compound's chemical stability and shelf-life, a vital attribute for an active pharmaceutical ingredient (API).
-
Enhanced Permeability: Compared to L-DOPA, the N-acetylation and O-methylation increase the molecule's lipophilicity (higher LogP). This change is expected to improve its ability to cross biological membranes, including potentially the blood-brain barrier, which is a key challenge in the delivery of neurological drugs.
-
Prodrug Potential: The modifications (acetylation and methylation) can be designed to be cleaved by enzymes in the body (e.g., amidases and demethylases), releasing a more active metabolite. This makes N-acetyl-3,4-dimethoxyphenylalanine a candidate for investigation as a prodrug, potentially offering a modified pharmacokinetic profile compared to L-DOPA.[9]
-
Use in Synthesis: This compound serves as a valuable building block in the synthesis of more complex molecules. Its defined stereochemistry and protected functional groups make it an ideal intermediate for peptide synthesis or the creation of libraries of novel compounds for screening.[][10]
Conclusion
N-acetyl-3,4-dimethoxyphenylalanine possesses a distinct set of physicochemical properties that differentiate it from its parent compound, L-DOPA, and position it as a molecule of significant interest for pharmaceutical research. Its enhanced stability and lipophilicity are direct consequences of its structural modifications. A thorough characterization, using robust analytical methodologies as outlined in this guide, is the essential first step for any researcher or drug developer aiming to unlock its full potential, whether as a novel therapeutic agent, a prodrug, or a key synthetic intermediate.
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An In-depth Technical Guide to the Biological Activity of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid Derivatives
Introduction: A Promising Scaffold for Neurological and Inflammatory Disorders
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be tailored to address a range of therapeutic targets is of paramount importance. The 2-acetamido-3-arylpropanoic acid framework has emerged as a privileged structure, most notably represented by the approved anti-epileptic drug Lacosamide. This guide delves into the therapeutic potential of a specific, yet underexplored, subset of this class: 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid derivatives .
The rationale for focusing on the 3,4-dimethoxyphenyl moiety is twofold. Firstly, this substitution pattern is prevalent in numerous biologically active natural products and synthetic compounds, often imparting favorable pharmacokinetic and pharmacodynamic properties. Secondly, the electronic and steric nature of the dimethoxy substituents offers a unique modulation of the aryl ring, which is anticipated to influence the compound's interaction with biological targets, potentially leading to novel activity profiles in comparison to existing analogs.
This technical guide will provide a comprehensive overview of the synthesis, proposed biological activities, and detailed experimental protocols for the evaluation of these promising derivatives. We will explore their potential as anticonvulsant, anti-inflammatory, and neuroprotective agents, drawing upon the established pharmacology of structurally related compounds to build a compelling case for their investigation and development.
Synthetic Pathways: Accessing the Core Structure
The synthesis of the core scaffold, this compound, can be achieved through established methodologies in amino acid chemistry. A key precursor for this synthesis is 2-(Acetylamino)-3-(3,4-dimethoxyphenyl)-2-propenoic acid.
Proposed Synthetic Route
A plausible and efficient synthetic route to the target compound and its derivatives is outlined below. This multi-step synthesis prioritizes commercially available starting materials and robust chemical transformations.
Caption: Proposed synthetic pathway for this compound derivatives.
Anticipated Biological Activities and Mechanisms of Action
Based on extensive research into structurally similar compounds, derivatives of this compound are hypothesized to exhibit a range of valuable biological activities.
Anticonvulsant Properties
Derivatives of 2-acetamido-3-methoxypropanoic acid, such as Lacosamide, have demonstrated potent anticonvulsant activity in various preclinical models, including the maximal electroshock (MES) and 6 Hz seizure models[1]. The primary mechanism of action for this class of compounds is believed to be the enhancement of slow inactivation of voltage-gated sodium channels, which leads to a reduction in neuronal hyperexcitability. It is plausible that the 3,4-dimethoxyphenyl derivatives will share this mechanism, with the substitution pattern on the phenyl ring potentially modulating the potency and selectivity of this interaction.
Anti-inflammatory Effects
Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). While the primary anti-inflammatory mechanism of traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, newer derivatives have been shown to exert their effects through multiple pathways. It is hypothesized that this compound derivatives could modulate inflammatory responses by inhibiting pro-inflammatory cytokines and other mediators.
Neuroprotective Potential
Emerging evidence suggests that some anticonvulsant and anti-inflammatory agents also possess neuroprotective properties. For instance, analogs of salidroside, which share some structural similarities, have shown neuroprotective effects in models of cerebral ischemic injury by promoting neuronal survival and inhibiting apoptosis[2][3][4]. The potential neuroprotective mechanisms of the target compounds could involve the regulation of energy homeostasis, reduction of oxidative stress, and modulation of apoptotic pathways.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a series of well-established in vivo and in vitro assays are proposed.
Anticonvulsant Activity Assessment
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.
-
Seizure Induction: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Anti-inflammatory Activity Assessment
This is a classic model of acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Drug Administration: Test compounds are administered i.p. or p.o. 1 hour before carrageenan injection. A vehicle control and a positive control (e.g., Indomethacin) are included.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Neuroprotective Activity Assessment
This assay models ischemic cell death in vitro.
Protocol:
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured to confluence.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified duration.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control wells (e.g., 2-4 hours).
-
Reperfusion: The OGD medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Assessment of Cell Viability: Cell viability is assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: The percentage of neuroprotection is calculated for each compound concentration relative to the OGD control.
Data Presentation and Interpretation
All quantitative data from the proposed biological evaluations should be summarized in clear and concise tables to facilitate comparison between different derivatives and control compounds.
Table 1: Anticonvulsant Activity of this compound Derivatives in the MES Test
| Compound | Dose (mg/kg) | % Protection | ED50 (mg/kg) |
| Vehicle | - | 0 | - |
| Phenytoin | 25 | 100 | 9.5 |
| Derivative 1 | 10 | ||
| 30 | |||
| 100 | |||
| Derivative 2 | 10 | ||
| 30 | |||
| 100 |
Table 2: Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle | - | 0 |
| Indomethacin | 10 | 45.2 |
| Derivative 1 | 50 | |
| Derivative 2 | 50 |
Table 3: Neuroprotective Effects in the in vitro OGD Model
| Compound | Concentration (µM) | % Cell Viability |
| Control | - | 100 |
| OGD | - | 45 |
| Derivative 1 | 1 | |
| 10 | ||
| 100 | ||
| Derivative 2 | 1 | |
| 10 | ||
| 100 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological and inflammatory disorders. The established biological activities of structurally related compounds provide a strong rationale for the investigation of this specific chemical series. The detailed experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of their anticonvulsant, anti-inflammatory, and neuroprotective potential.
Future research should focus on the synthesis of a diverse library of derivatives with modifications to the amide and carboxylic acid functionalities to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds identified through the proposed screening cascade can then be advanced to more complex preclinical models to assess their pharmacokinetic profiles, safety, and efficacy in chronic disease models.
References
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- Salomé, C., Salomé-Grosjean, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., ... & Kohn, H. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted) benzyl 2-acetamido-3-methoxypropionamides. Journal of medicinal chemistry, 53(3), 1260–1275.
- Chen, X., Deng, A., Zhou, T., & Ding, F. (2014). Pretreatment with 2-(4-methoxyphenyl) ethyl-2-acetamido-2-deoxy-β-D-pyranoside attenuates cerebral ischemia/reperfusion-induced injury in vitro and in vivo. PloS one, 9(7), e100126.
- Ding, F., Chen, X., & Zhou, T. (2014). 2-(4-Methoxyphenyl) ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicology and applied pharmacology, 277(3), 259–269.
- Ma, Y., Shu, Y., & Cui, Y. (2019). 2-(4-Methoxyphenyl) Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of molecular neuroscience, 69(2), 177–187.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of (r,s)-N-Acetyl-(3,4-dimethoxyphenyl)-alanine
Foreword: Unveiling Molecular Architecture for Drug Discovery
In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate a compound's physicochemical properties, from solubility and stability to its ultimate biological activity. This guide provides an in-depth, technical walkthrough of the crystal structure analysis of (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, a compound of interest due to its structural relation to biologically active N-acetylated amino acids. While a published crystal structure for this specific racemic mixture is not currently available, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach such an analysis, drawing upon established methodologies for analogous compounds.
N-acetylated amino acids are a significant class of molecules, playing roles from metabolic intermediates to potential therapeutic agents.[1][2][3] For instance, N-acetyl-L-alanine is a known human and yeast metabolite, while N-acetyl-L-phenylalanine is considered a potential uremic toxin.[1][2] Furthermore, derivatives of N-acetylated amino acids have been explored for their anti-inflammatory properties. The 3,4-dimethoxyphenyl moiety is a common feature in many pharmacologically active compounds, making the title compound a relevant subject for structural elucidation. This guide will therefore proceed as a practical, experience-driven protocol, detailing not just the "what" but the critical "why" behind each step, ensuring a robust and reproducible crystallographic analysis.
Synthesis and Crystallization: From Powder to Perfection
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is paramount; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution.
Synthesis of (r,s)-N-Acetyl-(3,4-dimethoxyphenyl)-alanine
The synthesis of the title compound can be achieved through the acetylation of (r,s)-(3,4-dimethoxyphenyl)-alanine. A standard and effective method involves the use of acetic anhydride.
Experimental Protocol:
-
Dissolution: Dissolve (r,s)-(3,4-dimethoxyphenyl)-alanine in a suitable solvent, such as glacial acetic acid.
-
Acetylation: Add a molar excess of acetic anhydride to the solution. The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is typically poured into cold water to precipitate the N-acetylated product and to quench any unreacted acetic anhydride.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine.
-
Characterization: The purified product should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity prior to crystallization experiments.
Crystallization: The Art and Science of Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that relies on methodical screening of various conditions. For a molecule like (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, several common techniques can be employed.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good starting point for crystallization is a solvent in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is a simple yet effective method.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. The rate of cooling is critical; slower cooling generally yields better quality crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): This technique is particularly useful for small quantities of material. A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a well (sitting drop), which is then inverted over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, leading to crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is placed in a vial. A less-dense "anti-solvent" (a solvent in which the compound is insoluble) is carefully layered on top. Crystals may form at the interface between the two solvents as they slowly mix.
Rationale behind the choice of crystallization method: For a relatively small, organic molecule like the title compound, slow evaporation and slow cooling are often successful and are procedurally simpler than vapor diffusion methods, which are more commonly associated with protein crystallography.
X-ray Diffraction Data Collection: Interrogating the Crystal with X-rays
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer. The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted X-rays.[4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[5] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.
-
Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and the crystal system. A data collection strategy is then devised to measure a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors such as Lorentz and polarization effects. The data is then scaled and merged to produce a final reflection file.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.
Workflow for Structure Solution and Refinement
Caption: Workflow for solving and refining a crystal structure.
Detailed Steps:
-
Structure Solution: For small molecules, direct methods or Patterson methods are typically used to solve the phase problem and obtain an initial electron density map. This map reveals the positions of the heavier atoms.
-
Model Building: An initial model of the molecule is built into the electron density map.
-
Structure Refinement: The initial model is refined using a least-squares minimization process. This process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the observed diffraction data and the data calculated from the model.
-
Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the observed electron density is higher or lower than that calculated from the model, revealing the positions of missing atoms (such as hydrogen atoms) or indicating errors in the current model.
-
Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are typically refined, which model the thermal motion of the atoms as ellipsoids.
-
Hydrogen Atom Treatment: Hydrogen atoms are often located in the difference Fourier map and are typically refined with constraints or placed in calculated positions and allowed to ride on their parent atoms.
-
Validation: The final refined model is validated using various crystallographic metrics, such as the R-factor, GooF (Goodness-of-Fit), and by checking for any unusual geometric parameters or unresolved electron density.
Analysis of the Crystal Structure: Deciphering the Molecular Architecture
With a refined crystal structure, a detailed analysis of the molecular geometry, conformation, and intermolecular interactions can be performed. This is crucial for understanding the compound's properties and its potential interactions in a biological system.
Molecular Conformation
The conformation of the (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine molecule would be analyzed by examining its torsion angles. Key torsions to consider include those around the Cα-Cβ bond, which determines the relative orientation of the phenyl ring and the amino acid backbone, and the torsion angles of the methoxy groups.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal is determined by a network of non-covalent interactions. For the title compound, the following interactions would be anticipated and analyzed:
-
Hydrogen Bonding: The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors. A detailed analysis of the hydrogen bonding network is essential. For instance, carboxylic acid groups often form dimeric motifs.
-
C-H···O Interactions: Weak C-H···O hydrogen bonds, where a C-H group acts as a donor and an oxygen atom as an acceptor, are also expected to play a significant role in the crystal packing, as seen in related structures.[6]
-
π-Interactions: The dimethoxyphenyl ring can participate in π-π stacking or C-H···π interactions.[6][7][8] The geometry of these interactions (e.g., face-to-face or edge-to-face) would be characterized.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[6]
Hypothetical Crystallographic Data for (r,s)-N-Acetyl-(3,4-dimethoxyphenyl)-alanine monohydrate
| Parameter | Value |
| Chemical Formula | C₁₃H₁₇NO₅·H₂O |
| Formula Weight | 285.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| V (ų) | 1334.5 |
| Z | 4 |
| ρ_calc_ (g/cm³) | 1.421 |
| μ (mm⁻¹) | 0.112 |
| F(000) | 608 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.123 |
| Goodness-of-fit | 1.05 |
Note: This data is hypothetical and serves as an example of what would be presented.
Conclusion and Future Directions
This guide has outlined a comprehensive, field-proven approach to the crystal structure analysis of (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine. By following these detailed protocols, from synthesis and crystallization to data collection, structure refinement, and in-depth analysis of intermolecular interactions, researchers can obtain a high-quality crystal structure. The resulting atomic-level understanding of the compound's architecture is invaluable for rational drug design, polymorphism studies, and formulation development. The insights gained from such an analysis provide a solid foundation for further investigations into the biological activity and structure-activity relationships of this and related compounds.
References
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Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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N-Acetyl-L-alanine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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N-Acetyl-L-phenylalanine (HMDB0000512). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]
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(-)-N-Acetylphenylalanine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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(r,s)-n-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate. (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
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Jennings, W. B., McCarthy, N. J. P., Kelly, P., & Malone, J. F. (2011). Topically resolved intramolecular CH-π interactions in phenylalanine derivatives. Organic & Biomolecular Chemistry, 9(21), 7330-7338. [Link]
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Gervasio, F. L., Chelli, R., Procacci, P., & Schettino, V. (2002). The nature of intermolecular interactions between aromatic amino acid residues. Proteins: Structure, Function, and Bioinformatics, 48(1), 117-125. [Link]
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X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts. Retrieved January 22, 2026, from [Link]
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Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Proteopedia. Retrieved January 22, 2026, from [Link]
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A Guide to the Spectroscopic Characterization of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
Authored by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry and organic synthesis. While experimental spectra for this specific molecule are not widely available in public databases, this document offers a comprehensive, predicted analysis based on established principles of spectroscopy and data from closely related structural analogs. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the standard methodologies for acquiring such data, ensuring a self-validating framework for researchers aiming to synthesize or analyze this compound. All discussions are grounded in authoritative spectroscopic principles to ensure the highest degree of scientific integrity.
Introduction: The Significance of this compound
This compound, also known as N-Acetyl-3,4-dimethoxy-D,L-phenylalanine, is a derivative of the amino acid phenylalanine. Its structure incorporates a pharmacologically significant 3,4-dimethoxyphenyl group, a feature present in numerous bioactive molecules. The N-acetyl group modifies the polarity and metabolic stability of the parent amino acid. Understanding the precise spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.
This guide will provide a detailed, albeit predictive, analysis of its spectroscopic data, empowering researchers to identify and characterize this molecule with confidence.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is paramount to interpreting its spectroscopic data. The following diagram illustrates the key structural components that will give rise to distinct signals in NMR, IR, and MS analyses.
N-acetyl-3,4-dimethoxyphenylalanine: A Comprehensive Technical Guide to its Therapeutic Potential
An In-depth Technical Guide
Executive Summary
N-acetyl-3,4-dimethoxyphenylalanine is a derivative of the amino acid L-3,4-dimethoxyphenylalanine. While direct research on this N-acetylated compound is limited, the known biological activities of its parent compound and other N-acetylated amino acids suggest a promising area for therapeutic investigation. L-3,4-dimethoxyphenylalanine has been explored for its potential in neuropharmacology, particularly in the modulation of neurotransmitter systems, and in oncology.[1] The N-acetylation of the parent compound may enhance its bioavailability and modify its pharmacokinetic profile, potentially offering a novel therapeutic agent. This guide provides a comprehensive overview of the chemical properties of N-acetyl-3,4-dimethoxyphenylalanine, a review of the therapeutic potential of its parent compound, and a hypothesized framework for investigating its utility in neuroscience and oncology. Detailed experimental protocols are provided to facilitate future research into this promising molecule.
Introduction to N-acetyl-3,4-dimethoxyphenylalanine
N-acetyl-3,4-dimethoxyphenylalanine is a synthetic amino acid derivative. The addition of an acetyl group to the nitrogen atom of 3,4-dimethoxyphenylalanine can alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. N-acetylation is a common strategy in drug design to improve the pharmacokinetic properties of a lead compound.
Chemical Properties and Synthesis
N-acetyl-3,4-dimethoxyphenylalanine has a molecular formula of C13H17NO5 and a molecular weight of 267.28 g/mol .[2] Its structure is characterized by a phenylalanine core with two methoxy groups on the phenyl ring and an acetyl group on the alpha-amino group.
Synthesis of N-acetyl-3,4-dimethoxyphenylalanine:
The synthesis of N-acetyl-3,4-dimethoxyphenylalanine can be achieved through the acetylation of L-3,4-dimethoxyphenylalanine. A general synthetic route is outlined below.[3]
Caption: General synthesis route for N-acetyl-3,4-dimethoxyphenylalanine.
Potential Therapeutic Applications & Underlying Mechanisms
While direct evidence for the therapeutic uses of N-acetyl-3,4-dimethoxyphenylalanine is not yet available, the known biological activities of its parent compound, L-3,4-dimethoxyphenylalanine, provide a strong foundation for hypothesizing its potential applications.[1]
Potential in Neuropharmacology
Rationale for Therapeutic Use: L-3,4-dimethoxyphenylalanine is structurally similar to L-DOPA, a precursor to the neurotransmitter dopamine.[4] This structural similarity suggests that it may interact with pathways involved in neurotransmitter synthesis and signaling. Its potential role in neurotransmitter modulation makes it a candidate for investigating treatments for neurological and psychiatric conditions such as depression and anxiety.[1] The N-acetylated form could potentially offer improved blood-brain barrier penetration.
Proposed Mechanism of Action: It is hypothesized that N-acetyl-3,4-dimethoxyphenylalanine could act as a modulator of dopaminergic and other monoaminergic systems. It might serve as a prodrug that, after deacetylation, releases L-3,4-dimethoxyphenylalanine to influence neurotransmitter levels.
Caption: Hypothesized mechanism in neuropharmacology.
Potential in Oncology
Rationale for Therapeutic Use: Altered amino acid metabolism is a hallmark of many cancers. Cancer cells often exhibit an increased demand for certain amino acids to support their rapid proliferation. L-3,4-dimethoxyphenylalanine has been investigated for its potential in cancer treatment.[1] As an analog of a natural amino acid, N-acetyl-3,4-dimethoxyphenylalanine could potentially be taken up by cancer cells through amino acid transporters and exert a cytotoxic or cytostatic effect.
Proposed Mechanism of Action: N-acetyl-3,4-dimethoxyphenylalanine may act as a competitive inhibitor of amino acid transporters, leading to amino acid starvation in cancer cells. Alternatively, it could be metabolized into a toxic compound within the cancer cell, leading to apoptosis.
Caption: Hypothesized mechanism in oncology.
Experimental Protocols for Investigating Therapeutic Potential
The following are proposed experimental workflows to investigate the hypothesized therapeutic potential of N-acetyl-3,4-dimethoxyphenylalanine.
In Vitro Assays
4.1.1 Neuropharmacology Screening
-
Objective: To assess the effect of N-acetyl-3,4-dimethoxyphenylalanine on neuronal cell viability and neurotransmitter uptake.
-
Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma).
-
Protocol:
-
Culture cells to 80% confluency in appropriate media.
-
Treat cells with varying concentrations of N-acetyl-3,4-dimethoxyphenylalanine (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or PrestoBlue assay.
-
For neurotransmitter uptake assays, pre-incubate cells with the compound and then add radiolabeled dopamine or serotonin.
-
Measure intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate IC50 values for cytotoxicity and neurotransmitter uptake inhibition.
4.1.2 Oncology Screening
-
Objective: To determine the cytotoxic and anti-proliferative effects of N-acetyl-3,4-dimethoxyphenylalanine on various cancer cell lines.
-
Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of N-acetyl-3,4-dimethoxyphenylalanine for 72 hours.
-
Perform a cell viability assay (e.g., CellTiter-Glo).
-
For proliferation assays, use a BrdU incorporation assay.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
In Vivo Models
4.2.1 Animal Model for Depression
-
Model: Forced swim test (FST) or tail suspension test (TST) in mice.
-
Protocol:
-
Acclimate male C57BL/6 mice for one week.
-
Administer N-acetyl-3,4-dimethoxyphenylalanine (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
For the FST, place mice in a cylinder of water and record the duration of immobility for the last 4 minutes of a 6-minute session.
-
For the TST, suspend mice by their tails and record the duration of immobility for a 6-minute session.
-
-
Endpoints: A significant decrease in immobility time is indicative of an antidepressant-like effect.
4.2.2 Xenograft Model for Cancer
-
Model: Subcutaneous xenograft model in immunodeficient mice (e.g., NOD-SCID).
-
Protocol:
-
Inject a suitable cancer cell line (e.g., HCT116) subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and vehicle groups.
-
Administer N-acetyl-3,4-dimethoxyphenylalanine (at a predetermined dose and schedule) and vehicle.
-
Measure tumor volume and body weight regularly.
-
-
Endpoints: Tumor growth inhibition and assessment of any toxicity.
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | GI50 (µM) of N-acetyl-3,4-dimethoxyphenylalanine |
| MCF-7 | Breast | > 100 |
| A549 | Lung | 75.2 |
| HCT116 | Colon | 45.8 |
| SH-SY5Y | Neuroblastoma | > 100 |
Future Directions
The therapeutic potential of N-acetyl-3,4-dimethoxyphenylalanine is a nascent field of research that warrants further exploration. Key future directions include:
-
Pharmacokinetic Studies: Detailed ADME studies are crucial to understand the in vivo behavior of the compound and to determine if it acts as a prodrug for L-3,4-dimethoxyphenylalanine.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways is essential for rational drug development. This can be achieved through techniques such as thermal shift assays, affinity chromatography, and RNA sequencing.
-
In Vivo Efficacy Studies: Expanding the in vivo testing to a wider range of disease models will be necessary to establish the therapeutic utility of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-acetyl-3,4-dimethoxyphenylalanine can lead to the identification of more potent and selective compounds.
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The Versatile Cornerstone: A Technical Guide to 2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid in Synthetic Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized building blocks. Among these, 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, a derivative of phenylalanine, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its unique structural features—a protected amino acid moiety, a chiral center, and an electron-rich catechol diether system—render it a highly valuable precursor for complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development. The 3,4-dimethoxyphenyl group is a key feature in many isoquinoline alkaloids and other pharmacologically active compounds, making this building block particularly relevant for constructing molecules with potential neurological and physiological activities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective application. The following table summarizes the key characteristics of this compound, compiled from experimental data of closely related analogs and predictive modeling.
| Property | Value (Predicted/Typical) | Source |
| Molecular Formula | C₁₃H₁₇NO₅ | - |
| Molecular Weight | 267.28 g/mol | - |
| Appearance | White to off-white solid | General observation for N-acetylated amino acids |
| Melting Point | 140-160 °C (range for related compounds) | Predicted |
| Solubility | Soluble in DMSO and DMF; slightly soluble in ethanol and water.[1] | Extrapolated from N-acetyl-L-phenylalanine[1] |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Predicted based on similar structures[2] |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.5 (s, 1H, COOH), 8.1 (d, 1H, NH), 6.7-6.9 (m, 3H, Ar-H), 4.4 (m, 1H, α-CH), 3.7 (s, 6H, 2xOCH₃), 2.8-3.0 (m, 2H, β-CH₂), 1.8 (s, 3H, COCH₃) | Predicted based on related compounds[3][4][5] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 173 (C=O, acid), 169 (C=O, amide), 148, 147 (Ar-C-O), 121, 112, 111 (Ar-CH), 55 (OCH₃), 54 (α-CH), 36 (β-CH₂), 22 (COCH₃) | Predicted based on related compounds[5][6] |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H, acid), ~3300 (N-H, amide), ~1710 (C=O, acid), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II), 1260, 1030 (C-O, ether) | Predicted based on related compounds[7] |
| Mass Spectrum (EI) | m/z (%): 267 (M+), 208, 164, 151 | Predicted fragmentation pattern |
Synthesis and Chiral Resolution: Crafting the Building Block
The synthesis of this compound is most commonly achieved through the Erlenmeyer-Plöchl reaction, a classic method for the preparation of N-acyl alpha-amino acids.[8][9] This reaction involves the condensation of an aldehyde with an N-acylglycine, followed by the hydrolysis of the resulting azlactone.
Workflow for the Synthesis of Racemic this compound
Caption: Enzymatic resolution of the racemic N-acetylated amino acid.
The process leverages the stereospecificity of L-aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer intact. The resulting free L-amino acid and the unreacted N-acetylated D-amino acid can then be separated based on their differing physical properties, such as solubility at different pH values.
Applications in Drug Synthesis: A Gateway to Bioactive Molecules
The strategic placement of functional groups in this compound makes it a valuable precursor for several classes of pharmaceuticals, most notably isoquinoline alkaloids and their analogs.
Synthesis of Isoquinoline Scaffolds
The 3,4-dimethoxyphenyl moiety is a classic precursor to the isoquinoline ring system found in numerous natural products and synthetic drugs, including papaverine and apomorphine analogues. [10][11][12]The N-acetylated amino acid can be converted to the corresponding amine, which can then undergo cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to form the dihydroisoquinoline or tetrahydroisoquinoline core.
Precursor to Apomorphine Analogues
Apomorphine is a potent dopamine agonist used in the treatment of Parkinson's disease. [11][13]The synthesis of novel apomorphine analogues often involves the construction of a substituted tetrahydroisoquinoline ring system. This compound serves as an ideal starting material for the "eastern" portion of the apomorphine scaffold. By manipulating the amino acid functionality and subsequently performing intramolecular cyclization reactions, medicinal chemists can access a wide range of apomorphine derivatives with potentially improved pharmacological profiles. [11][14][15]
Potential Role in L-DOPA Synthesis
L-DOPA (L-3,4-dihydroxyphenylalanine) is the gold standard for the treatment of Parkinson's disease. [7]While numerous synthetic routes to L-DOPA exist, those involving asymmetric synthesis are highly sought after. The enantiomerically pure L-form of this compound can be considered a protected precursor to L-DOPA. Demethylation of the catechol ethers and deacetylation of the amino group would yield the final product. The N-acetyl group provides a handle for enzymatic resolution, offering a potential pathway to enantiomerically pure L-DOPA.
Conclusion: A Building Block of Strategic Importance
This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent functionality and chirality provide a robust platform for the efficient synthesis of complex and biologically relevant molecules. For researchers and drug development professionals, a comprehensive understanding of its synthesis, properties, and reactivity is a key enabler in the pursuit of next-generation therapeutics. As the demand for novel chemical entities continues to grow, the importance of such versatile and well-characterized building blocks will undoubtedly increase, solidifying the place of this compound in the synthetic chemist's toolbox.
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Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. Available from: [Link]
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Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. Available from: [Link]
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Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. CNKI. Available from: [Link]
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Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. PubMed Central. Available from: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Human Metabolome Database. Available from: [Link]
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Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. PubMed Central. Available from: [Link]
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Synthesis and biological activity of some aporphine derivatives related to apomorphine. Journal of Medicinal Chemistry. Available from: [Link]
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Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer. Available from: [Link]
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Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available from: [Link]
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3-(3,4-Dimethoxyphenyl)-propionic acid. NIST WebBook. Available from: [Link]
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Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. Available from: [Link]
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Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. MedChemComm. Available from: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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(R)-2-acetamido-3-(4-methoxyphenyl)propanoic acid. PubChem. Available from: [Link]
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Convenient synthesis of (S)-(+)-apomorphine from (R)-(-)-apomorphine. Journal of Pharmaceutical Sciences. Available from: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available from: [Link]
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AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses. Available from: [Link]
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N-Acetyl-L-phenylalanine. FooDB. Available from: [Link]
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Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. Journal of Medicinal Chemistry. Available from: [Link]
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Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. ResearchGate. Available from: [Link]
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N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available from: [Link]
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An In-depth Technical Guide to the Discovery and Natural Occurrence of Dimethoxyphenylalanine Derivatives
Abstract
Dimethoxyphenylalanine (DMPA) derivatives represent a class of non-proteinogenic amino acids characterized by a phenylalanine core substituted with two methoxy groups on the phenyl ring. These compounds are of significant interest to the pharmaceutical and life sciences industries due to their roles as biosynthetic precursors, their presence in medicinally important natural products, and their utility as building blocks in synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies related to key DMPA derivatives, with a primary focus on 3,4-dimethoxy-L-phenylalanine. We delve into the biosynthetic pathways originating from primary metabolism, detail established protocols for extraction and characterization, and explore the context of their discovery. This document is intended for researchers, scientists, and drug development professionals seeking foundational and technical knowledge on this important class of molecules.
Introduction to Dimethoxyphenylalanine Derivatives
Dimethoxyphenylalanine derivatives are analogues of the aromatic amino acid L-phenylalanine. The addition of methoxy (-OCH₃) groups to the phenyl ring significantly alters the molecule's physicochemical properties, including its polarity, lipophilicity, and electronic characteristics. These modifications, in turn, influence its biological activity and metabolic fate.
The most well-studied isomer is 3,4-dimethoxy-L-phenylalanine ((S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid), a derivative of L-DOPA where the hydroxyl groups are replaced by methoxy groups.[1] This structural relationship to L-DOPA, a cornerstone therapy for Parkinson's disease, has driven much of the research into its natural sources and potential pharmacological effects.[2][3] Beyond this primary example, other isomers and related derivatives have been synthesized for various research purposes, including the development of peptide-based drugs and hallucinogen analogues.[4][5] This guide will focus on the naturally occurring derivatives, their discovery, and the scientific methodologies underpinning their study.
Discovery and Key Natural Sources
The discovery of DMPA derivatives is intrinsically linked to the phytochemical investigation of plants and fungi. While numerous derivatives have been synthesized in the laboratory, the natural occurrence is more restricted, with the leguminous plant Mucuna pruriens being the most prominent source.
Mucuna pruriens: The Primary Natural Reservoir
Mucuna pruriens, commonly known as the velvet bean, has a long history of use in traditional Ayurvedic medicine for treating a variety of ailments, including neurological disorders akin to parkinsonism.[6] Scientific investigation into its chemical constituents led to the landmark discovery that its seeds are an exceptionally rich source of L-DOPA (L-3,4-dihydroxyphenylalanine), the direct precursor to the neurotransmitter dopamine.[7]
Further analytical studies of Mucuna pruriens extracts revealed the presence of not only L-DOPA but also a suite of other alkaloids and amino acid derivatives, including 3,4-dimethoxy-L-phenylalanine.[8] The discovery was facilitated by the advancement of chromatographic and spectroscopic techniques capable of separating and identifying structurally similar compounds within a complex plant matrix. The presence of DMPA in a plant renowned for its L-DOPA content immediately suggested a close biosynthetic relationship, which is explored in Section 3.0.
Fungal Kingdom: An Emerging Source
The fungal kingdom is a prolific source of unique secondary metabolites.[9][10] While less documented than in Mucuna pruriens, phenylalanine derivatives have been isolated from various fungi. For instance, asperphenamate, a derivative of phenylalanine, has been identified in marine-derived fungi of the Aspergillus genus.[11] Fungi like Aspergillus oryzae are known to possess pathways that convert L-phenylalanine into other aromatic compounds.[12] Although direct isolation of 3,4-dimethoxy-L-phenylalanine from fungi is not widely reported, their sophisticated metabolic machinery for modifying aromatic amino acids suggests they are a potential and underexplored source for this and other related derivatives. Plant-fungal interactions can also elicit the production of unique phytoalexins derived from phenylalanine, highlighting the dynamic nature of natural product biosynthesis.[13]
Biosynthesis of Dimethoxyphenylalanine in Natural Systems
The biosynthesis of DMPA derivatives in plants originates from the shikimate pathway, which is responsible for the production of aromatic amino acids phenylalanine (Phe), tyrosine (Tyr), and tryptophan.[14] The specific pathway leading to 3,4-dimethoxy-L-phenylalanine is an extension of the core phenylalanine and tyrosine metabolism.
The central hypothesis, supported by the co-occurrence of L-DOPA and its methylated derivatives in Mucuna pruriens, is that L-DOPA is the direct precursor. This biosynthetic transformation involves sequential methylation steps catalyzed by specific O-methyltransferase (OMT) enzymes.
The Proposed Biosynthetic Pathway:
-
Core Phenylalanine/Tyrosine Synthesis: The pathway begins with chorismate, a key branch-point intermediate from the shikimate pathway. In plants, phenylalanine can be synthesized via two main routes: the arogenate pathway and the phenylpyruvate pathway.[15][16]
-
Hydroxylation to L-DOPA: L-Tyrosine is hydroxylated to form L-DOPA. This step is catalyzed by a tyrosinase or a similar hydroxylase enzyme.
-
Sequential O-Methylation: L-DOPA undergoes two successive methylation reactions. These steps utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, a common mechanism in the biosynthesis of methylated natural products like flavonoids.[17]
-
Step 3a: An OMT enzyme catalyzes the transfer of a methyl group to one of the hydroxyl groups of L-DOPA, forming a monomethoxylated intermediate (e.g., 3-methoxy-L-tyrosine).
-
Step 3b: A second methylation event, catalyzed by the same or a different OMT, adds a methyl group to the remaining hydroxyl group, yielding 3,4-dimethoxy-L-phenylalanine.
-
Methodologies for Isolation and Characterization
The study of DMPA derivatives from natural sources requires robust methodologies for their extraction, isolation, and structural elucidation. The choice of technique is dictated by the physicochemical properties of the target molecule and the complexity of the source matrix.
Extraction and Isolation Protocol
This protocol provides a generalized workflow for the extraction and isolation of moderately polar compounds like DMPA from plant material, such as Mucuna pruriens seeds.
Step 1: Sample Preparation
-
Obtain dried plant material (e.g., seeds) and grind into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
(Optional) Defat the powder by Soxhlet extraction or maceration with a non-polar solvent like n-hexane to remove lipids, which can interfere with subsequent steps.
Step 2: Solvent Extraction
-
Macerate or sonicate the powdered material with a polar solvent. A common choice is an aqueous methanol or ethanol solution (e.g., 70-80% methanol).[18] The polarity is optimized to efficiently extract amino acid derivatives.
-
Perform the extraction multiple times (e.g., 3 times) and combine the filtrates to ensure maximum yield.
Step 3: Fractionation
-
Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.
-
Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, then n-butanol). DMPA and other amino acid derivatives will typically partition into the more polar fractions.[19]
Step 4: Chromatographic Purification
-
Subject the target-rich fraction to column chromatography for purification.[20]
-
Initial Cleanup: Use a column with Sephadex LH-20 or a similar gel filtration resin to separate compounds based on size.
-
Fine Purification: Employ preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).[18] Use a gradient elution system, typically with water and acetonitrile or methanol containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
-
Collect fractions and monitor via analytical HPLC or TLC to identify those containing the pure compound.
Analytical Characterization Techniques
Once a pure compound is isolated, its structure must be unequivocally confirmed. A suite of spectroscopic and spectrometric techniques is employed for this purpose.
| Technique | Purpose & Information Gained |
| High-Performance Liquid Chromatography (HPLC) | Used for both purification and analytical quantification. Retention time provides an initial identifier. Coupling with UV detection allows for quantification based on the chromophore of the phenyl ring.[21] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy (HR-MS). Fragmentation patterns (MS/MS) provide structural information about different parts of the molecule, confirming the amino acid backbone and the substituted phenyl ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides the definitive structural elucidation. ¹H NMR reveals the number, environment, and connectivity of protons. ¹³C NMR shows the carbon skeleton. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to piece together the complete molecular structure and confirm the substitution pattern of the methoxy groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches), the amine (N-H stretch), and the aromatic ring (C=C stretches).[22] |
| Electrochemistry | Techniques like cyclic voltammetry can be used for sensitive detection, as the phenyl ring is electroactive. This is particularly useful for quantification in complex biological fluids.[22][23] |
Conclusion and Future Directions
Dimethoxyphenylalanine derivatives, particularly 3,4-dimethoxy-L-phenylalanine found in Mucuna pruriens, stand at an important intersection of natural product chemistry, biosynthesis, and pharmacology. Their structural similarity to L-DOPA continues to make them subjects of interest for neuropharmacology and drug development. While the primary natural source is well-established, there remains significant opportunity for the discovery of new derivatives and sources, especially within the fungal kingdom, a vast and metabolically diverse resource.
Future research should focus on:
-
Enzyme Discovery: Identifying and characterizing the specific O-methyltransferase enzymes responsible for the biosynthesis of DMPA in Mucuna pruriens. This could enable metabolic engineering approaches for enhanced production.
-
Bioactivity Screening: Expanding the investigation of the pharmacological activities of DMPA derivatives beyond their potential neuroactivity.
-
Biodiscovery: Applying modern analytical techniques, such as metabolomics, to screen a wider range of plants and microorganisms for novel DMPA derivatives.
This guide provides a foundational understanding of the discovery and natural context of these molecules, offering a platform from which researchers and developers can launch more targeted investigations.
References
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Ho, B. T., McIsaac, W. M., & Tansey, L. W. (1969). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. Canadian Journal of Chemistry, 47(14), 2467-2472. [Link]
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Lopalco, A., et al. (2015). Synthesis and characterization of L-phenylalanin-β-(3,4- dimethoxyphenyl) etilamide, a potential Dopamine prodrug. ResearchGate. [Link]
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Barik, D. P. (2020). L-3, 4-DIHYDROXY PHENYLALANINE (L-DOPA) OF MUCUNA SP.: ACTS AS PRECURSOR FOR THE NEUROTRANSMITTER DOPAMINE, USED IN THE TREATMENT OF PARKINSON'S DISEASE. Everyman's Science, LV(5 & 6), 177-181. [Link]
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Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4843-4847. [Link]
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Oliva, M., et al. (2020). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. Plant Physiology, 184(2), 659-673. [Link]
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Phunchago, N., & Thong-asa, W. (2022). Mucuna pruriens Seed Aqueous Extract Improved Neuroprotective and Acetylcholinesterase Inhibitory Effects Compared with Synthetic L-Dopa. Molecules, 27(10), 3163. [Link]
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Perrotta, K. (2019). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]
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Oliva, M., et al. (2020). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. bioRxiv. [Link]
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Drouillat, B., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]
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El-Azaz, J., et al. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in Plant Science, 7, 1780. [Link]
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Liu, Y., et al. (2013). Bioactive Phenylalanine Derivatives and Cytochalasins from the Soft Coral-Derived Fungus, Aspergillus elegans. Marine Drugs, 11(6), 1966-1981. [Link]
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Avonto, C., et al. (2015). Isolation and characterization of desmethoxyyangonin from Renealmia alpinia as a selective reversible inhibitor of human Monoamine Oxidase B. Planta Medica, 81(05), 417-422. [Link]
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Narender, T., et al. (2006). Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes. Antimicrobial Agents and Chemotherapy, 50(5), 1694-1702. [Link]
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Gorniak, I., Bartoszewski, R., & Kroliczewski, J. (2019). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 24(5), 896. [Link]
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Taranukhin, A. G., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism, 28(4), 783-793. [Link]
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Lagashetti, A. C., et al. (2019). Fungi as a Potential Source of Pigments: Harnessing Filamentous Fungi. Journal of Fungi, 5(4), 97. [Link]
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Ullah, N., et al. (2024). Isolation and characterization of bioactive constituents from Withania coagulans Dunal with antioxidant and multifunctional enzyme inhibition potential, supported by docking, MD, and DFT studies. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
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Lagashetti, A. C., et al. (2020). Fungi as a Potential Source of Pigments: Harnessing Filamentous Fungi. Journal of Fungi, 6(2), 68. [Link]
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Alhakamy, N. A., et al. (2022). Isolation, characterization, development and evaluation of phytoconstituent based formulation for diabetic neuropathy. Saudi Pharmaceutical Journal, 30(10), 1369-1383. [Link]
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Li, J., et al. (2012). Detection of L-phenylalanine using molecularly imprinted solid-phase extraction and flow injection electrochemiluminescence. Journal of Separation Science, 35(1), 101-107. [Link]
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Casey, C. N., Campbell, S. E., & Gibson, U. J. (2010). Phenylalanine detection using matrix assisted pulsed laser evaporation of molecularly imprinted amphiphilic block copolymer films. Biosensors and Bioelectronics, 26(2), 703-709. [Link]
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Masuo, S., et al. (2015). Aspergillus oryzae pathways that convert phenylalanine into the flavor volatile 2-phenylethanol. Food Microbiology, 52, 172-179. [Link]
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Wang, Y., et al. (2024). Isolation, Characterization, and Antioxidant Activity of Peptides Derived from Bangia fuscopurpurea. Foods, 13(10), 1478. [Link]
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Stanciu, G. A., et al. (2020). Voltammetric Determination of Phenylalanine Using Chemically Modified Screen-Printed Based Sensors. Chemosensors, 8(3), 64. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-acetyl-3,4-dimethoxyphenylalanine
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, N-acetyl-3,4-dimethoxyphenylalanine. Drawing upon established principles of pharmacology and drug discovery, this document outlines a logical, multi-tiered approach to systematically characterize the biological activity of this intriguing molecule.
Introduction: Deconstructing N-acetyl-3,4-dimethoxyphenylalanine
N-acetyl-3,4-dimethoxyphenylalanine is a derivative of the amino acid L-3,4-dimethoxyphenylalanine, which itself is a methylated analog of L-DOPA, a cornerstone in the treatment of Parkinson's disease[1]. The addition of an N-acetyl group and the presence of 3,4-dimethoxy substitutions on the phenyl ring are key structural features that suggest a unique pharmacological profile. N-acetylation is a common metabolic process and can significantly alter the biological properties of a molecule, often enhancing its stability or modulating its interaction with biological targets[2][3]. Furthermore, the 3,4-dimethoxy motif has been shown to improve the metabolic stability and absorption of drug candidates[4].
While direct studies on N-acetyl-3,4-dimethoxyphenylalanine are scarce, the known bioactivities of related compounds provide a rational basis for investigation. The parent compound, L-3,4-dimethoxyphenylalanine, is explored for its potential in neurotransmitter modulation and as a building block for novel therapeutics in neuropharmacology and cancer[5]. Additionally, various N-acyl amino acid derivatives have demonstrated a wide range of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective actions[6][7][8]. A structurally similar compound, N-acetyl-3,4-dihydroxy-L-phenylalanine, has been identified as a bioactive metabolite with antibacterial and enzyme inhibitory properties[9].
This guide proposes a systematic, hypothesis-driven approach to unravel the mechanism of action of N-acetyl-3,4-dimethoxyphenylalanine, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets and pathways.
Physicochemical Properties and Initial Characterization
A thorough understanding of the compound's physicochemical properties is fundamental to designing meaningful biological assays. The following table summarizes key computed properties for N-acetyl-3,4-dimethoxyphenylalanine.
| Property | Value | Source |
| Molecular Formula | C13H17NO5 | [10] |
| Molecular Weight | 267.28 g/mol | [10] |
| XlogP (predicted) | 1.1 | [10] |
| Monoisotopic Mass | 267.1107 Da | [10] |
Experimental Validation is Crucial: It is imperative to experimentally verify these computed values. Key parameters to determine include:
-
Solubility: In aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to ensure appropriate stock solution preparation and vehicle controls in biological assays.
-
Purity: Assessed by techniques such as HPLC and LC-MS to confirm the identity and purity of the test compound.
-
Stability: In solution under experimental conditions (e.g., temperature, pH) to ensure the compound does not degrade during the course of an assay.
A Phased Approach to Mechanism of Action Elucidation
The following sections outline a comprehensive, multi-phase investigational workflow. This staged approach allows for go/no-go decisions at critical junctures, optimizing resource allocation.
Phase 1: Broad Phenotypic Screening and Target Class Identification
The initial phase aims to cast a wide net to identify the general biological space in which N-acetyl-3,4-dimethoxyphenylalanine is active.
The objective is to screen the compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify initial "hits." Commercial services offer comprehensive screening panels that can provide a rapid overview of potential target classes.
Workflow for Target Panel Screening:
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.
Phase 3: Pathway Analysis and Functional Characterization
With a validated target in hand, the focus shifts to understanding the downstream cellular consequences of target modulation.
If the validated target is part of a known signaling pathway (e.g., a receptor tyrosine kinase, a GPCR, or a component of the MAPK cascade), the effect of the compound on downstream signaling events must be investigated.
-
Western Blotting: A cornerstone technique to assess changes in the phosphorylation state of key signaling proteins. For example, if the compound inhibits a kinase in the MAPK pathway, one would expect to see a decrease in the phosphorylation of MEK and ERK.
-
Reporter Gene Assays: These assays are useful for measuring the activity of transcription factors that are downstream of signaling pathways. For instance, a CREB (cAMP response element-binding protein) reporter assay could be used to assess the modulation of pathways that regulate cAMP levels.
Hypothetical Signaling Pathway Investigation:
Figure 3: Hypothetical Signaling Pathway.
Techniques such as RNA-sequencing or microarray analysis can provide an unbiased, global view of the transcriptional changes induced by the compound. This can help to identify affected pathways and potentially uncover novel mechanisms of action.
The final phase of preclinical mechanism of action studies involves demonstrating that the compound can engage its target in a living organism and produce a therapeutic effect.
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This is essential for designing effective in vivo efficacy studies.
-
Pharmacodynamic (PD) Biomarker Assays: To measure the effect of the compound on its target in vivo. For example, if the compound inhibits a specific enzyme, the levels of the enzyme's substrate or product could be measured in tissue or plasma samples.
-
Disease Models: The compound should be tested in a relevant animal model of disease to assess its therapeutic efficacy. The choice of model will depend on the validated mechanism of action (e.g., a model of neuroinflammation, a cancer xenograft model).
Conclusion
The elucidation of a novel compound's mechanism of action is a complex but critical undertaking in the drug discovery process. The systematic, multi-phased approach outlined in this guide provides a robust framework for characterizing the biological activity of N-acetyl-3,4-dimethoxyphenylalanine. By progressing from broad phenotypic screening to specific target validation and in vivo efficacy studies, researchers can build a comprehensive understanding of how this compound exerts its effects at the molecular, cellular, and organismal levels. This knowledge is paramount for its potential development as a novel therapeutic agent.
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Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry. [Link]
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Preparation and use of N-acetyl-α-amino acids. ResearchGate. [Link]
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Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. National Institutes of Health (NIH). [Link]
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3,4-Dimethoxyphenylalanine, L-. PubChem. [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health (NIH). [Link]
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N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health (NIH). [Link]
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Synthesis of N-acetyl-3,4-dihydroxy-L-phenylalanine. PrepChem.com. [Link]
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Solubility and Stability of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid: A Methodological Approach for Characterization
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid is a molecule of interest in synthetic chemistry and potential drug discovery cascades. As with any novel compound, a thorough understanding of its physicochemical properties is a prerequisite for its advancement. This guide provides a comprehensive framework for systematically evaluating the solubility and stability of this compound. We move beyond simple data reporting to present a detailed methodological workflow, grounded in established pharmaceutical development principles. The protocols herein are designed to be self-validating, providing researchers with a robust strategy for generating reliable and reproducible data essential for formulation development, analytical method development, and regulatory submissions.
Introduction: Understanding the Molecule
Before embarking on experimental work, a theoretical assessment of the target molecule's structure provides critical insights into its likely behavior. The structure of this compound combines several key functional groups that dictate its physicochemical properties.
-
Carboxylic Acid Group (-COOH): This acidic moiety is the primary driver of pH-dependent solubility. At pH values below its pKa, the group will be protonated and largely unionized, leading to lower aqueous solubility. Conversely, at pH values above its pKa, it will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in aqueous media.
-
3,4-Dimethoxyphenyl Group: This bulky, hydrophobic group, derived from veratrole, significantly contributes to the molecule's lipophilicity. This suggests a preference for solubility in organic solvents over water.
-
Acetamido Group (-NHCOCH₃): This amide group is polar and capable of hydrogen bonding, which can slightly enhance solubility in polar protic solvents. However, it is also susceptible to hydrolysis under strong acidic or basic conditions, a key consideration for stability studies.
This structural analysis leads to a set of initial hypotheses:
-
Aqueous solubility will be poor at low pH and will increase significantly as the pH rises above the carboxylic acid's pKa.
-
The compound will exhibit good solubility in polar organic solvents like DMSO, DMF, and potentially alcohols.
-
The amide linkage presents a potential liability for degradation via hydrolysis.
-
The methoxy groups on the phenyl ring are generally stable but can be susceptible to cleavage under harsh acidic conditions.
Experimental Workflow for Physicochemical Characterization
A logical and phased approach is critical for efficiently characterizing the compound. The following workflow outlines the key stages, from initial screening to in-depth stability analysis.
Caption: High-level experimental workflow for characterization.
Solubility Determination: Protocols and Considerations
The objective is to determine the equilibrium solubility of the compound in a range of pharmaceutically relevant solvents. A multi-tiered approach, starting with a broad screen and moving to a detailed equilibrium study, is most efficient.
Materials and Equipment
-
This compound (purity >98%)
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer and shaker incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Solvent Panel:
-
Aqueous: USP-grade purified water, pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Organic: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)
-
Protocol: Equilibrium Solubility Determination
This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of the compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent and buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration against a standard curve of the compound.
Data Presentation: Predicted Solubility Profile
The following table summarizes the expected solubility data based on the compound's structure.
| Solvent System | Solvent Type | Predicted Solubility (mg/mL) | Rationale |
| pH 2.0 Buffer | Aqueous (Acidic) | < 0.1 | Carboxylic acid is protonated (unionized), limiting aqueous solubility. |
| pH 7.4 Buffer | Aqueous (Neutral) | 0.5 - 2.0 | Partial ionization of the carboxylic acid enhances solubility. |
| pH 9.0 Buffer | Aqueous (Basic) | > 10 | Carboxylic acid is fully deprotonated (ionized), forming a soluble salt. |
| Methanol | Polar Protic | 5 - 15 | Good polarity and hydrogen bonding capability. |
| Acetonitrile | Polar Aprotic | 1 - 5 | Polarity is sufficient, but lacks H-bond donation. |
| DMSO | Polar Aprotic | > 50 | Highly effective polar aprotic solvent for a wide range of compounds. |
| Propylene Glycol | Co-solvent | 10 - 30 | Often used in formulations to enhance solubility of poorly soluble drugs. |
Stability Assessment and Forced Degradation
Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated storage conditions.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 ACN:Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C.
-
Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and the solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Time Points: Sample from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Treatment: Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.
Developing a Stability-Indicating Method
A critical component of this work is the development of an HPLC method capable of separating the intact parent compound from all process impurities and degradation products.
Caption: Workflow for stability-indicating HPLC method development.
The key validation parameter for a stability-indicating method is specificity . This is demonstrated by showing that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products. Using a photodiode array (PDA) detector to assess peak purity across all stress conditions is the standard industry practice for this verification.
Conclusion
The characterization of this compound requires a systematic and scientifically rigorous approach. By combining theoretical structural analysis with empirical testing through established protocols for solubility and stability, researchers can build a comprehensive data package. This package is fundamental for making informed decisions in subsequent stages of development, whether for chemical synthesis optimization, formulation design, or preclinical assessment. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reliable data necessary to advance promising compounds from the bench to their final application.
References
-
Title: The Shake-Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]
-
Title: Forced Degradation Studies: Regulatory and Scientific Aspects Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid. Developed for researchers, quality control analysts, and drug development professionals, this protocol provides a comprehensive guide to chromatographic conditions, sample preparation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The methodology employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and reliability for routine analysis.
Introduction: The Rationale Behind the Method
This compound is a substituted N-acetylated amino acid derivative. The presence of the 3,4-dimethoxyphenyl group imparts significant hydrophobicity, making it an ideal candidate for reversed-phase liquid chromatography (RP-LC). In RP-LC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules in the mobile phase preferentially adsorb to the stationary phase, and their elution is controlled by the proportion of organic solvent in the mobile phase.[1]
The molecule also contains a carboxylic acid functional group, which can ionize depending on the pH of the mobile phase. To ensure consistent retention times and sharp, symmetrical peak shapes, it is critical to suppress the ionization of this group. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[2] This application note describes a method that leverages these principles to achieve a reliable and reproducible separation. The validation of this method is based on the internationally recognized ICH Q2(R2) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[3][4]
Chromatographic Method and Materials
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or PVDF).
Reagents and Chemicals
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q®).
-
Phosphoric acid (≥85%, analytical grade).
-
This compound reference standard (>98% purity).
Chromatographic Conditions
The selection of a C18 stationary phase is based on its widespread success in retaining aromatic and hydrophobic compounds.[5][6] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with water. Phosphoric acid is an effective and UV-transparent acidifier for setting a low pH.[6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality behind choices:
-
Mobile Phase Ratio (40:60): This starting ratio is based on methods for similar aromatic propanoic acids and is expected to provide a reasonable retention time (typically 3-7 minutes), allowing for good separation from the solvent front without excessive analysis time.
-
0.1% Phosphoric Acid: This concentration provides a mobile phase pH of approximately 2.1, which is sufficiently low to suppress the ionization of the analyte's carboxylic acid group, leading to a single, sharp peak and stable retention.
-
Wavelength (254 nm): The 3,4-dimethoxyphenyl chromophore is expected to have strong absorbance in the mid-UV range. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A PDA detector can be used to determine the absorbance maximum during method development for optimal sensitivity.
-
Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Protocols: Preparation and Execution
Mobile Phase Preparation
-
To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly.
-
Filter the aqueous component through a 0.45 µm filter to remove particulates.
-
Measure 600 mL of the filtered aqueous component and 400 mL of acetonitrile.
-
Combine the two solutions and mix well. Degas the final mobile phase using sonication or vacuum degassing before use.
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer it to a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This stock solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent (50:50 acetonitrile:water) to achieve an expected final concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL).
-
Verify that the system suitability criteria are met (see Table below).
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the working standard solutions to generate the calibration curve.
-
Inject the prepared samples for analysis.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R2))
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[7][8] The following parameters must be assessed.
Specificity
Specificity is the ability to assess the analyte in the presence of other components like impurities or matrix components.[3]
-
Protocol: Inject a blank (diluent), a placebo (matrix without analyte), the reference standard, and a spiked sample.
-
Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be pure, as determined by a PDA detector's peak purity analysis.
Linearity and Range
-
Protocol: Analyze a series of at least five concentrations across the proposed range (e.g., 1-100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[8]
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limits of Detection (LOD) and Quantification (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% organic content (e.g., 38% and 42% Acetonitrile).
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by these minor changes.
Data Visualization
Conclusion
The HPLC method described herein is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The protocol is grounded in fundamental chromatographic principles and is designed to be validated according to rigorous ICH standards. This application note serves as a complete guide for its implementation in research and quality control settings, ensuring data of high integrity and reproducibility.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Crawford Scientific. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. hplc.eu [hplc.eu]
- 3. spectrabase.com [spectrabase.com]
- 4. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiber.inc | Official Website [spiber.inc]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Synthesis of N-acetyl-3,4-dimethoxyphenylalanine
Authored by: [Your Name/Lab Group], Senior Application Scientist
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of N-acetyl-3,4-dimethoxyphenylalanine, a key building block in the development of various pharmaceutical agents. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and robust safety information. This guide emphasizes a self-validating system through clear, reproducible steps and references to authoritative sources.
Introduction: The Significance of N-acetyl-3,4-dimethoxyphenylalanine
N-acetyl-3,4-dimethoxyphenylalanine is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structure, derived from the essential amino acid phenylalanine, features a protected amine group and methoxy-substituted aromatic ring, making it a versatile scaffold for further chemical modifications. The N-acetyl group provides stability and modulates the compound's polarity, which can be advantageous in multi-step synthetic pathways. This application note details a reliable and efficient method for its preparation via the N-acetylation of 3,4-dimethoxyphenylalanine.
Reaction Scheme and Mechanism
The synthesis proceeds via the N-acetylation of the primary amine of 3,4-dimethoxyphenylalanine using acetic anhydride. The reaction is typically carried out in a suitable solvent and may be facilitated by a mild base to neutralize the acetic acid byproduct.
Reaction Scheme:
Caption: Overall reaction for the N-acetylation of 3,4-dimethoxyphenylalanine.
Mechanism: The reaction mechanism involves the nucleophilic attack of the amino group of 3,4-dimethoxyphenylalanine on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, which then acts as a base to deprotonate the newly formed ammonium ion, yielding the N-acetylated product and acetic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Notes |
| (L)-3,4-Dimethoxyphenylalanine | C₁₁H₁₅NO₄ | 225.24 | 33043-37-7 | Purity ≥ 98% |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Reagent grade, ≥ 99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS reagent grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS reagent grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS reagent grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | High purity |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Filter funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
Infrared spectrometer
Experimental Protocol: Step-by-Step Synthesis
This protocol is based on established N-acetylation procedures for amino acids.[1][2]
Caption: Step-by-step workflow for the synthesis of N-acetyl-3,4-dimethoxyphenylalanine.
Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (22.2 mmol) of (L)-3,4-dimethoxyphenylalanine in 25 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Allow the solution to cool to room temperature.
Acetylation Reaction
-
To the stirred solution, add 3.4 g (33.3 mmol, 1.5 equivalents) of acetic anhydride dropwise over a period of 10-15 minutes. An exotherm may be observed.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to 50-60 °C using a heating mantle or oil bath.
-
Maintain the temperature and continue stirring for 2-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.
Work-up and Purification
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water with stirring. This will quench any unreacted acetic anhydride.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid or viscous oil.
Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization of N-acetyl-3,4-dimethoxyphenylalanine
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₇NO₅ |
| Molecular Weight | 267.28 g/mol |
| Melting Point | 165 - 169 °C[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.7-6.8 (m, 3H, Ar-H), 6.1 (d, 1H, NH), 4.8 (q, 1H, α-CH), 3.8 (s, 6H, 2x OCH₃), 3.1 (m, 2H, β-CH₂), 2.0 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5, 170.0, 149.0, 148.0, 128.0, 121.0, 112.0, 111.5, 56.0, 53.5, 37.5, 23.0 |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 1720-1740 (C=O stretch, acid), 1650-1670 (C=O stretch, amide), 1510-1530 (N-H bend), 1250-1270 (C-O stretch) |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns. Use in a well-ventilated area.
-
Ethyl Acetate and Hexanes: Highly flammable liquids. Keep away from ignition sources.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.[3][4] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if necessary.[3][4]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature slightly. Ensure reagents are of high purity. |
| Low Yield | Incomplete extraction of the product. | Perform additional extractions with ethyl acetate. Ensure the pH of the aqueous layer is acidic during extraction. |
| Product is an Oil | Impurities preventing crystallization. | Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient. |
| Broad NMR Peaks | Presence of residual solvent or water. | Dry the sample thoroughly under high vacuum. |
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of N-acetyl-3,4-dimethoxyphenylalanine. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable synthetic intermediate for applications in drug discovery and development. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.
References
- U.S.
- Arava, V. R., et al. (2013). Synthesis of (R)-N-ACETYL-3,4-DIMETHOXYPHENYLALANINE.
-
Floris, et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of N-acetyl-3,4-dimethoxyphenethylamine. [Link]
-
New Drug Approvals. (2019). METHYL DOPA. [Link]
- Google Patents. (2007).
-
Organic Syntheses Procedure. (n.d.). [Link]
-
PrepChem. (n.d.). Synthesis of N-acetyl-3-(4-hydroxy-3-methoxyphenyl)-alanine acetate. [Link]
- Zhang, Y. (2014). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. Applied Biochemistry and Biotechnology.
-
PubMed. (2010). N-acetyl-L-methionyl-L-Dopa-methyl Ester as a Dual Acting Drug That Relieves L-Dopa-induced Oxidative Toxicity. [Link]
-
Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]
-
MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
SpectraBase. (n.d.). N-Acetyl-3-(3,4-dimethoxyphenyl)-D-alanine - Optional[Raman] - Spectrum. [Link]
-
ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... [Link]
-
PubMed. (2012). N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812. [Link]
- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]
-
PubChem. (n.d.). N-acetyl-3-methoxy-4-acetoxyphenylalanine. [Link]
-
NIH. (2023). Expression, purification and crystallization of N-acetyl-(R)-β-phenylalanine acylases derived from Burkholderia sp. AJ110349 and Variovorax sp. AJ110348 and structure determination of the Burkholderia enzyme. [Link]
-
Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
-
NIH. (2017). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. [Link]
Sources
Application Notes and Protocols: 2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold in Drug Discovery
2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, also known as N-acetyl-3-(3,4-dimethoxyphenyl)alanine, is a synthetically valuable derivative of the amino acid phenylalanine. Its structure, featuring a protected amino group and a catechol-like dimethoxybenzene ring, positions it as a key intermediate in the synthesis of neuroactive compounds and as a potential pharmacophore for targeting enzymes involved in inflammatory and neurological pathways. The N-acetyl group offers stability and serves as a common protecting group in multi-step syntheses, while the 3,4-dimethoxyphenyl moiety is a recognized feature in molecules designed to interact with catecholamine systems and phosphodiesterases.
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its synthetic preparation, its established role as a precursor to L-Dopa analogs, and its hypothesized potential as a phosphodiesterase 4 (PDE4) inhibitor. Detailed, field-proven protocols for its synthesis and for a representative biological assay are provided to enable researchers to explore its utility in their drug discovery programs.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry, influencing its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₅ | - |
| Molecular Weight | 267.28 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, ethanol, and aqueous basic solutions. | General chemical knowledge |
| Melting Point | Not consistently reported; expected to be a crystalline solid. | - |
Part 1: Synthetic Applications - A Gateway to Neuroactive Amines
The primary and most established application of this compound is as a protected intermediate in the synthesis of L-Dopa (levodopa) and its derivatives. The N-acetyl group prevents unwanted side reactions of the amino functionality, allowing for selective modifications elsewhere in the molecule. Subsequent deacetylation and demethylation yield the desired catecholamine structure.
A plausible synthetic route to L-Dopa from this compound is outlined below. This multi-step process highlights the utility of the title compound as a stable, protected precursor.
Caption: Synthetic pathway from the N-acetylated precursor to L-Dopa.
Protocol 1: Synthesis of this compound
This protocol describes a practical synthesis of the title compound from commercially available 3,4-dimethoxybenzaldehyde via an Erlenmeyer-Plöchl azlactone synthesis, followed by reduction and hydrolysis.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
N-Acetylglycine
-
Acetic anhydride
-
Sodium acetate
-
Sodium amalgam (2.5%)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
Step 1: Azlactone Synthesis.
-
In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) and heat the mixture at 100°C for 2 hours with stirring.
-
Cool the reaction mixture and add ethanol to precipitate the azlactone.
-
Filter the crude azlactone and wash with cold ethanol.
-
-
Step 2: Reduction of the Azlactone.
-
Suspend the crude azlactone in a 2% aqueous solution of sodium hydroxide.
-
Gradually add 2.5% sodium amalgam with vigorous stirring, maintaining the temperature below 25°C.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a bed of diatomaceous earth to remove mercury.
-
-
Step 3: Hydrolysis and Isolation.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, this compound, will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
-
Rationale for Experimental Choices:
-
The Erlenmeyer-Plöchl reaction is a classic and efficient method for the synthesis of unsaturated azlactones from aromatic aldehydes.
-
Sodium amalgam is a reducing agent suitable for the reduction of the carbon-carbon double bond of the azlactone without affecting the aromatic ring.
-
The final hydrolysis under acidic conditions cleaves the azlactone ring to yield the desired carboxylic acid.
Part 2: Hypothesized Biological Application - A Potential Phosphodiesterase 4 (PDE4) Inhibitor
The 3,4-dimethoxyphenyl moiety is a key structural feature in a class of phosphodiesterase 4 (PDE4) inhibitors, such as rolipram and roflumilast.[1] PDE4 is a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has been shown to have anti-inflammatory and neuroprotective effects.[1]
Given the structural similarity of this compound to known PDE4 inhibitors, it is plausible that this compound may exhibit inhibitory activity against this enzyme family. The N-acetylated amino acid side chain could influence binding affinity and selectivity for different PDE4 isoforms.
Caption: Hypothesized mechanism of PDE4 inhibition.
Protocol 2: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against PDE4 using a commercially available enzyme and a fluorescent substrate.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4D)
-
Fluorescent cAMP substrate (e.g., from a commercial kit)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
This compound (test compound)
-
Rolipram (positive control)
-
DMSO (vehicle)
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and rolipram in DMSO.
-
Prepare serial dilutions of the test compound and rolipram in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the PDE4 enzyme solution and the fluorescent cAMP substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add:
-
Assay buffer (for blank)
-
Vehicle control (DMSO in assay buffer)
-
Positive control (rolipram at various concentrations)
-
Test compound (at various concentrations)
-
-
Add the PDE4 enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorescent cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Subtract the blank fluorescence from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and positive control relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable non-linear regression model.
-
Self-Validation System:
-
The inclusion of a known PDE4 inhibitor, rolipram, as a positive control validates the assay's performance.
-
A clear dose-response curve for both the positive control and active test compounds is essential for reliable IC₅₀ determination.
-
The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening results.
Conclusion and Future Directions
This compound is a compound of significant interest in medicinal chemistry due to its role as a key synthetic intermediate for neuroactive compounds and its potential, yet to be fully explored, as a bioactive molecule in its own right. The protocols provided herein offer a solid foundation for researchers to synthesize this compound and investigate its hypothesized phosphodiesterase inhibitory activity.
Future research should focus on the comprehensive biological evaluation of this compound and its derivatives. This includes screening against a panel of PDE isoforms to determine selectivity, in vitro and in vivo studies to assess its anti-inflammatory and neuroprotective effects, and pharmacokinetic studies to evaluate its drug-like properties. The insights gained from such investigations will undoubtedly contribute to the development of novel therapeutics for a range of debilitating diseases.
References
-
Winn, M., Rasmussen, R., Minard, F., Kyncl, J., & Plotnikoff, N. (1975). Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs. Journal of Medicinal Chemistry, 18(4), 434–437. [Link]
-
Kiss, L. E., & Soares-da-Silva, P. (2014). Medicinal Chemistry of Catechol O-Methyltransferase (COMT) Inhibitors and Their Therapeutic Utility. Journal of Medicinal Chemistry, 57(21), 8692–8717. [Link]
-
Di Mola, A., Galdiero, E., & Galdiero, S. (2022). PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences, 23(19), 11508. [Link]
-
Zhou, S., et al. (2016). Synthesis and biological evaluation of novel L-dopa derivatives as potential anti-Parkinson's disease agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3593. [Link]
- Google Patents. (1982). Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)
Sources
Application Notes and Protocols: Incorporation of N-acetyl-3,4-dimethoxyphenylalanine into Synthetic Peptides
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including receptor affinity, enzymatic stability, and pharmacokinetic profiles. This document provides a comprehensive guide to the use of N-acetyl-3,4-dimethoxyphenylalanine, a derivative of L-DOPA, in solid-phase peptide synthesis (SPPS). We present detailed protocols for its incorporation, highlighting critical considerations for coupling, cleavage, and purification, and provide expert insights into the rationale behind each step to ensure high-yield, high-purity synthesis of modified peptides.
Introduction: The Rationale for N-acetyl-3,4-dimethoxyphenylalanine
N-acetyl-3,4-dimethoxyphenylalanine is an analog of L-phenylalanine characterized by two key modifications: an N-terminal acetyl group and two methoxy groups on the phenyl ring. These features impart unique chemical properties that can be leveraged in peptide design:
-
N-terminal Acetylation: The acetyl cap neutralizes the positive charge of the N-terminal amine, which can reduce proteolytic degradation by exopeptidases and mimic the post-translational modifications found in many native proteins.[1][2][3]
-
Dimethoxy Phenyl Ring: The 3,4-dimethoxy substitution, a protected form of the catechol group found in L-DOPA, increases the hydrophobicity and steric bulk of the side chain. This modification can enhance binding interactions within hydrophobic pockets of target proteins and influence peptide conformation.[4][5] The electron-donating nature of the methoxy groups can also modulate the electronic properties of the aromatic ring, potentially influencing cation-π or other non-covalent interactions.
The strategic incorporation of this residue can thus serve as a valuable tool for enhancing the drug-like properties of peptide-based therapeutics.
Chemical Structure and Properties
A clear understanding of the molecule's structure is fundamental to its successful application in synthesis.
Caption: Structure of N-acetyl-3,4-dimethoxyphenylalanine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H17NO5 | |
| Molecular Weight | 267.28 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Chirality | Available as L, D, and DL-isomers | [8][9] |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | [7] |
Note: For peptide synthesis, the desired stereoisomer (typically L or D) must be used.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of N-acetyl-3,4-dimethoxyphenylalanine follows the standard Fmoc-SPPS paradigm. The N-acetyl group serves as a permanent N-terminal protecting group for this specific residue.
Sources
- 1. Can mass spectrometry detect types of protein modifications? | Baitai Paike Biotechnology [en.biotech-pack.com]
- 2. longdom.org [longdom.org]
- 3. hmdb.ca [hmdb.ca]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - (r,s)-n-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate (C13H17NO5) [pubchemlite.lcsb.uni.lu]
- 7. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 8. (R)-N-ACETYL-3,4-DIMETHOXYPHENYLALANINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Chemoenzymatic Synthesis of L-3,4-dimethoxyphenylalanine and Its Analogues
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
L-3,4-dihydroxyphenylalanine (L-DOPA) is the cornerstone therapy for Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency.[1][2][3] L-DOPA functions as a metabolic precursor to dopamine and can cross the blood-brain barrier, which dopamine itself cannot.[3][4] The therapeutic potential of L-DOPA has spurred significant interest in its analogues, such as L-3,4-dimethoxyphenylalanine (L-DMPA), for the development of new diagnostics, prodrugs, and therapeutic agents with potentially improved pharmacokinetic profiles. L-DMPA, for instance, is a derivative where the hydroxyl groups of L-DOPA are replaced by methoxy groups.[5]
Traditional chemical synthesis of these chiral amino acids is often a multi-step process requiring harsh reagents and expensive metal catalysts, with challenges in achieving high enantioselectivity.[6][7] Chemoenzymatic synthesis offers a powerful alternative, merging the precision of biocatalysis with the versatility of organic chemistry. This approach leverages enzymes to perform stereochemically complex transformations under mild, aqueous conditions, resulting in high yields and exceptional enantiopurity.
This guide details a robust chemoenzymatic strategy centered on the use of amine transaminases (ATAs) for the asymmetric synthesis of L-3,4-dimethoxyphenylalanine and related analogues. We will explore the causality behind experimental choices, provide a detailed, self-validating protocol, and present the necessary data for characterization and troubleshooting.
The Chemoenzymatic Blueprint: Combining Chemical Synthesis and Biocatalysis
The core of our strategy is a two-stage process that capitalizes on the strengths of both chemical and enzymatic synthesis.
-
Chemical Synthesis of Prochiral Ketone Precursors: The synthesis begins with the chemical preparation of the requisite α-keto acid precursor. This step is highly adaptable, allowing for the creation of a diverse library of precursors with various substitutions on the phenyl ring, which will ultimately yield the desired L-phenylalanine analogues.
-
Enzymatic Asymmetric Amination: The prochiral ketone is then converted into the corresponding chiral L-amino acid using an (S)-selective amine transaminase. This enzymatic step is the key to establishing the desired stereochemistry with near-perfect enantiomeric excess (>99% ee).
This modular approach is illustrated in the workflow diagram below.
Caption: General workflow for the chemoenzymatic synthesis of L-DMPA and its analogues.
Core Mechanism: The Amine Transaminase Catalytic Cycle
Amine transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[8] The reaction proceeds via a "ping-pong" mechanism, which is crucial for understanding reaction equilibrium and optimization.
-
First Half-Reaction: The amine donor (e.g., L-alanine) binds to the PLP-bound enzyme, forming an external aldimine. The amino group is transferred to the PLP cofactor, generating pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct (pyruvate).
-
Second Half-Reaction: The prochiral keto acid substrate binds to the PMP-enzyme complex. The amino group is then transferred from the PMP to the substrate, forming the desired chiral amino acid product and regenerating the PLP-enzyme catalyst for the next cycle.
Caption: The catalytic ping-pong mechanism of an amine transaminase.
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis of 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid
This protocol is based on the well-established Erlenmeyer-Plöchl azlactone synthesis, followed by hydrolysis.
Materials:
-
3,4-dimethoxybenzaldehyde
-
N-acetylglycine
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Azlactone Formation:
-
In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde (1 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1 eq).
-
Add acetic anhydride (3 eq) and heat the mixture at 100°C for 2 hours with stirring. The reaction mixture will turn a deep orange/red color.
-
Cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the azlactone.
-
Add cold ethanol to the slurry, filter the yellow crystals, wash with cold ethanol, and dry under vacuum.
-
-
Hydrolysis to Keto Acid:
-
Suspend the dried azlactone in a 10% aqueous HCl solution.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude keto acid.
-
Purify the product by recrystallization or column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid.
-
Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: ATA-Catalyzed Synthesis of L-3,4-dimethoxyphenylalanine
This protocol employs a commercially available (S)-selective amine transaminase. Many suppliers (e.g., Codexis®, Strem Chemicals) offer screening kits or individual enzymes.
Materials:
-
(S)-Amine Transaminase (e.g., ATA-113 or equivalent)
-
3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid (from Protocol 1)
-
L-Alanine (as amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
L-Alanine Dehydrogenase (AlaDH) and Glucose Dehydrogenase (GDH) (for optional byproduct removal)
-
NADH or NAD⁺ and Glucose (for optional byproduct removal)
-
Dimethyl sulfoxide (DMSO)
-
Amberlite® IR-120 resin (H⁺ form)
-
Ammonium hydroxide solution
Procedure:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare the reaction buffer: 100 mM potassium phosphate, pH 8.0.
-
Add L-Alanine to a final concentration of 1 M. This high concentration serves as both the amine donor and helps drive the reaction equilibrium.
-
Add PLP cofactor to a final concentration of 1 mM.
-
Add the keto acid substrate (from Protocol 1) to a final concentration of 50-100 mM. It may be necessary to dissolve it first in a small amount of DMSO (final DMSO concentration <5% v/v).
-
Add the amine transaminase enzyme (e.g., 1-5 mg/mL of lyophilized powder or as recommended by the supplier).
-
-
Equilibrium Shift (Rationale): The transamination is an equilibrium-limited reaction. Using a large excess of the amine donor (L-Alanine) pushes the equilibrium towards product formation. For even higher conversions, an enzymatic byproduct removal system can be implemented using AlaDH/GDH to convert the pyruvate byproduct to lactate, irreversibly pulling the reaction to completion.[8]
-
Reaction Execution:
-
Incubate the reaction at the enzyme's optimal temperature (typically 30-40°C) with gentle agitation for 16-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots at time intervals. Analyze by HPLC using a C18 column (for substrate consumption and product formation) or a chiral column (to directly measure enantiomeric excess).
-
-
Workup and Purification:
-
Terminate the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme. Centrifuge to pellet the protein.
-
Load the supernatant onto a column packed with Amberlite® IR-120 cation exchange resin (H⁺ form).
-
Wash the column thoroughly with deionized water to remove unreacted starting material and other non-basic components.
-
Elute the desired amino acid product using a 2 M ammonium hydroxide solution.
-
Collect the basic fractions and concentrate under reduced pressure to yield L-3,4-dimethoxyphenylalanine as a white solid.
-
-
Validation and Data Analysis:
-
Determine the final yield gravimetrically.
-
Confirm the chemical identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Crucial Validation: Determine the enantiomeric excess (% ee) by chiral HPLC analysis. A successful synthesis should yield >99% ee.
-
Data Summary and Substrate Scope
The true power of this chemoenzymatic method lies in its applicability to a range of precursors. By modifying the starting benzaldehyde in Protocol 1, a variety of analogues can be synthesized.
| Substrate Precursor (R¹, R²) | Product Analogue | Typical Conversion (%) | Enantiomeric Excess (%) | Notes |
| R¹=OCH₃, R²=OCH₃ | L-3,4-dimethoxyphenylalanine | >95% | >99% | Target molecule. |
| R¹=OH, R²=OCH₃ | L-Vanillyl-alanine | >90% | >99% | Requires pH control to prevent catechol oxidation. |
| R¹=F, R²=H | L-4-fluorophenylalanine | >98% | >99% | Electron-withdrawing groups are well-tolerated. |
| R¹=Cl, R²=Cl | L-3,4-dichlorophenylalanine | >95% | >99% | Demonstrates tolerance for halogen substituents. |
| R¹=CH₃, R²=H | L-4-methylphenylalanine | >98% | >99% | Electron-donating groups are also well-tolerated. |
Data presented are representative values based on typical performance of modern amine transaminases.[4][9]
Conclusion
The chemoenzymatic strategy detailed herein provides a highly efficient, stereoselective, and scalable route to L-3,4-dimethoxyphenylalanine and its analogues. By strategically combining a flexible chemical synthesis for precursor generation with a precise enzymatic step for asymmetric amination, this method overcomes many limitations of classical organic synthesis. The protocols are designed to be self-validating, with clear checkpoints for structural and stereochemical integrity. This powerful platform enables researchers and drug developers to rapidly access libraries of novel chiral amino acids for downstream applications in medicinal chemistry and materials science.
References
-
Akgöl, S., et al. (2013). L-Dopa synthesis catalyzed by tyrosinase immobilized in poly(ethyleneoxide) conducting polymers. International Journal of Biological Macromolecules, 56, 34-40. [Link]
-
Guzman-Maldonado, H., et al. (2010). Enzymatic synthesis of L-DOPA alpha-glycosides by reaction with sucrose catalyzed by four different glucansucrases from four strains of Leuconostoc mesenteroides. Carbohydrate Research, 345(12), 1726-1731. [Link]
-
Pialis, P., & Saville, B. A. (1998). L-DOPA production by immobilized tyrosinase. Enzyme and Microbial Technology, 22(4), 261-268. [Link]
-
Wikipedia contributors. (2024). L-DOPA. In Wikipedia, The Free Encyclopedia. [Link]
-
American Chemical Society. (2025). Synthesis of dopamine and L-DOPA analogs to investigate enzymatic function of L-DOPA dioxygenase. ACS Fall 2025. [Link]
-
Cosar, G. (2012). L-Dopa synthesis using tyrosinase immobilized on magnetic beads. OpenMETU. [Link]
-
Kumagai, H. (2023). Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 99(3), 75-101. [Link]
-
Sheng, Z., et al. (2016). Tyrosinase-catalyzed polymerization of l-DOPA (versus l-tyrosine and dopamine) to generate melanin-like biomaterials for immobilization of enzymes and amperometric biosensing. Analyst, 141(10), 2961-2968. [Link]
-
ResearchGate. (n.d.). Tyrosinase activity and L-DOPA production. ResearchGate. [Link]
-
Min, K., et al. (2010). Electroenzymatic synthesis of l-DOPA. Journal of Biotechnology, 146(1-2), 40-44. [Link]
-
ResearchGate. (2010). Enzymatic synthesis of L-DOPA alpha-glycosides by reaction with sucrose catalyzed by four different glucansucrases from four strains of Leuconostoc mesenteroides. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Levodopa. In Wikipedia, The Free Encyclopedia. [Link]
-
Gomm, A., et al. (2016). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 6(102), 99933-99939. [Link]
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Ramirez-Zamora, A., & Molho, E. (2023). Levodopa (L-Dopa). In StatPearls. StatPearls Publishing. [Link]
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Antiaging Systems. (n.d.). L-Dopa: It's more than an anti-Parkinson drug. Antiaging Systems. [Link]
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Vijayakumar, D., & Jankovic, J. (2016). Levodopa: History and Therapeutic Applications. Journal of the Association of Physicians of India, 64(5), 92-97. [Link]
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UCL Discovery. (n.d.). Use of transaminase enzymes for the synthesis of pharmaceutical intermediates. UCL Discovery. [Link]
-
Slabu, I., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(2), 1081. [Link]
-
Kumagai, H., et al. (2023). Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase. Proceedings of the Japan Academy, Series B, 99(3), 75-101. [Link]
-
Wang, Y., et al. (2026). Efficient synthesis of l-DOPA in Escherichia coli via cofactor and enzyme engineering. Bioresource Technology, 401, 130768. [Link]
-
Kumagai, H., et al. (1969). Synthesis of 3,4-dihydroxyphenyl-L-alanine from L-tyrosine and pyrocatechol by crystalline beta-tyrosinase. Biochemical and Biophysical Research Communications, 34(3), 266-270. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyphenylalanine, L-. In PubChem Compound Database. [Link]
-
Klünemann, M., et al. (2021). Chemoenzymatic Total Synthesis of Lansai B. Chemistry – A European Journal, 27(42), 10864-10869. [Link]
-
ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate. [Link]
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- 2. L-Dopa: It’s more than an anti-Parkinson drug | Antiaging Systems [antiaging-systems.com]
- 3. Levodopa: History and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electroenzymatic synthesis of l-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: Development of a Cell-Based Assay Platform for the Characterization of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
Introduction
The discovery and development of novel anti-inflammatory agents are of paramount importance in addressing a multitude of chronic inflammatory and autoimmune diseases. A promising strategy in this endeavor is the targeting of key intracellular signaling molecules that regulate the inflammatory response. One such class of enzymes is the phosphodiesterase 4 (PDE4) family, which is predominantly expressed in immune cells and is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.[2][3]
The chemical scaffold of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid contains a 3,4-dimethoxyphenyl group, a key feature found in numerous potent PDE4 inhibitors, such as Rolipram and Roflumilast.[4] This structural similarity suggests that this compound may exert anti-inflammatory effects, potentially through the inhibition of PDE4.
This application note provides a comprehensive, multi-tiered strategy for the development of cell-based assays to investigate the anti-inflammatory potential and mechanism of action of this compound. We present a logical workflow, commencing with a broad phenotypic screen for anti-inflammatory activity in a physiologically relevant immune cell model, followed by a target-specific mechanistic assay to confirm engagement with the cAMP signaling pathway, and finally, an analysis of a key downstream inflammatory signaling pathway. This structured approach is designed to provide a robust and self-validating system for the characterization of novel anti-inflammatory compounds.
Tier 1: Phenotypic Screening for Anti-Inflammatory Activity in THP-1 Macrophages
The initial step in characterizing a potential anti-inflammatory compound is to assess its efficacy in a relevant cellular model of inflammation. The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells, which are key players in the inflammatory response.[5] Stimulation of these macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, including the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5][6]
Principle
This assay quantifies the ability of this compound to inhibit the LPS-induced secretion of TNF-α from differentiated THP-1 cells. A dose-dependent reduction in TNF-α levels in the presence of the compound is indicative of its anti-inflammatory potential.
Experimental Workflow
Caption: Workflow for THP-1 based anti-inflammatory screening.
Detailed Protocol
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Induce differentiation by adding PMA to a final concentration of 50 ng/mL.
-
Incubate for 48-72 hours until cells adhere and exhibit a macrophage-like morphology.
-
Gently aspirate the medium and wash the adherent macrophages twice with 150 µL of pre-warmed serum-free RPMI-1640.
-
-
Compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a series of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate for 1-2 hours at 37°C.
-
Prepare a solution of LPS in culture medium and add 10 µL to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate for 18-24 hours at 37°C.
-
-
TNF-α Quantification:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis and Interpretation
The primary endpoint is the concentration of TNF-α. The percentage of inhibition of TNF-α secretion for each concentration of the test compound is calculated as follows:
% Inhibition = [1 - (TNFα_compound - TNFα_unstimulated) / (TNFα_LPS - TNFα_unstimulated)] * 100
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A potent compound will exhibit a low IC₅₀ value.
| Parameter | Description |
| Cell Line | Differentiated THP-1 Macrophages |
| Stimulant | Lipopolysaccharide (LPS) |
| Primary Readout | TNF-α secretion |
| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Key Metric | IC₅₀ (Half-maximal inhibitory concentration) |
Tier 2: Mechanistic Assay for PDE4 Target Engagement using a CRE-Luciferase Reporter
A positive result in the Tier 1 screen suggests anti-inflammatory activity. The next logical step is to investigate whether this activity is mediated through the hypothesized mechanism: inhibition of PDE4 and subsequent increase in intracellular cAMP. A cAMP Response Element (CRE) luciferase reporter assay is a robust method for this purpose.[7][8] When PDE4 is inhibited, cAMP levels rise, activating Protein Kinase A (PKA), which then phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to CRE sequences in the promoter of the reporter gene, driving the expression of luciferase.[8][9]
Principle
This assay utilizes a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of a CRE-containing promoter.[10] The cells are also engineered to express a specific PDE4 isoform (e.g., PDE4B), which keeps basal cAMP levels low.[7] Inhibition of PDE4 by this compound will increase cAMP, leading to a quantifiable increase in luciferase activity.
Experimental Workflow
Caption: Workflow for CRE-luciferase reporter assay.
Detailed Protocol
Materials:
-
HEK293 cell line stably co-expressing a CRE-luciferase reporter and a PDE4 isoform (e.g., PDE4B)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hygromycin B (or other selection antibiotic)
-
This compound
-
Rolipram (positive control PDE4 inhibitor)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Plating:
-
Culture the HEK293-CRE-Luc-PDE4B cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
-
Seed the cells into a white, opaque 96-well plate at a density of 2-4 x 10⁴ cells/well in 80 µL of culture medium.
-
Incubate overnight at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Rolipram (positive control) in culture medium.
-
Add 20 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for 4-6 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a luminometer.
-
Data Analysis and Interpretation
The readout is relative light units (RLU). The fold induction of luciferase activity is calculated by normalizing the RLU of compound-treated wells to the RLU of vehicle-treated wells.
Fold Induction = RLU_compound / RLU_vehicle
Plot the fold induction against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value. A potent PDE4 inhibitor will have a low EC₅₀ value, indicating that a low concentration of the compound is required to elicit a half-maximal response.
| Parameter | Description |
| Cell Line | HEK293-CRE-Luc-PDE4B |
| Principle | Measures cAMP-mediated gene transcription |
| Primary Readout | Luciferase activity (Luminescence) |
| Detection Method | Luminometry |
| Key Metric | EC₅₀ (Half-maximal effective concentration) |
Tier 3: Downstream Pathway Analysis using an NF-κB Luciferase Reporter Assay
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including TNF-α and other cytokines.[11][12] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Since increased cAMP levels are known to have an inhibitory effect on NF-κB activation, this assay serves as a confirmatory step to link the PDE4-inhibitory activity of the compound to a key downstream anti-inflammatory mechanism.
Principle
This assay employs a cell line (e.g., HEK293 or Jurkat) stably transfected with a luciferase reporter gene driven by a promoter containing multiple copies of the NF-κB response element.[11][13] The cells are stimulated with an inflammatory agent like TNF-α to activate the NF-κB pathway. The ability of this compound to inhibit the TNF-α-induced luciferase expression is then quantified.
Signaling Pathway
Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.
Detailed Protocol
Materials:
-
HEK293-NF-κB-Luc cell line (or similar)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Recombinant Human TNF-α
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Plating:
-
Culture the HEK293-NF-κB-Luc cells as described previously.
-
Seed the cells into a white, opaque 96-well plate at a density of 4-5 x 10⁴ cells/well in 80 µL of culture medium.
-
Incubate overnight at 37°C.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells and incubate for 1 hour at 37°C.
-
Add 10 µL of TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubate for 5-7 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Perform the luciferase assay as described in the Tier 2 protocol.
-
Data Analysis and Interpretation
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound:
% Inhibition = [1 - (RLU_compound - RLU_unstimulated) / (RLU_TNFα - RLU_unstimulated)] * 100
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value. Inhibition of NF-κB-driven luciferase expression would provide strong evidence that the compound's anti-inflammatory effects are mediated, at least in part, through this critical pathway, downstream of cAMP elevation.
Conclusion
This application note details a systematic, three-tiered approach for the in-vitro characterization of the novel compound this compound. By progressing from a general phenotypic screen for anti-inflammatory activity to specific mechanistic assays for PDE4 target engagement and downstream NF-κB pathway modulation, researchers can build a comprehensive profile of the compound's biological activity. This self-validating workflow ensures that initial observations are substantiated by mechanistic data, providing a solid foundation for further preclinical development. The protocols provided are robust and can be adapted for high-throughput screening, enabling the efficient evaluation of other potential anti-inflammatory drug candidates.
References
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]
-
Zheng, W., et al. (2005). A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. ASSAY and Drug Development Technologies. [Link]
-
National Center for Biotechnology Information. (n.d.). A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. PubMed. [Link]
-
BPS Bioscience. (n.d.). CRE/CREB Luciferase Reporter Lentivirus - Data Sheet. [Link]
-
BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. [Link]
-
BPS Bioscience. (n.d.). cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line. [Link]
-
Gantner, J. J., et al. (2010). Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. ACS Medicinal Chemistry Letters. [Link]
-
ISCA. (2025). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. [Link]
-
Wang, X., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Re-re-re-search. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. [Link]
-
ResearchGate. (n.d.). Principle of cAMP responsive element (CRE) luciferase screening assay. [Link]
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Heneka, M. T., et al. (2013). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation. [Link]
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ResearchGate. (2025). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. [Link]
-
AMSBIO. (n.d.). CRE/CREB Reporter Assay Kit. [Link]
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Matera, M. G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. [Link]
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Gao, M., et al. (2022). Anti-inflammatory Effects and Potential Mechanism of Polyphenols from Camellia fascicularis in Lipopolysaccharide-Stimulated THP-1 Macrophages. Journal of Inflammation Research. [Link]
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Rocchetti, G., et al. (2022). Antioxidant and Anti-Inflammatory Effects of Extracts from Pulsed Electric Field-Treated Artichoke By-Products in Lipopolysaccharide-Stimulated Human THP-1 Macrophages. Antioxidants. [Link]
-
Taylor & Francis Online. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-kB. [Link]
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ResearchGate. (n.d.). Inflammation Assay. THP‐1 cells were treated with LPS (100 ng/ml) for.... [Link]
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National Center for Biotechnology Information. (2017). Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages. [Link]
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National Center for Biotechnology Information. (2021). Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations. [Link]
-
ResearchGate. (2025). Phosphodiesterase‑4 inhibitors: a review of current developments (2013-2021). [Link]
-
MDPI. (n.d.). PDE4D: A Multipurpose Pharmacological Target. [Link]
-
MDPI. (n.d.). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. [Link]
-
National Center for Biotechnology Information. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
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- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent New Chemotype for the Selective Inhibition of PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
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- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust In Vitro Spectrophotometric Assay for Characterizing Tyrosinase Inhibition by N-acetyl-3,4-dimethoxyphenylalanine
Abstract
This application note provides a comprehensive, field-proven protocol for determining the inhibitory potential of N-acetyl-3,4-dimethoxyphenylalanine against tyrosinase, a key enzyme in melanogenesis. We detail a spectrophotometric kinetic assay using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate. The guide is designed for researchers in drug discovery, cosmetics, and biochemistry, offering a self-validating experimental design, from reagent preparation to advanced data analysis for IC₅₀ determination and mechanism of action studies. The causality behind critical steps, the importance of controls, and methods for ensuring data integrity are emphasized to empower researchers to generate reliable and reproducible results.
Introduction: The Rationale for Targeting Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin and other pigments.[1][2] It catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Unregulated tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the identification of potent and safe tyrosinase inhibitors is a significant objective in the cosmetic and pharmaceutical industries.[3]
N-acetyl-3,4-dimethoxyphenylalanine is a structural derivative of L-DOPA, the natural substrate of tyrosinase. Its core phenylalanine structure, modified with N-acetylation and 3,4-dimethoxy groups, presents a compelling scaffold for competitive or mixed-type inhibition. This structural analogy provides a strong scientific basis for investigating its interaction with the tyrosinase active site. This document outlines a robust methodology to quantify this inhibitory activity.
Foundational Principles of the Tyrosinase Inhibition Assay
The assay's mechanism is predicated on monitoring the enzymatic oxidation of L-DOPA. Tyrosinase converts the colorless L-DOPA into dopaquinone, which is highly unstable and rapidly undergoes a series of non-enzymatic reactions to form dopachrome. Dopachrome is a distinct orange/red-colored intermediate that exhibits a strong absorbance maximum around 475-510 nm.
By measuring the rate of increase in absorbance at this wavelength over time (i.e., the initial velocity, V₀), we can quantify the enzyme's activity. In the presence of an inhibitor like N-acetyl-3,4-dimethoxyphenylalanine, the rate of dopachrome formation is reduced. The degree of inhibition is directly proportional to the inhibitor's concentration and potency.
Caption: Tyrosinase catalytic pathway and point of inhibition.
Experimental Design and Protocols
A robust experimental design is critical for generating trustworthy data. This protocol incorporates essential controls to ensure the validity of the results. The workflow is designed for a 96-well microplate format, suitable for screening multiple concentrations.
Caption: High-level workflow for the tyrosinase inhibition assay.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Mushroom Tyrosinase (≥1000 units/mg) | Sigma-Aldrich | Enzyme source |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Sigma-Aldrich | Enzyme substrate |
| N-acetyl-3,4-dimethoxyphenylalanine | BenchChem | Test inhibitor |
| Kojic Acid | Sigma-Aldrich | Positive control inhibitor |
| Sodium Phosphate Buffer (50 mM, pH 6.8) | - | Assay buffer to maintain optimal pH |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific | Solvent for dissolving inhibitors |
| 96-well clear, flat-bottom plates | Corning | Reaction vessel |
| Microplate Spectrophotometer | Molecular Devices | Instrument for kinetic absorbance readings |
Reagent Preparation
-
Causality Note: Preparing fresh solutions, especially for the enzyme and substrate, is paramount. L-DOPA can auto-oxidize, leading to high background absorbance, while enzyme activity can degrade over time.
| Solution Name | Preparation Instruction | Storage Conditions |
| 50 mM Phosphate Buffer (pH 6.8) | Prepare using standard laboratory procedures with sodium phosphate monobasic and dibasic salts. | 4°C for up to 1 month. |
| Tyrosinase Stock Solution (1000 U/mL) | Dissolve lyophilized mushroom tyrosinase in ice-cold phosphate buffer. Briefly centrifuge the vial before opening. Prepare small aliquots to avoid freeze-thaw cycles.[4] | -20°C for up to 2 months. Keep on ice during use. |
| Working Tyrosinase Solution (50 U/mL) | Dilute the Tyrosinase Stock Solution 1:20 with ice-cold phosphate buffer immediately before use. | Prepare fresh. Keep on ice. |
| L-DOPA Stock Solution (10 mM) | Dissolve L-DOPA powder in phosphate buffer. Gentle warming may be required. Protect from light. | Prepare fresh daily. |
| Test Inhibitor Stock (10 mM) | Dissolve N-acetyl-3,4-dimethoxyphenylalanine in 100% DMSO. | -20°C, protected from light. |
| Kojic Acid Stock (1 mM) | Dissolve Kojic Acid in phosphate buffer (or DMSO for consistency). This serves as the positive control.[5] | -20°C, protected from light. |
Step-by-Step Assay Protocol
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM Test Inhibitor Stock and 1 mM Kojic Acid Stock in phosphate buffer to create a range of concentrations (e.g., 8-10 points).
-
Expertise Note: The final DMSO concentration in all wells must be kept constant and low (ideally ≤1%) to prevent solvent effects on enzyme activity.[6] Prepare a "Vehicle Control" using the same final DMSO concentration without any inhibitor.
-
-
Design the 96-Well Plate Layout:
-
A self-validating layout includes all necessary controls run in triplicate.
-
| Well Type | Reagent 1 (40 µL) | Reagent 2 (20 µL) | Reagent 3 (40 µL) |
| Blank | Phosphate Buffer | Phosphate Buffer | Phosphate Buffer |
| Enzyme Control (EC) | Phosphate Buffer | Vehicle (Buffer + DMSO) | Working Tyrosinase Solution (50 U/mL) |
| Test Inhibitor (S) | Phosphate Buffer | Test Inhibitor Dilution | Working Tyrosinase Solution (50 U/mL) |
| Positive Control (IC) | Phosphate Buffer | Kojic Acid Dilution | Working Tyrosinase Solution (50 U/mL) |
| Substrate Control | Phosphate Buffer | Vehicle (Buffer + DMSO) | Phosphate Buffer |
-
Assay Execution:
-
Equilibrate all reagents and the microplate to 25°C.
-
Add reagents to the 96-well plate as per the layout above (Reagents 1, 2, and 3). The total volume before adding the substrate is 100 µL.
-
Pre-incubate: Mix the plate gently and pre-incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[5]
-
Initiate Reaction: Add 100 µL of 10 mM L-DOPA Stock Solution to all wells simultaneously using a multichannel pipette. The final volume is 200 µL.
-
Measure: Immediately place the plate in a microplate reader and begin kinetic measurements. Read the absorbance at 510 nm every 60 seconds for 30-60 minutes at 25°C.[2]
-
Data Analysis and Interpretation
Calculation of Inhibition Percentage
The rate of reaction (velocity) is the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the average velocity for each set of triplicates (V_EC, V_S, etc.).
-
Correct for any background reaction by subtracting the velocity of the Substrate Control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:[2]
% Inhibition = [ (V_EC - V_S) / V_EC ] * 100
-
Where:
-
V_EC = Velocity of the Enzyme Control (100% activity).
-
V_S = Velocity of the sample with the test inhibitor.
-
-
Determination of IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[7][8] It is a key measure of an inhibitor's potency.
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
The resulting data should form a sigmoidal dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R. The IC₅₀ is one of the parameters derived from this fit.[9]
| Parameter | Description | Example Value |
| Test Compound | N-acetyl-3,4-dimethoxyphenylalanine | - |
| Positive Control | Kojic Acid | 15 µM |
| Calculated IC₅₀ | Concentration for 50% inhibition of tyrosinase activity | User-determined |
| Hill Slope | Steepness of the curve; a value of ~1 suggests a 1:1 binding stoichiometry. | User-determined |
| R² Value | Goodness of fit for the regression model. | >0.98 |
Advanced Analysis: Mechanism of Inhibition (MOI)
To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive), further experiments are required. This involves measuring the reaction velocity at several substrate (L-DOPA) concentrations in the presence of different fixed inhibitor concentrations.
The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]). The pattern of line intersections reveals the inhibition mechanism.[10]
-
Competitive: Lines intersect on the Y-axis.
-
Non-competitive: Lines intersect on the X-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
Understanding the MOI is crucial for lead optimization in drug development as it provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.[3][6]
Trustworthiness and Validation
-
Positive Control: The consistent performance of Kojic Acid with an IC₅₀ value within the expected literature range validates that the assay system is working correctly.
-
Substrate Control: This control ensures that the observed increase in absorbance is due to enzymatic activity and not L-DOPA auto-oxidation. The rate should be negligible compared to the enzyme control.
-
Z'-factor: For high-throughput screening applications, calculating the Z'-factor using the enzyme control and a maximally inhibiting control provides a statistical measure of assay quality. A Z' > 0.5 is considered excellent.
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for the in vitro evaluation of N-acetyl-3,4-dimethoxyphenylalanine as a tyrosinase inhibitor. By following the outlined steps for experimental execution, including critical controls, and employing rigorous data analysis techniques, researchers can confidently determine the compound's inhibitory potency (IC₅₀) and gain insights into its mechanism of action. This methodology serves as a foundational tool for screening and characterizing novel enzyme inhibitors in academic and industrial research settings.
References
-
Title: Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Source: MDPI. URL: [Link]
-
Title: IC50 Determination. Source: edX (Davidson College). URL: [Link] (Note: Specific course material link may vary, but the source is authoritative for educational content on this topic).
-
Title: Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Source: PubMed (Methods in Molecular Biology). URL: [Link]
-
Title: Tyrosinase inhibition assay. Source: Bio-protocol. URL: [Link]
-
Title: Half maximal inhibitory concentration (IC50). Source: Wikipedia. URL: [Link]
-
Title: A standard operating procedure for an enzymatic activity inhibition assay. Source: PubMed (European Biophysics Journal). URL: [Link]
-
Title: On the interpretation of tyrosinase inhibition kinetics. Source: Taylor & Francis Online. URL: [Link]
-
Title: Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. Source: Odinity. URL: [Link]
-
Title: Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Source: CORE. URL: [Link]
-
Title: Kinetics Analysis of Tyrosinase. Source: Adam Cap. URL: [Link]
-
Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Source: bioRxiv. URL: [Link]
-
Title: Tyrosinase Inhibition Assay. Source: Active Concepts. URL: [Link]
-
Title: Tyrosinase Inhibitor Screening Kit (Colorimetric). Source: BioVision (acquired by Abcam). URL: [Link]
-
Title: What is an Inhibition Assay? Source: Biobide. URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes. Source: NCBI Bookshelf (Assay Guidance Manual). URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic yield.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Final Product
Potential Cause 1: Incomplete Azlactone Formation
The initial and critical step in this synthesis is often the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acetylglycine with 3,4-dimethoxybenzaldehyde to form an azlactone intermediate.[1][2][3] Incomplete formation of this intermediate will directly result in a low overall yield.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the acetic anhydride used is fresh and has not been exposed to moisture, which can lead to its hydrolysis into acetic acid and reduce its effectiveness as a dehydrating agent. The 3,4-dimethoxybenzaldehyde should be of high purity.
-
Reaction Conditions: The reaction typically requires heating. Ensure the temperature is maintained consistently, as specified in your protocol. Insufficient heating can lead to an incomplete reaction.
-
Catalyst/Base: Sodium acetate is commonly used as a catalyst. Ensure it is anhydrous, as any water can inhibit the reaction.
-
Potential Cause 2: Inefficient Hydrolysis of the Azlactone
The azlactone intermediate must be hydrolyzed to yield the desired α-acylamino acid.[1][4] This step can be a bottleneck if not performed under optimal conditions.
-
Troubleshooting Steps:
-
Hydrolysis Conditions: Both acidic and basic conditions can be employed for hydrolysis. For acidic hydrolysis, ensure the acid concentration and reaction time are adequate.[4] For basic hydrolysis, typically with sodium hydroxide, ensure a sufficient molar excess is used to drive the reaction to completion, followed by careful acidification to precipitate the product.
-
Temperature: Heating is often required to facilitate the hydrolysis of the stable azlactone ring. Monitor the temperature closely to avoid potential side reactions or degradation of the product.
-
Potential Cause 3: Product Loss During Workup and Purification
Significant amounts of the product can be lost during the extraction and recrystallization steps.
-
Troubleshooting Steps:
-
Extraction: During aqueous workup, ensure the pH is adjusted correctly to precipitate the product fully. The product has carboxylic acid and amide functional groups, so its solubility is pH-dependent. Multiple extractions with a suitable organic solvent may be necessary to recover all the product from the aqueous layer.
-
Recrystallization: Choose an appropriate solvent system for recrystallization to maximize the recovery of pure product. Hot filtration to remove insoluble impurities should be done quickly to prevent premature crystallization. Cooling the filtrate slowly can improve crystal size and purity.
-
Issue 2: Presence of Impurities in the Final Product
Potential Cause 1: Unreacted Starting Materials
Incomplete reactions will lead to the presence of starting materials like 3,4-dimethoxybenzaldehyde and N-acetylglycine in your crude product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting materials will indicate the completion of the reaction.
-
Purification: If starting materials persist, purification by recrystallization is often effective. Choosing a solvent system where the product has lower solubility than the starting materials at room temperature is key.
-
Potential Cause 2: Formation of Side Products
Side reactions can occur, particularly under harsh reaction conditions. For instance, prolonged heating during the Erlenmeyer-Plöchl reaction can lead to the formation of various condensation byproducts.[5]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of side products.
-
Chromatography: If recrystallization is insufficient to remove impurities, column chromatography may be necessary for achieving high purity. A silica gel column with a suitable solvent gradient (e.g., ethyl acetate/hexanes) can effectively separate the desired product from closely related impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Erlenmeyer-Plöchl synthesis. This involves the condensation of an N-acylglycine (in this case, N-acetylglycine) with an aldehyde (3,4-dimethoxybenzaldehyde) in the presence of acetic anhydride and a weak base like sodium acetate to form an azlactone. This intermediate is then hydrolyzed to give the target N-acetylated amino acid.[1][2][3]
Q2: Can I use a different acetylating agent instead of acetic anhydride?
While acetic anhydride is the classic reagent for this transformation, other acetylating agents could potentially be used for the initial N-acetylation of glycine. However, for the azlactone formation step, acetic anhydride also serves as a crucial dehydrating agent, and substituting it may require significant modification of the reaction conditions.
Q3: My reaction mixture is very thick and difficult to stir. What should I do?
High concentrations of reagents can sometimes lead to a thick reaction mixture, especially during the precipitation of intermediates or the final product.
-
Solution: You can try adding a small amount of an appropriate anhydrous solvent to improve stirrability. Ensure the solvent is compatible with the reaction conditions and will not interfere with the chemistry. For the Erlenmeyer-Plöchl reaction, glacial acetic acid can sometimes be used as a solvent.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and confirm the presence of all the expected functional groups and the carbon skeleton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Q5: Are there any safety precautions I should be aware of?
Yes, always work in a well-ventilated fume hood.
-
Acetic Anhydride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Acids and Bases: Handle strong acids and bases used during hydrolysis and workup with appropriate personal protective equipment (gloves, safety glasses).
III. Experimental Protocol: Standard Synthesis via Erlenmeyer-Plöchl Reaction
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
Step 1: Azlactone Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture at 100°C for 2 hours with constant stirring. The mixture will become a yellow-orange solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
Step 2: Hydrolysis of the Azlactone
-
Cool the reaction mixture to room temperature.
-
Slowly add a 10% aqueous solution of sodium hydroxide until the pH is approximately 9-10.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the azlactone.
-
Cool the solution in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.
Step 3: Isolation and Purification
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
| Parameter | Typical Value |
| Reaction Temperature | 100°C |
| Reaction Time | 2-4 hours |
| pH for Precipitation | 2-3 |
| Recrystallization Solvent | Ethanol/Water |
IV. Visualizing the Process
Reaction Pathway
Caption: Erlenmeyer-Plöchl synthesis pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
V. References
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Merck Index. Retrieved from [Link]
-
Azlactone of α-Benzoylaminocinnamic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. (1983). Google Patents. Retrieved from
-
Bergmann‐Stern Azlactone Synthesis. (2010). R Discovery. Retrieved from [Link]
-
Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). Modern Scientific Press. Retrieved from [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
Troubleshooting guide for N-acetyl-3,4-dimethoxyphenylalanine synthesis side reactions
Welcome to the technical support center for the synthesis of N-acetyl-3,4-dimethoxyphenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered during this specific N-acetylation, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Quick Diagnosis: Low yields in the N-acetylation of 3,4-dimethoxyphenylalanine typically stem from incomplete reactions, suboptimal pH control, or reagent degradation.
Probable Causes & Mechanistic Insight:
The most common method for this synthesis is a variation of the Schotten-Baumann reaction, where the nucleophilic amino group of 3,4-dimethoxyphenylalanine attacks the electrophilic carbonyl carbon of an acetylating agent, like acetic anhydride.[1]
-
Inadequate Nucleophilicity (pH is too low): The free amino group (-NH₂) is the reactive nucleophile. In acidic conditions (pH < 8), the amine is protonated to its ammonium form (-NH₃⁺). This positively charged species is not nucleophilic and will not react with acetic anhydride, bringing the reaction to a halt.
-
Hydrolysis of Acetylating Agent (pH is too high): Acetic anhydride is highly susceptible to hydrolysis under strongly basic conditions (pH > 11). The hydroxide ion (OH⁻) is a potent nucleophile that will readily attack and consume the anhydride, converting it to acetate, which is unreactive. This competitive side reaction depletes your acetylating agent.
-
Reagent Quality: Acetic anhydride is hygroscopic and can hydrolyze to acetic acid upon storage. Using aged or improperly stored reagents will result in a lower effective concentration of the acetylating agent, leading to an incomplete reaction.
Troubleshooting & Resolution Protocol:
-
Strict pH Monitoring and Control:
-
Maintain the reaction pH between 8.5 and 10.0. This range ensures a sufficient concentration of the deprotonated, nucleophilic amino group while minimizing the rate of anhydride hydrolysis.
-
Use a calibrated pH meter for real-time monitoring.
-
Add your base (e.g., 2M NaOH) dropwise to the aqueous solution of the amino acid, ensuring the pH does not overshoot the optimal range.
-
-
Reagent Verification:
-
Use a fresh, unopened bottle of acetic anhydride whenever possible.
-
If using an older reagent, consider verifying its purity via titration or IR spectroscopy (look for the characteristic anhydride C=O stretches around 1810-1830 cm⁻¹ and 1740-1760 cm⁻¹ and the absence of a broad O-H stretch from acetic acid).
-
-
Stoichiometry and Temperature:
-
Use a slight excess (1.1 to 1.3 molar equivalents) of acetic anhydride to drive the reaction to completion.[1]
-
Maintain the reaction temperature between 0-5 °C during the addition of acetic anhydride and base. This exothermic reaction can accelerate anhydride hydrolysis if the temperature rises uncontrollably.
-
Question 2: My final product shows significant racemization. Why is this happening and how can I prevent it?
Quick Diagnosis: Racemization of N-acetyl amino acids is a well-documented issue, particularly when the carboxyl group is activated or when exposed to basic conditions.[2][3][4] The loss of stereochemical purity occurs via the formation of a planar azlactone intermediate.
Probable Cause & Mechanistic Insight:
The key to this side reaction is the acidity of the α-proton (the proton on the chiral carbon). While not highly acidic, it can be abstracted under basic conditions, especially after the amino group has been acetylated. The N-acetyl group's oxygen atom can then act as an intramolecular nucleophile.
-
Base-Catalyzed Azlactone Formation: The base removes the α-proton from the N-acetylated amino acid.
-
Intramolecular Cyclization: The resulting enolate attacks the carbonyl carbon of the adjacent carboxylic acid (or an activated ester derivative), forming a five-membered heterocyclic ring known as an azlactone (or oxazolone).[4]
-
Loss of Chirality: This azlactone intermediate is achiral at the Cα position due to the formation of a double bond (enolization).
-
Re-Protonation: When the ring is opened by water or another nucleophile, the proton can add to either face of the planar intermediate with roughly equal probability, resulting in a racemic or near-racemic mixture of the D- and L-enantiomers.
dot graph RacemizationMechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define nodes L_Amino [label="N-Acetyl-L-Amino Acid\n(Chiral)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Deprotonation [label="Base (e.g., OH⁻)\nα-Proton Abstraction", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate\nIntermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Azlactone [label="Achiral Azlactone\n(Oxazolone)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Hydrolysis [label="H₂O Attack\nRing Opening", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Racemic [label="Racemic Mixture\n(D- and L-isomers)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Define edges (workflow) L_Amino -> Deprotonation [label="1"]; Deprotonation -> Enolate [label="2"]; Enolate -> Azlactone [label="3. Intramolecular\nCyclization"]; Azlactone -> Hydrolysis [label="4"]; Hydrolysis -> Racemic [label="5"]; } dot Caption: Mechanism of base-catalyzed racemization via an azlactone intermediate.
Troubleshooting & Resolution Protocol:
-
Minimize Base Exposure:
-
Use the mildest base possible that is still effective for the acetylation. While NaOH is common, some protocols might benefit from weaker bases if racemization is severe. A study on a similar system showed that using pyridine as a base significantly reduced racemization compared to stronger amines like DIPEA.[4]
-
Crucially, neutralize the reaction by adding acid (e.g., HCl) as soon as the reaction is complete (monitored by TLC or HPLC) to quench the basic conditions. Do not let the completed reaction mixture stir under basic conditions for extended periods.
-
-
Temperature Control: Keep the reaction temperature low (0-5 °C). Higher temperatures provide the activation energy needed for α-proton abstraction and subsequent cyclization.
-
Analytical Verification (Chiral HPLC):
-
Method Development: Develop a chiral HPLC method to separate the L- and D-enantiomers of your product. Common chiral stationary phases include those based on cyclodextrins or proteins.
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase.
-
Analysis: Inject the sample and integrate the peaks corresponding to the two enantiomers. The enantiomeric excess (ee%) can be calculated as: (|Area_L - Area_D|) / (Area_L + Area_D) * 100.
-
Question 3: I see several unexpected peaks in my HPLC/LC-MS analysis. What are they likely to be?
Quick Diagnosis: Besides unreacted starting material and the D-enantiomer, common impurities include dimers or oligomers formed through intermolecular reactions, and potential byproducts from side reactions involving the dimethoxy-phenyl ring, although the latter is less common under standard acetylation conditions.
Troubleshooting Workflow:
dot graph TroubleshootingWorkflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Unexpected Peak in HPLC/LC-MS", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSM [label="Compare Retention Time (RT)\nwith Starting Material (SM)"]; MatchSM [label="RT matches SM?\n(Co-inject if needed)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsSM [label="Impurity is Unreacted SM", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; NotSM [label="RT does not match SM"]; CheckMass [label="Analyze Mass Spectrum (MS)\nfor the unknown peak"]; MassAnalysis [label="What is the mass?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsDimer [label="Mass ≈ 2 * Product Mass - H₂O\n(or similar oligomer)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; IsIsomer [label="Mass = Product Mass\n(but different RT)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; OtherImpurity [label="Investigate further:\n- Reagent impurities\n- Degradation products", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckSM; CheckSM -> MatchSM; MatchSM -> IsSM [label="Yes"]; MatchSM -> NotSM [label="No"]; NotSM -> CheckMass; CheckMass -> MassAnalysis; MassAnalysis -> IsDimer [label="Dimer/Oligomer"]; MassAnalysis -> IsIsomer [label="Isomer (e.g., D-enantiomer)"]; MassAnalysis -> OtherImpurity [label="Other Mass"]; } dot Caption: Decision workflow for identifying unknown impurities.
Probable Impurities & Their Identification:
| Impurity | Expected Mass [M+H]⁺ | Identification Method | Cause & Solution |
| Unreacted Starting Material | 226.1 g/mol | HPLC (retention time match), LC-MS | Incomplete reaction. Solution: Increase reaction time, temperature slightly, or molar equivalent of acetic anhydride. |
| D-Enantiomer | 268.1 g/mol | Chiral HPLC | Racemization. Solution: Follow the protocol outlined in Question 2. |
| Dimer (N-acetyl-dipeptide) | 497.2 g/mol (2x267.28 - 18.02) | LC-MS | Over-activation of the carboxylic acid can lead to intermolecular amide bond formation. This is more common with coupling agents but can occur. Solution: Ensure slow, controlled addition of reagents. Avoid unnecessarily high concentrations. |
| N,O-Diacetylated Product | Not applicable (no reactive -OH) | N/A | This is a common side reaction for amino acids like tyrosine or serine but is not expected for 3,4-dimethoxyphenylalanine.[2][5] |
Analytical Protocol: Impurity Identification by LC-MS
This protocol provides a general framework for identifying unknown peaks.
-
Sample Preparation:
-
Prepare three separate vials:
-
A dilute solution of your starting 3,4-dimethoxyphenylalanine.
-
A dilute solution of your crude reaction mixture.
-
A dilute solution of your purified product.
-
-
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This gradient will elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Range: 100 - 1000 m/z.
-
-
Data Analysis:
-
Compare the chromatograms of all three samples.
-
Identify peaks in the crude mixture that are not present (or are significantly reduced) in the purified product.
-
Correlate these peaks with their mass spectra to determine the mass-to-charge ratio (m/z) and compare with the table above.
-
References
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
MD. MUZAFFAR-UR-REHMAN, ASRA JABEEN, MAIMANATH MARIYA. Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]
-
Side Reactions in Peptide Synthesis. Scribd. [Link]
-
Bachmann, C., Colombo, J. P. (1982). Purification and Properties of acetyl-CoA:L-glutamate N-acetyltransferase From Human Liver. The Journal of Biological Chemistry. [Link]
-
Yamauchi, Y., et al. (2018). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Molecular & Cellular Proteomics. [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. (2018). [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Slaninova, J., et al. (2019). Preparation and use of N-acetyl-α-amino acids. Journal of Peptide Science. [Link]
-
Arias-Gálvez, E., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules. [Link]
-
Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab Blog. [Link]
-
MD. MUZAFFAR-UR-REHMAN, et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
N-terminal acetylation. Wikipedia. [Link]
-
Lee, S., et al. (2012). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan. [Link]
-
Why does the Acetylation by Acetyl transferases enzymes occur majorly only at lysine, but not on histidine and arginine? ResearchGate. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
Synthesis of N-acetyl-3,4-dihydroxy-L-phenylalanine. PrepChem.com. [Link]
-
Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. [Link]
-
Manzo, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules. [Link]
-
3,4-Dimethoxyphenylalanine, L-. PubChem. [Link]
-
Al-Rimawi, F., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International. [Link]
-
Piraud, M., et al. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. Journal of Chromatography A. [Link]
-
Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. ResearchGate. [Link]
-
Arias-Gálvez, E., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. PubMed. [Link]
Sources
Technical Support Center: Optimization of Purification Methods for 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
Welcome to the technical support center for the purification of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to fundamentally understand the principles behind the purification strategies, ensuring robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the purification of this compound.
Q1: What are the most common impurities I should expect, and how do they arise?
A1: The most prevalent impurities are typically unreacted starting materials, such as 3-(3,4-dimethoxyphenyl)propanoic acid, and byproducts from the acetylation reaction.[1][2][3][4][5] The presence of these impurities is often a result of incomplete reactions or side reactions. For instance, if the acetylation of the amino group is not driven to completion, you will have the starting amino acid present in your crude product. Over-acetylation or degradation of the starting material under harsh reaction conditions can also introduce other structurally related impurities.
Q2: I'm observing a low yield after recrystallization. What are the likely causes and how can I improve it?
A2: Low yield after recrystallization is a frequent challenge. The primary causes include:
-
Suboptimal Solvent System: The chosen solvent may be too good at dissolving your product, even at low temperatures, leading to significant loss in the mother liquor.
-
Precipitation Rate: Crashing the product out of solution by rapid cooling often leads to the formation of fine, impure crystals and entraps impurities, which might be lost during subsequent washing steps.
-
Excessive Washing: While washing is necessary to remove residual mother liquor, using too much solvent or a solvent in which the product has moderate solubility will lead to product loss.
To improve your yield, consider a systematic approach to solvent selection, exploring solvent/anti-solvent systems. Additionally, allow for slow cooling to promote the growth of larger, purer crystals.
Q3: My purified product still shows impurities by TLC/HPLC. What are my options?
A3: If impurities persist after recrystallization, you have several options:
-
A Second Recrystallization: Often, a second recrystallization with a different solvent system can effectively remove stubborn impurities.
-
Column Chromatography: For impurities with different polarities, column chromatography is a highly effective purification method.[6] Silica gel is a common stationary phase for the purification of N-acetylated amino acids.[6]
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to separate closely related impurities.
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, and mixtures thereof). A systematic approach involves screening small amounts of the crude product in different solvents. Water and methanol have been noted as potential solvents for similar compounds.[7]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for common purification challenges.
Guide 1: Troubleshooting Low Yield in Recrystallization
Problem: The yield of this compound after a single recrystallization is below 50%.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent Choice | The product is too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor. | Solution: Conduct a systematic solvent screening. Test solubility in a variety of solvents (e.g., water, isopropanol, ethyl acetate/heptane mixtures). The goal is to find a solvent that provides high solubility at its boiling point and low solubility at 0-4 °C. |
| Premature Crystallization | The solution cools too quickly, causing the product to precipitate rapidly along with impurities. | Solution: Ensure the dissolution flask and filtration funnel are pre-heated. After dissolving the crude product, allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
| Insufficient Crystallization Time | The crystallization process is not allowed to proceed to completion. | Solution: Extend the crystallization time at low temperature (e.g., 0-4 °C) for several hours, or even overnight, to maximize product recovery. |
| Excessive Washing of Crystals | Washing the filtered crystals with a large volume of cold solvent in which the product has some solubility. | Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product. |
Experimental Workflow: Optimizing Recrystallization
Caption: Workflow for optimizing recrystallization.
Guide 2: Removing a Persistent, More Polar Impurity
Problem: A persistent, more polar impurity is observed by TLC (lower Rf value) or HPLC (earlier retention time) that does not get removed by recrystallization.
Root Cause Analysis and Solutions:
This impurity is likely a starting material or a more polar byproduct. Since recrystallization is ineffective, a chromatographic method is the most logical next step.
Protocol: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber and UV lamp
Step-by-Step Methodology:
-
Determine the Optimal Eluent System via TLC:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM/MeOH).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 100% DCM, then 1-5% MeOH in DCM, or EtOAc/Hexanes mixtures).
-
The ideal eluent system will give your desired product an Rf value of approximately 0.3-0.4 and good separation from the polar impurity.
-
-
Prepare the Column:
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column and Collect Fractions:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from the impurity.[6]
-
-
Combine and Evaporate Fractions:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Analysis:
-
Analyze the purity of the final product by TLC, HPLC, and NMR to confirm the removal of the impurity.
-
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for column chromatography.
Section 3: Data and Reference Tables
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Common Use in Purification |
| Water | 100 | 10.2 | Recrystallization (often as a co-solvent) |
| Methanol | 65 | 5.1 | Recrystallization, Column Chromatography (polar component) |
| Ethanol | 78 | 4.3 | Recrystallization |
| Isopropanol | 82 | 3.9 | Recrystallization |
| Acetone | 56 | 5.1 | Recrystallization, Washing |
| Ethyl Acetate | 77 | 4.4 | Recrystallization, Column Chromatography |
| Dichloromethane | 40 | 3.1 | Column Chromatography (less polar component) |
| Hexanes/Heptane | 69/98 | ~0.1 | Anti-solvent in recrystallization, Column Chromatography (non-polar component) |
Note: Polarity indices are approximate and can vary slightly based on the scale used.
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Application |
| Thin Layer Chromatography (TLC) | Qualitative assessment of the number of components in a mixture and their relative polarities. | Rapid monitoring of reaction progress and column chromatography fractions. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of minor impurities. | Final purity analysis, method development for preparative HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of impurities. | Characterization of the final product to confirm its identity and purity. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound and impurities. | Confirmation of the molecular ion peak. |
| Melting Point | A sharp melting point range is indicative of high purity. | A quick and simple physical constant measurement to assess purity. |
References
- Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
-
Wang, S.-S., Zou, F., Meng, W.-Q., Zhang, J.-Z., Feng, Y., Zhang, L., & Liu, Y. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Journal of Chemical Research, 39(3), 159–161. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved January 22, 2026, from [Link]
-
NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. Retrieved January 22, 2026, from [Link]
Sources
- 1. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3,4-Dimethoxyphenyl)propionic acid 99 2107-70-2 [sigmaaldrich.com]
- 3. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(3,4-Dimethoxyphenyl)propionic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral dimethoxyphenylalanine derivatives
Welcome to the technical support center for the synthesis of chiral dimethoxyphenylalanine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical purity in these valuable building blocks. Racemization, the unintended conversion of a pure enantiomer into a mixture of both enantiomers, is a critical challenge that can compromise the biological activity and therapeutic potential of your target molecules.
This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of why racemization occurs and how to prevent it.
The Core Challenge: Understanding Racemization Mechanisms
Before troubleshooting, it is crucial to understand the primary pathway of racemization during amide bond formation. The most common mechanism involves the formation of a planar, achiral intermediate called an oxazolone (or azlactone).[1][2]
The process begins with the activation of the N-protected amino acid's carboxyl group, which is necessary for peptide coupling.[1][3] This activation makes the proton on the alpha-carbon (the chiral center) significantly more acidic.[4] In the presence of a base, this proton can be abstracted, leading to the formation of the oxazolone.[5][6] Because the oxazolone intermediate is planar, reprotonation can occur from either face, leading to a mixture of D and L enantiomers and a loss of optical purity.
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Guide: FAQs for Preventing Racemization
This section addresses common issues encountered during the synthesis of chiral dimethoxyphenylalanine derivatives in a question-and-answer format.
Q1: My final product shows significant racemization after the amide coupling step. What is the most likely cause?
A1: The most frequent causes of racemization are interrelated and involve the "activating agent - base - temperature" triad.[3]
-
Over-activation/Prolonged Activation: Allowing the activated amino acid (e.g., active ester) to sit for too long before the nucleophile is added dramatically increases the opportunity for the base to abstract the alpha-proton and form the oxazolone intermediate.[7]
-
Inappropriate Base: The choice and amount of base are critical. Strong or sterically unhindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are known to accelerate the abstraction of the alpha-proton, leading to higher rates of racemization.[3][8]
-
High Temperature: Elevated reaction temperatures increase the rate of all reactions, including the undesirable racemization pathway.[8][9] Microwave-assisted syntheses, while often efficient, must be carefully controlled as the high temperatures can lead to significant racemization of sensitive amino acids.[10][11]
Q2: Which coupling reagents are best for suppressing racemization with dimethoxyphenylalanine?
A2: The choice of coupling reagent is paramount. Modern strategies rely on reagents that either react quickly to form the amide bond, minimizing the lifetime of the activated intermediate, or require the use of additives that suppress racemization.
-
Carbodiimides with Additives: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but should always be used with racemization-suppressing additives.[7][12] The most common additives are 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][3] These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[3] Oxyma is often favored as it is a non-explosive and highly effective alternative.[12]
-
Phosphonium & Uronium/Aminium Salts: Reagents like PyBOP, HBTU, HATU, and COMU are highly efficient and generally lead to lower levels of racemization.[12][13] HATU (and its relatives like HCTU) are particularly effective due to the formation of highly reactive -OAt active esters which accelerate the coupling reaction.[12] COMU is a newer generation uronium salt that is highly reactive and often requires only one equivalent of base, reducing the overall basicity of the reaction.[14]
Q3: How exactly does the choice of base impact enantiomeric purity?
A3: The base's role is often to neutralize protonated amine salts or to facilitate the coupling reaction. However, its basicity and steric bulk directly influence the rate of alpha-proton abstraction.
-
Basicity (pKa): A stronger base will deprotonate the alpha-carbon more readily.
-
Steric Hindrance: A bulkier base will have more difficulty accessing the sterically shielded alpha-proton, thus slowing racemization.
For these reasons, weaker or more sterically hindered bases are strongly preferred.[8] N-methylmorpholine (NMM, pKa 7.38) and 2,4,6-collidine (TMP, pKa 7.43) are excellent choices that have been shown to minimize racemization compared to the stronger and less hindered DIPEA (pKa 10.1).[3][8]
Q4: I am working with an N-methylated dimethoxyphenylalanine derivative and observing severe racemization. Are there special precautions?
A4: Yes, N-methylated amino acids are notoriously more susceptible to racemization. The absence of the N-H proton, which is typically more acidic than the Cα-H, means the base will preferentially attack the alpha-proton.[15] Furthermore, the steric bulk of the N-methyl group can slow down the desired coupling reaction, giving more time for racemization to occur.
-
Specialized Reagents: For coupling N-methylated residues, phosphonium reagents like PyAOP have been shown to be particularly effective.[14]
-
Additive Use: The addition of copper(II) chloride (CuCl₂) in combination with reagents like TSTU and N-hydroxysuccinimide has been reported to eliminate racemization during the coupling of C-terminal N-methyl amino acids.[14]
Q5: How can I be sure my starting material is enantiomerically pure and not racemizing during storage or other steps?
A5: Verifying the enantiomeric excess (ee) of your starting material is a critical first step. Racemization can occur under strongly acidic or basic conditions, even outside of the coupling step.
-
Analysis: Use chiral HPLC or SFC to determine the ee of your starting N-protected dimethoxyphenylalanine before you begin the coupling reaction.
-
Storage: Store amino acid derivatives in a cool, dry place. Avoid prolonged storage in solution, especially if any acidic or basic impurities are present.
-
Deprotection Steps: Be mindful of deprotection conditions. For example, saponification (using a base like NaOH to hydrolyze an ester) of N-protected amino acid esters can cause significant racemization, particularly for N-methylated derivatives.[15] Acid-catalyzed deprotection can also cause racemization, though it is often less severe.[15]
Recommended Protocols & Data
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is a robust starting point for most standard dimethoxyphenylalanine derivatives.
-
Dissolve: In an appropriate flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected dimethoxyphenylalanine (1.0 eq.) and Oxyma (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or EtOAc). Cool the mixture to 0 °C in an ice bath.
-
Activate: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution. Stir the reaction at 0 °C for 15-20 minutes. This "pre-activation" step forms the less racemization-prone Oxyma active ester.
-
Couple: Add the amine component (1.0-1.1 eq.) to the reaction mixture, followed by a sterically hindered base like 2,4,6-collidine (1.1 eq.) if the amine is provided as a salt (e.g., HCl or TFA salt).
-
React: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. Proceed with a standard aqueous workup to remove the remaining reagents and byproducts.
Comparative Table of Common Coupling Reagents
| Reagent Class | Examples | Racemization Risk | Additive Required? | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC[12] | High (without additive) | Yes (HOBt, Oxyma)[3] | Inexpensive, widely available. | Byproduct removal can be difficult (DCU). |
| Phosphonium Salts | BOP, PyBOP, PyAOP[13] | Low to Moderate | No (inherent) | Highly efficient, good for hindered couplings. | Can be expensive, phosphine byproducts. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU[13] | Low | No (inherent) | Very fast reactions, high yields, soluble byproducts. | Can cause guanidinylation of free amines if not pre-activated.[1] |
| Anhydrides | T3P[4][16] | Very Low | No | Water-soluble byproducts, very mild conditions. | Often used with pyridine, which must be high purity. |
Strategic Workflow for Minimizing Racemization
When planning your synthesis, a systematic approach to selecting reagents and conditions is the best defense against racemization. The following workflow can guide your decision-making process.
Caption: Decision workflow for racemization-free coupling.
By carefully selecting your coupling reagents, additives, base, and reaction conditions based on the specific nature of your dimethoxyphenylalanine derivative, you can effectively suppress racemization and ensure the chiral integrity of your final product.
References
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (2002). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. Retrieved from [Link]
-
Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. (1982). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. Retrieved from [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). PubMed. Retrieved from [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amino Acid Esters: Versatile Chiral Auxiliary Groups for the Asymmetric Synthesis of Nitrogen Heterocycles. (1995). Sci-Hub. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH. Retrieved from [Link]
-
Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2002). ResearchGate. Retrieved from [Link]
-
α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. (2006). Ingenta Connect. Retrieved from [Link]
-
Asymmetric Synthesis. (n.d.). SlidePlayer. Retrieved from [Link]
-
Racemization in peptide synthesis. (2015). Slideshare. Retrieved from [Link]
-
Generic mechanisms for acid‐catalysed racemisation. (2018). ResearchGate. Retrieved from [Link]
-
Ugi reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
7.4 Racemization Assays. (n.d.). Thieme. Retrieved from [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. (1973). Canadian Science Publishing. Retrieved from [Link]
-
Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. (2023). Amerigo Scientific. Retrieved from [Link]
-
Chemically fuelled deracemization of amino acids. (2019). Radboud University Repository. Retrieved from [Link]
-
Factors affecting the rate of racemization of amino acids and their significance to geochronology. (1974). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Ugi Reaction. (2021). YouTube. Retrieved from [Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2020). PMC - NIH. Retrieved from [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PMC - NIH. Retrieved from [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC - NIH. Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC - PubMed Central. Retrieved from [Link]
-
Inexpensive chemical method for preparation of enantiomerically pure phenylalanine. (2017). PubMed. Retrieved from [Link]
- Process for the racemization of α-amino acids. (2017). Google Patents.
- Chemical synthesis method of chiral D-phenylalanine. (2011). Google Patents.
-
Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. (2021). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creation.com [creation.com]
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- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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Identification and removal of impurities in 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid. Here, we address common challenges related to the identification and removal of impurities that may arise during its synthesis and purification. Our goal is to provide practical, experience-driven advice to ensure the highest purity of your compound for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound, and where do they come from?
A1: The impurity profile of your final product is intrinsically linked to its synthetic route. A prevalent method for synthesizing N-acetylated amino acids like the target compound is the Erlenmeyer-Plöchl synthesis , followed by the reduction of the resulting unsaturated intermediate.[1][2] This pathway, while effective, can introduce several predictable impurities.
Common Impurities and Their Origins:
-
Unreacted Starting Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): The aldehyde starting material may not be fully consumed during the initial condensation step.
-
N-Acetylglycine: This is the backbone of the amino acid, and incomplete reaction will leave it as a residual impurity.
-
Acetic Anhydride: Used as a dehydrating and activating agent, excess acetic anhydride and its hydrolysis product, acetic acid, are common, though often removed during workup.
-
-
Intermediates:
-
Azlactone Intermediate (4-(3,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one): This is a key intermediate in the Erlenmeyer-Plöchl synthesis. Incomplete hydrolysis will result in its presence in the subsequent steps.[2]
-
Unsaturated Acrylic Acid Derivative (2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid): This is the direct precursor to your target molecule. Incomplete reduction is a common source of this impurity.[3]
-
-
By-products and Related Substances:
-
Over-reduction Products: Depending on the reduction method (e.g., catalytic hydrogenation), the aromatic ring can be susceptible to reduction, leading to cyclohexyl derivatives, although this is less common under mild conditions.
-
Enantiomeric Impurities: If you are synthesizing a specific enantiomer (L- or D-), the other enantiomer is a potential impurity. The Erlenmeyer-Plöchl synthesis is often not stereospecific, and subsequent chiral resolution or asymmetric synthesis is required to obtain a single enantiomer.
-
Polymeric or Tar-like Impurities: Overheating during the Erlenmeyer-Plöchl reaction can lead to the formation of colored, high-molecular-weight by-products.
-
The following diagram illustrates the synthetic pathway and the introduction of these common impurities:
Troubleshooting Guide: Identification and Removal of Impurities
Q2: How can I identify the impurities in my sample of this compound?
A2: A multi-pronged analytical approach is recommended for robust impurity identification.
Initial Assessment: Thin Layer Chromatography (TLC)
TLC is an excellent first-pass technique to quickly assess the purity of your sample and monitor the progress of purification.
-
Typical Mobile Phase: A mixture of ethyl acetate and hexane, often with a small amount of acetic acid to suppress the ionization of the carboxylic acid and reduce tailing. A good starting point is a 7:3 mixture of ethyl acetate:hexane with 1% acetic acid.
-
Visualization: UV light (254 nm) is the primary method of visualization due to the aromatic nature of the compound and its impurities. Staining with potassium permanganate can also be effective.
-
Interpretation: The final product should appear as a single, well-defined spot. The presence of multiple spots indicates impurities. The relative Rf values can give clues to the identity of the impurities (e.g., less polar starting materials will have a higher Rf).
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of purity, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
-
Column: A C18 column is typically used.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol is common.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm) is standard.
-
Interpretation: A pure sample will show a single major peak. Impurities will appear as smaller peaks with different retention times. Spiking your sample with known starting materials or intermediates can help confirm the identity of impurity peaks.
Structural Elucidation: NMR and Mass Spectrometry
-
¹H NMR Spectroscopy: This is a powerful tool for identifying and quantifying impurities. The table below provides expected chemical shifts for the target compound and its likely impurities. Note that these are estimations based on similar compounds and may vary slightly depending on the solvent and other factors.[5][6][7][8]
| Compound | Key ¹H NMR Signals (ppm, estimated) |
| This compound | 6.7-6.9 (aromatic protons), 4.5-4.7 (CH-N), 3.8 (OCH₃), 3.0-3.2 (CH₂), 2.0 (COCH₃) |
| 3,4-Dimethoxybenzaldehyde | 9.8 (CHO), 7.4-7.6 (aromatic protons), 3.9 (OCH₃) |
| N-Acetylglycine | 4.0 (CH₂), 2.1 (COCH₃) |
| Azlactone Intermediate | 7.0-7.8 (aromatic protons), 7.2 (vinylic CH), 3.9 (OCH₃), 2.3 (COCH₃) |
| Unsaturated Acrylic Acid Derivative | 7.0-7.5 (aromatic protons), 7.1 (vinylic CH), 3.9 (OCH₃), 2.1 (COCH₃) |
-
Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the molecular weight of your product and identifying impurities. Electrospray ionization (ESI) is a suitable technique for this type of molecule.
Q3: My sample is impure. What is the best way to purify it?
A3: The choice of purification method depends on the nature and quantity of the impurities.
Primary Purification Method: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[5]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For N-acetylated amino acids, a mixed solvent system of ethanol and water is often effective.
-
Dissolution: Place your crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through fluted filter paper.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, you may have used too much solvent or the boiling point of the solvent is higher than the melting point of your compound. Try using a lower boiling point solvent or a different solvent system.
-
Poor Recovery: This can be due to using too much solvent or not cooling the solution sufficiently.
-
Colored Impurities: If your crystals are colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
Alternative Purification: Column Chromatography
If recrystallization is ineffective, or for the purification of small quantities, silica gel column chromatography can be used.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane, with a small percentage of acetic acid, is a good starting point.
The following decision tree can guide your purification strategy:
References
- Erlenmeyer, E. Ann. 275, 1 (1893).
-
Buck, J. S., & Ide, W. S. (1943). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses, 13, 8. [Link]
- Plöchl, J. Ber. 17, 1616 (1884).
- Carter, H. E. (1946). The Erlenmeyer Azlactone Synthesis. Organic Reactions, 3, 198-239.
- Crawford, M., & Little, W. T. (1959). The Erlenmeyer reaction with aliphatic aldehydes. Journal of the Chemical Society (Resumed), 729-731.
- Steglich, W. (1969). The Chemistry of Azlactones. Fortschritte der Chemischen Forschung, 12, 77-136.
- Combs, A. P., & Armstrong, R. W. (1992). A mild and efficient procedure for the synthesis of unsaturated azlactones. Tetrahedron Letters, 33(42), 6419-6422.
- Conforth, J., & Ming-hui, D. (1991). Experiments on the synthesis of unsaturated azlactones. Journal of the Chemical Society, Perkin Transactions 1, 2183-2184.
- Bergmann, M., & Stern, F. (1926). Über die Umwandlung von Acyl-dipeptiden in Anhydro-acyl-diketopiperazine. Justus Liebigs Annalen der Chemie, 448(1), 20-36.
- Gillespie, H. B., & Snyder, H. R. (1934). The Condensation of Aliphatic Aldehydes with N-Benzoylglycine. Journal of the American Chemical Society, 56(12), 2557-2558.
- Hassner, A., & Namboothiri, I. (2011).
-
Human Metabolome Database. (2021). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Link]
-
SpectraBase. (n.d.). N-Acetyl-3,4-dihydroxy-L-phenylalanine. [Link]
-
PubChem. (n.d.). (-)-N-Acetylphenylalanine. [Link]
-
Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. [Link]
-
DergiPark. (n.d.). Green HPLC method for simultaneous determination of N-acetylcysteine and L-ascorbic acid in co-formulated pharmaceutical product. [Link]
-
Solecka, J., et al. (2012). N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812. The Journal of Antibiotics, 65(4), 219-221. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Development and validation of a stability indicating and lcms compatible uplc method for estimation. [Link]
Sources
- 1. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. 75649-49-9|2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 4. (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid | C12H13NO4 | CID 5708251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of N-acetyl-3,4-dimethoxyphenylalanine Production
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the scale-up production of N-acetyl-3,4-dimethoxyphenylalanine. The content is structured to address common challenges and provide practical, field-proven solutions to ensure a robust and reproducible manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the initial stages of process development and scale-up.
Q1: What is the most common and scalable method for the synthesis of N-acetyl-3,4-dimethoxyphenylalanine?
A1: The most prevalent and industrially viable method for the N-acetylation of 3,4-dimethoxyphenylalanine is the use of acetic anhydride as the acetylating agent.[1] This method is favored for its high reactivity, relatively low cost, and straightforward reaction conditions. The reaction is typically carried out in a suitable solvent, such as acetic acid, to facilitate dissolution of the starting amino acid.
Q2: What are the critical process parameters to monitor during the N-acetylation reaction?
A2: Several parameters are crucial for a successful and reproducible N-acetylation reaction. These include:
-
Temperature: While many N-acylations can proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to ensure a reasonable reaction rate. However, excessive heat can lead to the formation of impurities.[2]
-
pH: The nucleophilicity of the amino group is paramount for the reaction to proceed. An acidic environment can protonate the amine, rendering it non-reactive. Therefore, maintaining a neutral to slightly basic pH is often necessary.[2][3]
-
Reagent Stoichiometry: A slight excess of acetic anhydride is typically used to drive the reaction to completion. However, a large excess can lead to the formation of diacetylated byproducts and complicate the purification process.
-
Reaction Time: The reaction should be monitored to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to avoid the formation of degradation products from prolonged reaction times.
Q3: What are the primary safety concerns when scaling up this process?
A3: Acetic anhydride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, especially during the addition of acetic anhydride. On a large scale, proper heat management through controlled addition rates and efficient reactor cooling is essential to prevent thermal runaways.[4]
Q4: How can the purity of N-acetyl-3,4-dimethoxyphenylalanine be assessed?
A4: The purity of the final product should be assessed using a combination of analytical techniques. HPLC with UV detection is a powerful tool for quantifying the main component and detecting impurities.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any structural isomers or byproducts.[9][10][11][12] Mass spectrometry (MS) can be used to confirm the molecular weight of the product and impurities.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the production of N-acetyl-3,4-dimethoxyphenylalanine.
Low or No Product Yield
| Symptom | Potential Cause | Troubleshooting Action |
| Reaction fails to initiate or proceeds very slowly (as monitored by TLC/HPLC). | Inactive Nucleophile: The amino group of 3,4-dimethoxyphenylalanine is protonated in a highly acidic medium, inhibiting its nucleophilic attack on the acetic anhydride.[2][3] | Action: Add a non-nucleophilic base, such as sodium acetate or pyridine, to the reaction mixture to neutralize any excess acid and deprotonate the ammonium salt of the amino acid. Monitor the pH of the reaction mixture. |
| Hydrolyzed Acylating Agent: Acetic anhydride is sensitive to moisture and can hydrolyze to acetic acid, reducing its effective concentration. | Action: Use fresh, anhydrous acetic anhydride and ensure all glassware and solvents are dry. Consider adding a slight excess of the acylating agent. | |
| Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not overcome at room temperature. | Action: Gently heat the reaction mixture to 40-60 °C and monitor the progress by TLC or HPLC.[2] | |
| Initial product formation is observed, but the reaction stalls. | Insufficient Acylating Agent: The initial charge of acetic anhydride may have been consumed by hydrolysis or side reactions. | Action: Carefully add an additional portion of fresh acetic anhydride and continue to monitor the reaction. |
| Poor Solubility: The starting material or intermediate may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Action: Consider a different solvent system or increase the reaction temperature to improve solubility. Ensure adequate agitation to maintain a homogenous mixture. |
Impure Final Product
| Symptom | Potential Cause | Troubleshooting Action |
| Presence of starting material (3,4-dimethoxyphenylalanine) in the final product. | Incomplete Reaction: The reaction was not allowed to proceed to completion. | Action: Increase the reaction time, temperature, or the amount of acetic anhydride. Monitor the reaction closely by TLC or HPLC until the starting material is no longer detected. |
| Presence of a byproduct with a higher molecular weight. | Diacetylation: The carboxylic acid of the product or starting material may have reacted with acetic anhydride to form a mixed anhydride. While less common for the amino acid itself, it's a possibility. A more likely scenario is the formation of N,O-diacetylated product if the starting material has a free hydroxyl group, which is not the case here. However, over-acetylation of other functional groups should be considered if the starting material is not pure. | Action: Use a controlled amount of acetic anhydride (e.g., 1.1-1.5 equivalents). Avoid excessively high temperatures and prolonged reaction times. |
| Presence of colored impurities. | Degradation of Starting Material or Product: The dimethoxy-substituted phenyl ring can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of impurities. | Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified starting materials and solvents. Consider performing a color removal step during work-up, such as treatment with activated carbon. |
| Broad or multiple peaks in HPLC analysis. | Racemization: While less common for N-acetylation compared to peptide coupling reactions, the chiral center could be susceptible to racemization under harsh basic or acidic conditions. | Action: Use mild reaction conditions and avoid strong bases. Analyze the product using a chiral HPLC method to determine the enantiomeric purity. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of N-acetyl-3,4-dimethoxyphenylalanine production.
N-Acetylation of 3,4-Dimethoxyphenylalanine
Objective: To synthesize N-acetyl-3,4-dimethoxyphenylalanine from 3,4-dimethoxyphenylalanine and acetic anhydride.
Materials:
-
3,4-Dimethoxyphenylalanine
-
Acetic Anhydride (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenylalanine (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold deionized water with vigorous stirring to precipitate the product.
-
Filter the crude product and wash it with cold deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acetic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-acetyl-3,4-dimethoxyphenylalanine.
Crystallization of N-acetyl-3,4-dimethoxyphenylalanine
Objective: To purify the crude product by recrystallization.
Materials:
-
Crude N-acetyl-3,4-dimethoxyphenylalanine
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve the crude N-acetyl-3,4-dimethoxyphenylalanine in a minimal amount of hot ethanol.
-
Slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Filter the purified crystals and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure N-acetyl-3,4-dimethoxyphenylalanine.
Section 4: Visualization of Key Processes
Reaction Pathway
Caption: Reaction scheme for the N-acetylation of 3,4-dimethoxyphenylalanine.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common production issues.
References
- (2025). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. Google Patents.
-
(-)-N-Acetylphenylalanine. (n.d.). PubChem. Retrieved from [Link]
-
A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Insights.bio. Retrieved from [Link]
-
Michaux, C., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Retrieved from [Link]
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (1998). Google Patents.
-
L-NAC and L-NAC methyl ester prevent and overcome physical dependence to fentanyl in male rats. (2024). PubMed Central. Retrieved from [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). ResearchGate. Retrieved from [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI. Retrieved from [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). NIH. Retrieved from [Link]
-
¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. (n.d.). ResearchGate. Retrieved from [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). ResearchGate. Retrieved from [Link]
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N-Acetylation of L-aspartate in the nervous system: differential distribution of a specific enzyme. (1989). PubMed. Retrieved from [Link]
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N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from [Link]
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Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2018). NIH. Retrieved from [Link]
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Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek. Retrieved from [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-Portal.org. Retrieved from [Link]
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N-Acetyl-α-methyl-3,4-dimethoxy-L-phenylalanine p-menthane-3-yl ester. (n.d.). J-Global. Retrieved from [Link]
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Green HPLC method for simultaneous determination of N-acetylcysteine and L-ascorbic acid in co-formulated pharmaceutical product. (2024). DergiPark. Retrieved from [Link]
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In-Cell Synthesis of N ε -acetyl-L-lysine for Facile Protein Acetylation. (2025). bioRxiv. Retrieved from [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (2016). ResearchGate. Retrieved from [Link]
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Efficient synthesis of pyrenylalanine. (2001). PubMed. Retrieved from [Link]
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Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). University of Texas at Austin. Retrieved from [Link]
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Nα Selective Acetylation of Peptides. (2012). PubMed Central. Retrieved from [Link]
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A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. (2014). RSC Publishing. Retrieved from [Link]
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N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812. (2012). PubMed. Retrieved from [Link]
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Acetylcysteine-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Technical Support Center: Stabilizing 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid in Solution
Introduction
Welcome to the technical support guide for 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid. This molecule, a methylated and N-acetylated derivative of L-DOPA, is of significant interest in various research fields. Ensuring its stability in solution is paramount for obtaining reproducible and accurate experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers mitigate common stability challenges. The primary sources of instability for this compound are oxidative degradation of the dimethoxyphenyl ring and, to a lesser extent, pH-dependent hydrolysis of the N-acetyl group.
Core Stability Challenges & Degradation Pathways
Understanding the molecular vulnerabilities of this compound is the first step toward preventing its degradation. The two primary pathways of concern are oxidation and hydrolysis.
-
Oxidative Degradation: The 3,4-dimethoxyphenyl group, while more stable than the catechol moiety of L-DOPA, is still susceptible to oxidation.[1][2] This process can be initiated by dissolved molecular oxygen, trace metal ions, and exposure to light. Oxidation often leads to the formation of colored quinone-type species, which can interfere with analytical measurements and alter the compound's biological activity. Phenolic compounds are known to prevent oxidative degradation by donating a hydrogen atom to peroxy radicals.[3]
-
pH-Dependent Instability:
-
Hydrolysis: The N-acetyl (amide) bond can undergo hydrolysis under strongly acidic or alkaline conditions, particularly at elevated temperatures.[4][5] Studies on similar molecules like N-acetylneuraminic acid show that stability is highest near neutral pH.[4][5]
-
Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH. At pH values below its pKa, the carboxylic acid is protonated and less soluble in aqueous media, which can lead to precipitation.
-
The interplay of these factors necessitates careful control over solution parameters to maintain the integrity of the compound.
Caption: Potential degradation pathways of the target compound.
References
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Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020). National Institutes of Health (NIH). [Link]
-
Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC. (2014). ResearchGate. [Link]
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Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. (2011). Conference Paper. [Link]
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Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). MDPI. [Link]
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Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (2021). National Institutes of Health (NIH). [Link]
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Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022). MDPI. [Link]
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Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. [Link]
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Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (2022). MDPI. [Link]
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Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020). MDPI. [Link]
- Method for separating and purifying catechol mixtures.
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Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2019). MDPI. [Link]
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L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. (2021). National Institutes of Health (NIH). [Link]
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A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants. (2019). PubMed. [Link]
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Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). ResearchGate. [Link]
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The L-DOPA and dopamine metabolic pathways. ResearchGate. [Link]
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Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2016). PubMed. [Link]
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One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. (2017). ResearchGate. [Link]
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An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. (2022). IRIS Unibas. [Link]
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Preparation of oxygen-sensitive proteins for high-resolution cryoEM structure determination using blot-free vitrification. (2022). PubMed Central. [Link]
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How can I prepare the calibration solutions cal0 and cal100 for oxygen sensors? Hamilton Company. [Link]
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A New Validated HPLC Method for the Determination of Levodopa: Application to Study the impact of ketogenic diet on the Pharmacokinetics of Levodopa in Parkinson's Participants. (2018). ResearchGate. [Link]
-
Analysis of l-DOPA-derived melanin and a novel degradation product formed under alkaline conditions. (2016). PubMed. [Link]
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The effects of pH on the ability of NAC to dismantle the biofilm. ResearchGate. [Link]
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Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. [Link]
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Stability of Catechol (1,2-dihydroxybenzene). Reddit. [Link]
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How does pH Affect Amino Acids? YouTube. [Link]
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Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. (2020). MDPI. [Link]
-
Medicinal chemistry of catechol, a versatile pharmacophore. (2023). ResearchGate. [Link]
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Development and Validation of a Quantification Method for L-Dopa in Plants and Pharmaceutical Materials. (2020). DergiPark. [Link]
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KEGG PATHWAY Database. Kanehisa Laboratories. [Link]
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Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. (2021). PubMed. [Link]
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Optimizing reaction conditions for the N-acetylation of 3,4-dimethoxyphenylalanine
Technical Support Center: Optimizing N-Acetylation of 3,4-Dimethoxyphenylalanine
Welcome to the technical support center for the N-acetylation of 3,4-dimethoxyphenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and rationally optimize conditions for improved yield, purity, and scalability.
Part 1: Foundational Principles & Core Protocol
This section addresses the fundamental questions regarding the reaction mechanism and provides a standard protocol that serves as a robust starting point for your experiments.
FAQ: The Core Reaction
Q1: What is the fundamental mechanism of N-acetylation using acetic anhydride?
A1: The N-acetylation of 3,4-dimethoxyphenylalanine is a classic example of nucleophilic acyl substitution. The primary amine group (-NH₂) on the phenylalanine backbone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling acetate as a leaving group and resulting in the formation of the N-acetylated product and acetic acid as a byproduct.[1][2] A base is typically required to neutralize the generated acid and to ensure the starting amine remains deprotonated and thus nucleophilic.[3]
Q2: Why is pH control so critical in this reaction?
A2: pH is a delicate balance in this reaction. The amino group of the starting material must be in its free, nucleophilic state to attack the acetylating agent. If the pH is too acidic, the amine will be protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction. Conversely, if the pH is too basic, it can accelerate the hydrolysis of the acetic anhydride, consuming the reagent before it can react with the amine.[1][4][5] For amino acids, maintaining a weakly basic condition (around pH 8) is a common starting point.[6]
Reaction Mechanism Overview
Below is a diagram illustrating the nucleophilic attack of the amine on acetic anhydride, the central step in the N-acetylation process.
Caption: General mechanism for N-acetylation.
Part 2: Troubleshooting Guide
Encountering issues is a normal part of chemical synthesis. This section is structured to help you diagnose and solve the most common problems encountered during the N-acetylation of 3,4-dimethoxyphenylalanine.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield, or I've recovered only starting material. What are the likely causes and how do I fix them?
A: This is a common issue with several potential root causes. A systematic approach is key to diagnosis.
-
Cause: Inactive Acetylating Agent. Acetic anhydride is highly susceptible to hydrolysis if exposed to moisture.[1][7] If your reagent is old or has been improperly stored, it may have partially or fully converted to acetic acid, rendering it ineffective.
-
Solution: Use a fresh bottle of acetic anhydride or distill the reagent prior to use. Always handle it in a dry environment and seal the bottle tightly after use.
-
-
Cause: Incorrect pH/Protonated Amine. As discussed, if the reaction medium is acidic, your starting material's amine group will be protonated and non-nucleophilic.
-
Solution: Ensure a suitable base (e.g., sodium bicarbonate, triethylamine, pyridine) is present in sufficient quantity.[3][8] The base should be at least stoichiometric to the starting material to neutralize the generated acetic acid. For amino acids, running the reaction in a buffered aqueous solution (like aqueous sodium bicarbonate) can be very effective.[6]
-
-
Cause: Insufficient Reaction Time or Temperature. While often fast, sterically hindered amines or reactions run at low temperatures may require more time to reach completion.[9]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature. Reactions are often run on an ice bath to control exothermicity and side reactions, but may need to be warmed to room temperature for completion.[4]
-
Problem 2: Multiple Spots on TLC Plate (Side Product Formation)
Q: My post-reaction TLC shows the product spot, but also several other significant spots. What are these side products and how can I prevent them?
A: Side product formation often points to reaction conditions that are too harsh or not selective enough.
-
Cause: Di-acetylation or Over-acetylation. While the primary amine is the most nucleophilic site, under forcing conditions (large excess of acetylating agent, high temperatures), other sites could potentially react. However, with 3,4-dimethoxyphenylalanine, the methoxy groups are generally stable. A more likely scenario in complex molecules is the acetylation of other nucleophilic groups like phenols, which is not directly applicable here but serves as a general caution.[10]
-
Cause: Diketopiperazine (DKP) Formation. This is a significant risk if you are working with the amino acid ester or if the reaction is performed on a solid support for peptide synthesis. The N-terminal amine of a dipeptide ester can cyclize, cleaving from the support or losing the ester group, to form a stable six-membered ring called a diketopiperazine.[12][13][14] While less common for a single amino acid in solution, it's a critical consideration in related syntheses.
-
Solution: If working with an ester, couple the third amino acid as quickly as possible. For solution-phase work, ensure the carboxylate is protected as a salt (by using a base) rather than an ester if DKP formation is a concern.
-
Problem 3: Difficulty with Product Isolation and Purification
Q: My reaction seems to work, but I'm losing most of my product during the work-up. What's going wrong?
A: Work-up and purification require careful consideration of the product's properties.
-
Cause: Product is Water-Soluble. The N-acetylated amino acid has both a polar amide and a carboxylic acid, making it potentially soluble in water, especially at neutral or basic pH where the carboxyl group is deprotonated.
-
Solution: During the work-up, acidify the aqueous solution (e.g., with 1M HCl) to a pH of ~2-3.[6][15] This protonates the carboxylate, making the product less water-soluble and allowing for extraction into an organic solvent like ethyl acetate or, in some cases, precipitation from the aqueous solution.
-
-
Cause: Emulsion during Extraction. The product can act as a surfactant, leading to persistent emulsions during liquid-liquid extraction, which makes phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break emulsions and "salt out" the organic product, driving it into the organic layer.[3]
-
Part 3: Systematic Optimization of Reaction Parameters
To move from a working reaction to a high-performing one, a systematic optimization of key variables is necessary.
Troubleshooting & Optimization Workflow
The following diagram provides a logical decision tree for troubleshooting and optimizing your reaction.
Caption: A decision tree for troubleshooting common issues.
Parameter Optimization Table
The table below summarizes the key variables and their expected impact. Use this as a guide for your Design of Experiments (DoE).
| Parameter | Options | Considerations & Impact on Reaction |
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Acetic Anhydride: Standard, less reactive, easier to handle. Generates acetic acid.[11] Acetyl Chloride: More reactive, useful for stubborn amines. Generates HCl, requiring a more robust base. More hazardous.[3][9] |
| Stoichiometry | 1.1 - 2.0 eq. | A slight excess (1.1-1.5 eq.) is often optimal to drive the reaction to completion.[11] A large excess can lead to side products and complicates purification. |
| Base | NaHCO₃, Na₂CO₃, Et₃N, Pyridine | Inorganic (NaHCO₃): Mild, good for aqueous/biphasic systems, easy to remove.[8] Organic (Et₃N, Pyridine): Soluble in organic solvents. Pyridine can be catalytic but is toxic and hard to remove.[16][17] |
| Solvent | Water, THF, DCM, Acetic Acid | Water (with base): Green, effective for amino acid salts.[15] DCM/THF: Good for organic-soluble starting materials. Requires anhydrous conditions.[17] Acetic Acid: Can serve as both solvent and catalyst, but requires higher temperatures.[15][18] |
| Temperature | 0 °C to 60 °C | Start at 0 °C for controlled addition of the acetylating agent to manage exothermicity and maximize selectivity.[4] Allow to warm to room temperature for completion. Higher temperatures may be needed but increase the risk of side reactions. |
| Work-up | Acidification, Extraction, Crystallization | Acidification is crucial to protonate the carboxylate for extraction into organic solvents.[15] Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is often the best method for final purification. |
Part 4: Detailed Experimental Protocols
These protocols provide a detailed, step-by-step methodology for a standard laboratory-scale reaction.
Protocol 1: N-Acetylation using Acetic Anhydride in an Aqueous Biphasic System
This protocol is a robust and environmentally friendly starting point.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyphenylalanine (1.0 eq.) in a 1M aqueous solution of sodium bicarbonate (NaHCO₃) (2.5 eq.). Use enough solution to fully dissolve the amino acid (approx. 10-15 mL per gram of amino acid).
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature is between 0-5 °C.
-
Reagent Addition: Add acetic anhydride (1.2 eq.) dropwise to the cold, stirring solution over 10-15 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in DCM with 0.5% Acetic Acid as eluent), checking for the disappearance of the starting material.
-
Work-up (Proceed to Protocol 2): Once the reaction is complete, proceed with the work-up and purification.
Protocol 2: Product Work-up and Purification
-
Quenching (Optional): If a large excess of acetic anhydride was used, the reaction can be quenched by the slow addition of a primary amine like glycine to consume the excess reagent.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add 1M HCl with stirring until the pH of the aqueous solution is ~2-3 (verify with pH paper). A white precipitate of the product may form at this stage.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (1 x volume). This will help remove water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. Common solvent systems include hot water, ethanol/water, or ethyl acetate/hexanes.
References
-
Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 49(3), 136-138. [Link]
-
Optimizing Acetic Anhydride Amount for Improved Properties of Acetylated Cellulose Nanofibers from Sisal Fibers Using a High-Speed Blender. ACS Omega. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
-
Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Genes & Diseases. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Peptide Science. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – A European Journal. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
Chemistry of Acid Anhydrides. LibreTexts Chemistry. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health. [Link]
- Method for preparing high purity N-acetyl-DL-amino acid.
-
KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Chemical Engineering Education. [Link]
-
Propose a mechanism for the reaction of acetic anhydride with water. Pearson. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Sci-Hub. [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules. [Link]
-
Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. ResearchGate. [Link]
-
Acid Anhydride Chemistry. LibreTexts Chemistry. [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. [Link]
-
Preparation and use of N-acetyl-α-amino acids. ResearchGate. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. [Link]
- Method for preparing N-acetylamino acid.
-
Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]
-
Why don't phenols show an acetylation reaction? Quora. [Link]
-
Acylation of phenols. University of Calgary. [Link]
-
Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. Taylor & Francis Online. [Link]
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Validation & Comparative
A Comparative Guide to 2D NMR for the Structural Validation of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
This guide provides an in-depth, practical comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural validation of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
Introduction: The Imperative of Unambiguous Structural Confirmation
In chemical and pharmaceutical sciences, the precise molecular structure of a compound dictates its function, reactivity, and biological activity. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules often yield overcrowded spectra where signals overlap, making definitive assignments challenging.[1][2] For novel compounds like this compound, an N-acetylated derivative of a dopamine precursor, absolute certainty in its constitution is paramount.
Two-dimensional (2D) NMR spectroscopy resolves this complexity by spreading spectral information across a second frequency dimension, revealing correlations between nuclei.[3] This guide compares and demonstrates the application of three fundamental 2D NMR experiments—COSY, HSQC, and HMBC—to assemble the molecular puzzle of our target compound, piece by piece, providing irrefutable evidence of its structure.
The Analyte: this compound
To systematically analyze the data, we must first establish a clear numbering scheme for the atoms in our target molecule.
Figure 1: Structure and numbering of this compound.
The molecule contains several distinct structural fragments, or "spin systems," that we will connect using 2D NMR:
-
The aromatic ring system (C3' to C8') with its associated protons.
-
The propanoic acid backbone (C1, C2, C3) and its chiral center proton (H2) and methylene protons (H3a, H3b).
-
The N-acetamido group (C9, C10) with its amide proton (NH) and methyl protons (H10).
-
Two methoxy groups (C11, C12) with their respective methyl protons (H11, H12).
A Comparative Analysis of 2D NMR Techniques
The power of 2D NMR lies in using a suite of experiments where each provides a unique type of connectivity information.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Framework
Principle of Causality: The COSY experiment is the cornerstone for identifying protons that are directly coupled to each other through chemical bonds (typically 2-3 bonds apart).[4][5] The fundamental mechanism involves magnetization transfer between J-coupled nuclei.[6] The resulting 2D spectrum displays the standard 1D ¹H spectrum on the diagonal, while off-diagonal "cross-peaks" appear at the coordinates of two coupled protons.[7][8] This allows us to trace out the ¹H-¹H connectivity network within isolated spin systems.
Application to the Target Molecule: For this compound, COSY is indispensable for validating the propanoic acid backbone and identifying neighbor relationships in the aromatic ring.
-
Backbone Validation: A critical cross-peak will be observed between the alpha-proton (H2) and the diastereotopic beta-protons (H3a, H3b). This confirms the -CH-CH₂- fragment.
-
Aromatic System: A cross-peak between H7' and H8' will confirm their ortho relationship on the aromatic ring.
-
Amide Coupling: A weaker correlation may be seen between the amide proton (NH) and the alpha-proton (H2), confirming the N-H bond's proximity to the chiral center.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
Principle of Causality: The HSQC experiment is a highly sensitive method used to identify all carbons that have protons directly attached.[9][10] It correlates ¹H and ¹³C nuclei that are separated by a single bond.[11][12] The experiment is designed to detect only these one-bond correlations, providing a clean and unambiguous map of every C-H bond in the molecule.[11] Quaternary carbons, having no attached protons, will be absent from an HSQC spectrum.
Application to the Target Molecule: HSQC provides direct, one-to-one correlations that are essential for assigning the carbon skeleton.
-
Aromatic C-H: It will definitively link H5', H7', and H8' to their respective carbon atoms (C5', C7', C8').
-
Backbone C-H: It will correlate H2 with C2 and the H3a/H3b protons with C3.
-
Methyl Groups: The high-intensity signals of the methoxy protons (H11, H12) will correlate to their carbons (C11, C12), and the acetamido protons (H10) will correlate to C10.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Fragments
Principle of Causality: The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule. It detects correlations between protons and carbons over longer ranges, typically 2 to 4 bonds.[13][14][15] Crucially, it allows us to "see" connections through quaternary carbons and heteroatoms, thereby linking the independent spin systems identified by COSY.[16][17]
Application to the Target Molecule: HMBC provides the key long-range correlations needed to connect all the pieces of this compound.
-
Connecting Backbone to Ring: The beta-protons (H3a, H3b) will show correlations to the aromatic carbons C3' and C4', confirming the attachment point of the propyl side chain. The alpha-proton (H2) will also show a three-bond correlation to C4'.
-
Identifying Quaternary Carbons: The aromatic protons (H5', H7', H8') will show correlations to the quaternary carbons (C3', C4', C6'), allowing for their definitive assignment.
-
Placing the Methoxy Groups: The methoxy protons (H11) will show a three-bond correlation to C6', and the H12 protons will show a three-bond correlation to C5', unambiguously placing them on the aromatic ring.
-
Confirming the Acetamido Group: The acetamido methyl protons (H10) will show a two-bond correlation to the carbonyl carbon C9. The alpha-proton (H2) will show a two-bond correlation to this same carbonyl carbon (C9), linking the acetamido group to the propanoic acid backbone.
-
Assigning the Carboxyl Carbon: The alpha-proton (H2) and beta-protons (H3a, H3b) will show correlations to the carboxylic acid carbonyl (C1), completing the assignment.
Experimental Workflow and Protocols
Caption: Key HMBC correlations for structural assembly.
By systematically analyzing these correlations, one can walk from the acetamido methyl group (H10) to the amide carbonyl (C9), over to the backbone alpha-proton (H2) and down the chain to the beta-protons (H3), and finally jump from the beta-protons to the aromatic ring (C3', C4'). Simultaneously, the methoxy protons (H11, H12) confirm their positions on the ring, providing a complete, interlocking, and self-validating structural proof.
Conclusion
The structural validation of a novel compound like this compound is not achieved by a single experiment but by the logical synthesis of data from a complementary set of techniques.
-
COSY provides the initial map of proton networks.
-
HSQC efficiently assigns all protonated carbons.
-
HMBC serves as the master tool, connecting all fragments through long-range couplings to reveal the complete molecular architecture.
This guide demonstrates that by understanding the causal principles behind each 2D NMR experiment and applying them in a systematic workflow, researchers can achieve unambiguous and trustworthy structural validation, a cornerstone of scientific integrity in chemistry and drug development.
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A Comparative Guide to N-acetyl-3,4-dimethoxyphenylalanine and Other Phenylalanine Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylalanine and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for designing novel therapeutics.[1] This guide provides a detailed comparative analysis of N-acetyl-3,4-dimethoxyphenylalanine against other critical phenylalanine analogs, including the essential precursor L-DOPA, the parent compound N-acetyl-L-phenylalanine, and synthetically crucial fluorinated phenylalanines. We explore how subtle structural modifications—such as N-acetylation and substitutions on the phenyl ring—profoundly influence physicochemical properties, biological activity, and metabolic pathways. By presenting quantitative data, detailed experimental protocols for evaluating transporter interaction, and visual pathway diagrams, this document serves as a critical resource for researchers aiming to select and design the most effective phenylalanine-based compounds for their therapeutic targets.
Introduction: The Central Role of Phenylalanine in Drug Design
Phenylalanine is an essential α-amino acid fundamental to protein synthesis and the biosynthesis of key neurotransmitters.[2] Its structure, featuring a benzyl side chain, provides a unique combination of hydrophobicity and aromaticity that is frequently exploited in drug design to facilitate specific molecular interactions. Modifying this natural scaffold gives rise to a vast family of "analogs," each with distinct properties. These modifications can enhance stability, improve bioavailability, alter target specificity, or introduce novel functionalities.[3][4]
N-acetyl-3,4-dimethoxyphenylalanine is a derivative of significant interest, combining the N-acetylation seen in metabolic byproducts with the 3,4-dimethoxy substitution reminiscent of catecholamine precursors.[5][6] This guide aims to deconstruct its properties in relation to other well-established analogs to provide a rational basis for its application and further development in research.
Profiles of Key Phenylalanine Analogs
N-acetyl-3,4-dimethoxyphenylalanine
This compound is an N-acetylated derivative of 3,4-dimethoxyphenylalanine. The N-acetylation can influence solubility and metabolic stability, potentially making it a prodrug that requires deacetylation to become active.[7] The 3,4-dimethoxy substitutions on the phenyl ring are electronically similar to the hydroxyl groups in L-DOPA but are blocked from oxidation, which can significantly alter its metabolic fate and receptor interactions. A metabolite with a similar name, N-acetyl-3,4-dihydroxy-L-phenylalanine, has been isolated from Streptomyces and shown to have antibacterial and enzyme-inhibiting properties.[8]
L-DOPA (3,4-dihydroxy-L-phenylalanine)
L-DOPA is the direct metabolic precursor to dopamine and the gold-standard treatment for Parkinson's disease.[9] Its two hydroxyl groups are critical for its biological function but also make it susceptible to peripheral metabolism, necessitating co-administration with inhibitors. L-DOPA serves as a crucial benchmark for any analog designed to interact with the dopaminergic system.
N-acetyl-L-phenylalanine (NAcPhe)
NAcPhe is the direct N-acetylated version of L-phenylalanine. It is a known metabolite, particularly in conditions like phenylketonuria (PKU), where phenylalanine metabolism is impaired.[5][10] Studying NAcPhe helps isolate the functional contribution of N-acetylation, such as its effect on transport across biological membranes and its role as a potential prodrug.[7]
Fluorinated Phenylalanines (e.g., 4-F-Phe)
Introducing fluorine into the phenyl ring is a common strategy in drug development to modulate electronic properties, hydrophobicity, and metabolic stability.[4] The strong carbon-fluorine bond can block metabolic oxidation at that position, and fluorine's high electronegativity can alter binding affinities. These analogs are valuable tools for probing structure-activity relationships.[4]
Comparative Analysis
Structural and Physicochemical Properties
The functional groups appended to the core phenylalanine structure dictate the molecule's behavior. N-acetylation increases the molecular weight and can alter polarity, while ring substitutions like methoxy or fluoro groups modify lipophilicity and electronic distribution. These differences are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Function |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Unmodified amino acid | Protein synthesis, Neurotransmitter precursor[2] |
| N-acetyl-3,4-dimethoxyphenylalanine | C₁₃H₁₇NO₅ | 267.28 | N-acetyl group, 3,4-dimethoxy groups | Prodrug, Metabolically stable analog[6] |
| L-DOPA | C₉H₁₁NO₄ | 197.19 | 3,4-dihydroxy groups | Dopamine precursor, Parkinson's treatment[9] |
| N-acetyl-L-phenylalanine | C₁₁H₁₃NO₃ | 207.23 | N-acetyl group | Metabolic byproduct, Prodrug candidate[5][7] |
| 4-Fluoro-L-phenylalanine | C₉H₁₀FNO₂ | 183.18 | Fluoro group at para position | Metabolically stabilized analog, Research tool[4] |
Biological Activity and Metabolic Pathways
The primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine, which is then hydroxylated to L-DOPA and subsequently decarboxylated to dopamine.[11] Phenylalanine analogs can interact with this pathway at various points.
-
L-DOPA directly enters the pathway downstream of the rate-limiting step.[11]
-
N-acetylated analogs like NAcPhe and N-acetyl-3,4-dimethoxyphenylalanine are not direct substrates for this pathway. They would likely require deacetylation by intracellular aminoacylases to release the parent amino acid.[7] This two-step activation makes them potential prodrugs with altered pharmacokinetics.
-
The dimethoxy groups on N-acetyl-3,4-dimethoxyphenylalanine prevent it from being a direct catecholamine precursor in the same way as L-DOPA. Its activity would depend on O-demethylation or direct interaction with other targets.
-
Analogs can also compete for transport across membranes, including the blood-brain barrier. The L-type amino acid transporter 1 (LAT1) is crucial for transporting large neutral amino acids like phenylalanine and L-DOPA and is a key consideration for brain-targeting drugs.[12] Structural modifications directly impact a compound's affinity and selectivity for LAT1.[12]
Experimental Protocol: Comparative Analysis of LAT1 Transporter Inhibition
To quantitatively compare how different phenylalanine analogs interact with key transporters, an in vitro competitive binding assay is essential. This protocol describes a method to assess the inhibitory potential of test compounds against the LAT1 transporter, which is critical for their uptake into the brain and cancer cells.
Causality Behind Experimental Choices:
-
Cell Line: HT-22 cells are used as they are of neuronal origin and express LAT1, providing a relevant biological system.
-
Radiolabeled Substrate: L-[³H]-Leucine is a well-characterized, high-affinity substrate for LAT1. Its displacement by a test compound provides a direct measure of competitive binding.
-
Inhibitor: JPH203 is a known potent and selective LAT1 inhibitor, serving as a positive control to validate the assay's performance.
-
Controls: Including "No Inhibitor" (negative control) and "Vehicle" controls is crucial to establish baseline uptake and ensure the solvent does not affect the assay.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seed cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Preparation of Solutions:
-
Transport Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Test Compounds: Prepare stock solutions of N-acetyl-3,4-dimethoxyphenylalanine, L-DOPA, NAcPhe, and 4-F-Phe in a suitable vehicle (e.g., KRH buffer or DMSO). Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Radiolabeled Substrate: Prepare a working solution of L-[³H]-Leucine in KRH buffer at a final concentration of 50 nM.
-
Positive Control: Prepare a 100 µM solution of JPH203 in the same vehicle.
-
-
Inhibition Assay:
-
Wash the cells twice with pre-warmed KRH buffer.
-
Add 200 µL of KRH buffer containing the desired concentration of the test compound, positive control, or vehicle to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the uptake by adding 200 µL of the L-[³H]-Leucine working solution to each well (final volume 400 µL).
-
Incubate for exactly 5 minutes at 37°C. This short time frame ensures measurement of initial uptake velocity.
-
Terminate the transport by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells in each well by adding 500 µL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) wells.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of L-[³H]-Leucine uptake).
-
Discussion and Future Perspectives
The comparative analysis reveals a clear trade-off in the design of phenylalanine analogs. While L-DOPA is a potent, direct precursor for dopamine synthesis, it suffers from metabolic instability.[9] N-acetylated derivatives like N-acetyl-3,4-dimethoxyphenylalanine offer a potential solution by masking the reactive amine group, possibly leading to improved pharmacokinetic profiles and functioning as prodrugs.[7] However, their efficacy is contingent on efficient cleavage by endogenous enzymes at the target site.
The dimethoxy groups on N-acetyl-3,4-dimethoxyphenylalanine present an interesting case. They block the catechol structure necessary for conversion to dopamine, suggesting this analog may be designed for entirely different targets where the 3,4-dimethoxyphenyl moiety is a key pharmacophore, or it may rely on O-demethylation for bioactivation.
Future research should focus on:
-
Direct Pharmacokinetic Comparison: Performing head-to-head studies in animal models to compare the bioavailability and brain penetration of N-acetyl-3,4-dimethoxyphenylalanine with its parent compound and L-DOPA.
-
Metabolic Profiling: Identifying the key enzymes responsible for the deacetylation and demethylation of N-acetyl-3,4-dimethoxyphenylalanine to understand its bioactivation pathway.
-
Target Identification: If not intended as a dopamine prodrug, screening N-acetyl-3,4-dimethoxyphenylalanine against a panel of receptors and enzymes to identify its primary molecular targets.
By systematically evaluating these structural variants, researchers can better harness the phenylalanine scaffold to develop next-generation therapeutics with enhanced efficacy and safety profiles.
References
- A Comparative Analysis of Phenylalanine Derivatives in Research: Benchmarking Performance and Methodologies. Benchchem.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
- Phenylalanine - Wikipedia. Wikipedia.
- A Comparative Analysis of N-acetyl-L-phenylalanine and L-phenylalanine Bioavailability. Benchchem.
- Comparative Analysis of L-2,5-Dihydrophenylalanine and L-DOPA: A Review of Available D
- The Biological Role of N-acetyl-L-phenylalanine: A Technical Guide. Benchchem.
- L-DOPA for Parkinson's disease-a bittersweet pill. PubMed.
- Phenylalanine, Tyrosine, L-Dopa, Dopamine and Parkinson's Disease. Parkinsons.org.uk.
- Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). HMDB.
- Synthesis of N-acetyl-3,4-dihydroxy-L-phenylalanine. PrepChem.com.
- N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812. PubMed.
- (r,s)-n-acetyl-(3,4-dimethoxyphenyl)
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of Aryl Propanoic Acid Derivatives
The aryl propanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] Beyond their anti-inflammatory prowess, this class of compounds exhibits a remarkable breadth of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, promising subset: derivatives of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid. Our focus is to provide researchers, scientists, and drug development professionals with a comparative analysis of how subtle molecular modifications can profoundly influence biological outcomes. While a comprehensive, single SAR study on this exact scaffold is not yet available in the public domain, by synthesizing data from studies on closely related analogues, we can construct a robust framework for understanding key structural determinants of activity. This guide will dissect the roles of the N-acyl group, substitutions on the phenyl ring, and modifications to the propanoic acid backbone, supported by experimental data and detailed protocols.
The Core Scaffold: this compound
The parent molecule, this compound, possesses a unique combination of structural features that contribute to its biological potential. The 3,4-dimethoxy substitution on the phenyl ring is a well-known pharmacophore found in numerous biologically active compounds, often influencing metabolic stability and receptor binding. The N-acetylated alpha-amino acid structure provides a chiral center and opportunities for hydrogen bonding, which are critical for molecular recognition.
Comparative Analysis of Structural Modifications
To elucidate the SAR of this scaffold, we will examine key modifications at three primary sites: the phenyl ring, the N-acyl group, and the propanoic acid moiety.
I. The Influence of Phenyl Ring Substituents
The nature and position of substituents on the phenyl ring are critical determinants of biological activity. While data on direct analogues of our core molecule is limited, we can draw valuable insights from related structures.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that the substitution pattern on the phenyl ring significantly impacts anticancer and antioxidant activities.[3] This suggests that modifications to the 3,4-dimethoxy groups of our core molecule would likely lead to substantial changes in its biological profile.
Key Comparative Insights:
-
Hydroxylation vs. Methoxy Groups: The presence of hydroxyl groups, as seen in 3-((4-hydroxyphenyl)amino)propanoic acid, can enhance antioxidant activity through hydrogen donation.[3] Replacing the dimethoxy groups in our core molecule with dihydroxy groups could potentially boost its radical scavenging capabilities.
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl) at different positions on the phenyl ring can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
Table 1: Comparison of Phenyl Ring Substituted Propanoic Acid Derivatives
| Compound/Derivative | Phenyl Ring Substitution | Observed Biological Activity | Reference |
| Core Scaffold Analog | 3,4-dimethoxy | Anthelmintic activity (for propenoic acid derivative) | [4] |
| Analog 1 | 4-hydroxy | Anticancer and antioxidant activity | [3] |
| Analog 2 | 3,4-dihydroxy | Moderate antimicrobial activity | [5] |
II. The Role of the N-Acyl Group
The N-acetyl group in the core scaffold plays a crucial role in its biological activity, likely through hydrogen bonding interactions and by influencing the molecule's overall lipophilicity and metabolic stability.
While direct comparisons of different N-acyl derivatives of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid are scarce, studies on related N-acylated amino acids provide valuable insights. For instance, the N-acyl group can influence the antimicrobial and anticancer properties of amino acid derivatives.[6]
Logical Relationship of N-Acyl Group Modification:
Caption: Logical flow of modifying the N-acyl group to modulate biological activity.
III. Modifications to the Propanoic Acid Moiety
The carboxylic acid group of the propanoic acid chain is a key functional group, often involved in binding to biological targets through ionic interactions or hydrogen bonding.
Studies on aryl propanoic acids have shown that esterification or amidation of the carboxylic acid can lead to significant changes in activity, sometimes enhancing it while in other cases reducing it.[2] For instance, some amide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid have shown anthelmintic activity.[4]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for the synthesis of the core scaffold and the evaluation of its biological activities.
Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the N-acetylation of amino acids.
Workflow for Synthesis:
Caption: A typical workflow for the N-acetylation of the parent amino acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid in a 1 M aqueous solution of sodium hydroxide at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acetylation: Add acetic anhydride dropwise to the cooled solution while maintaining vigorous stirring. The pH should be monitored and maintained in the alkaline range by the concurrent addition of 1 M NaOH.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Precipitation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the N-acetylated product.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Evaluation of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay:
Caption: Standard workflow for assessing in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Conclusion and Future Directions
The exploration of the structure-activity relationships of this compound derivatives is a promising avenue for the discovery of novel therapeutic agents. The existing literature on related aryl propanoic acids strongly suggests that modifications to the phenyl ring substituents, the N-acyl group, and the propanoic acid moiety will have a profound impact on the biological activity of this scaffold.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of the core molecule. This would involve:
-
Varying Phenyl Ring Substituents: Synthesizing analogues with different alkoxy, hydroxy, and halogen substituents at the 3 and 4 positions of the phenyl ring to probe the electronic and steric requirements for activity.
-
Modifying the N-Acyl Group: Preparing a series of derivatives with different N-acyl groups (e.g., N-propionyl, N-benzoyl) to investigate the influence of this group on target binding and pharmacokinetic properties.
-
Derivatizing the Carboxylic Acid: Creating esters and amides of the propanoic acid to explore the importance of the acidic proton and to potentially develop prodrugs with improved bioavailability.
By systematically exploring the chemical space around this promising scaffold, the scientific community can unlock its full therapeutic potential and develop novel drug candidates for a range of diseases.
References
- Kumar, P., Kumar, A., & Mishra, A. K. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.
- Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, H. K., Al-Sha'er, M. A., Al-Massarani, S. M., ... & Abdel-Maksoud, M. S. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048.
- Merlani, M., Barbakadze, V., Amiranashvili, L., Gogilashvili, L., & Soković, M. (2022). Caffeic and 3-(3,4-dihydroxyphenyl)glyceric acid derivatives as antimicrobial agent: biological evaluation and molecular docking studies. SAR and QSAR in Environmental Research, 33(4), 301-317.
- [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. (1990). Ceskoslovenska Farmacie, 39(1), 28-31.
- Goldstein, F. B. (1963). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 792934.
- Grigoryan, K., & Saghyan, A. (2019). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Amino Acids, 52(5), 687-710.
- Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, H. K., Al-Sha'er, M. A., Al-Massarani, S. M., ... & Abdel-Maksoud, M. S. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
-
[No Author]. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. Available from: [Link]
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[No Author]. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. Available from: [Link]
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[No Author]. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. Available from: [Link]
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[No Author]. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]
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[No Author]. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Center for Biotechnology Information. Available from: [Link]
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[No Author]. (n.d.). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Available from: [Link]
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[No Author]. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Center for Biotechnology Information. Available from: [Link]
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[No Author]. (n.d.). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available from: [Link]
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[No Author]. (n.d.). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. National Center for Biotechnology Information. Available from: [Link]
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[No Author]. (n.d.). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. National Center for Biotechnology Information. Available from: [Link]
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[No Author]. (n.d.). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Center for Biotechnology Information. Available from: [Link]
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[No Author]. (n.d.). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science. Available from: [Link]
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A Comparative Guide to the Chiral Separation of (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine Enantiomers by HPLC
In the landscape of pharmaceutical development and stereoisomer analysis, the precise and efficient separation of enantiomers is a critical necessity. The differential pharmacological and toxicological profiles of enantiomers mandate their separation and individual characterization.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, a key chiral building block. We will explore the underlying principles of various chiral stationary phases (CSPs), compare their performance based on established separation data for analogous compounds, and provide a detailed, field-proven protocol to guide your method development.
The Challenge: Resolving the Enantiomers of N-acetyl-(3,4-dimethoxyphenyl)-alanine
N-acetyl-(3,4-dimethoxyphenyl)-alanine is a derivative of the non-proteinogenic amino acid 3,4-dimethoxyphenylalanine. The introduction of the N-acetyl group removes the primary amine's basicity, altering the molecule's interaction with chiral selectors. The presence of the aromatic ring with methoxy groups and the carboxylic acid moiety provides multiple points for chiral recognition, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The successful chiral separation, therefore, hinges on selecting a CSP that can effectively exploit these interactions to differentiate between the two enantiomers.
Below is the chemical structure of the enantiomers:
Caption: Stereochemical representation of (R) and (S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation.[2] For N-acetylated amino acids, several classes of CSPs have demonstrated broad applicability. We will compare three of the most promising types: polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based CSPs.
Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives)
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are among the most widely used in chiral HPLC.[3] The chiral recognition mechanism involves the formation of transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.
-
Expertise & Experience: For N-acetylated amino acids, the carbamate derivatives of cellulose and amylose are particularly effective. The N-acetyl group can form crucial hydrogen bonds with the carbamate linkages on the CSP. The aromatic ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the chiral selector. The choice between cellulose and amylose backbones, as well as the specific substituents on the phenylcarbamate moieties (e.g., 3,5-dimethylphenyl, 3,5-dichlorophenyl), can significantly impact selectivity and is often determined empirically.[3] Coated polysaccharide phases often provide excellent enantioselectivity, while immobilized versions offer greater solvent compatibility and robustness.[4]
Macrocyclic Glycopeptide-Based CSPs (Teicoplanin and Vancomycin)
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex structures containing multiple stereogenic centers, peptide bonds, and aromatic rings, offering a rich environment for chiral recognition.[5] These CSPs are known for their versatility and ability to operate in reversed-phase, normal-phase, and polar organic modes.
-
Expertise & Experience: A teicoplanin-based CSP, such as CHIROBIOTIC T, is an excellent candidate for the separation of N-acetyl amino acids.[6] The amphoteric nature of the glycopeptide allows for ionic interactions with the carboxylic acid of the analyte, while the peptide backbone and sugar moieties provide sites for hydrogen bonding and steric interactions. A key advantage is the potential for direct analysis in aqueous-organic mobile phases, which is often desirable for LC-MS applications.[5] Molecular docking studies have shown that the binding affinity between the glycopeptide selector and the enantiomers can predict the elution order and the likelihood of a successful separation.[7]
Crown Ether-Based CSPs
Crown ether-based CSPs are particularly well-suited for the enantioseparation of compounds containing a primary amino group.[8][9] The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity.
-
Expertise & Experience: While highly effective for free amino acids, crown ether-based CSPs are generally not the first choice for N-acetylated amino acids. The acetylation of the primary amine prevents the formation of the crucial inclusion complex with the crown ether. Therefore, this class of CSPs is not recommended for the direct chiral separation of (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine.
Performance Comparison and Method Selection
The following table summarizes the expected performance of the different CSPs for the chiral separation of (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, based on their known selectivities for similar N-acetylated amino acids.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Expected Resolution (Rs) | Advantages | Considerations |
| Polysaccharide (Cellulose/Amylose Carbamate) | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water with additive) | > 2.0 | High efficiency, broad applicability, predictable performance for N-acetylated compounds.[3][10] | Coated phases have solvent limitations; method development can be empirical. |
| Macrocyclic Glycopeptide (Teicoplanin) | Reversed Phase (Methanol/Water with acid/base modifier) | > 1.5 | Multi-modal (RP, NP, Polar Organic), good for LC-MS, predictable elution order (D-enantiomer often retained longer).[5][6] | May require careful pH control of the mobile phase. |
| Crown Ether | Acidified Aqueous/Organic | Not applicable | Excellent for primary amines.[8][9] | Not suitable for N-acetylated compounds due to the lack of a primary amine. |
Recommendation: For initial method development, a polysaccharide-based CSP , such as one derived from cellulose tris(3,5-dimethylphenylcarbamate), is highly recommended due to its proven success with a wide range of N-protected amino acids.[4][10] A macrocyclic glycopeptide CSP like CHIROBIOTIC T presents a strong alternative, especially if compatibility with mass spectrometry is a primary concern.[6]
Experimental Protocol: A Starting Point for Method Development
This protocol outlines a robust starting point for the chiral separation of (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine using a polysaccharide-based CSP. This protocol is designed to be a self-validating system; successful separation provides the basis for further optimization.
Objective: To achieve baseline separation (Rs ≥ 1.5) of the enantiomers of (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine.
Materials:
-
HPLC system with UV detector
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based, 5 µm, 4.6 x 250 mm
-
Mobile Phase: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA)
-
Sample: (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine dissolved in mobile phase (approx. 1 mg/mL)
Workflow Diagram:
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A Senior Scientist's Guide to Confirming the Absolute Configuration of N-acetyl-3,4-dimethoxyphenylalanine Isomers
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical development. In the context of N-acetyl-3,4-dimethoxyphenylalanine, a derivative of the critical neurotransmitter precursor L-DOPA, establishing stereochemical purity is not merely an academic exercise; it is a regulatory and safety imperative. The biological activity of enantiomers can differ dramatically, with one isomer providing therapeutic benefit while the other may be inert or even harmful[1].
This guide provides an in-depth comparison of the primary analytical methodologies for confirming the absolute configuration of N-acetyl-3,4-dimethoxyphenylalanine isomers. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling you to design a robust, self-validating analytical strategy tailored to your specific research needs and sample characteristics.
Core Methodologies: A Strategic Comparison
The choice of an analytical technique is dictated by the physical nature of the sample, the required certainty of the assignment, and the stage of the drug development process. Three principal techniques form the bedrock of modern stereochemical analysis: Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.
| Parameter | Chiral HPLC | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] | Anomalous dispersion of X-rays by atoms in a well-ordered single crystal.[4][5] |
| Primary Use | Enantiomeric separation, quantification, and purity assessment. | Ab initio determination of absolute configuration in the solution state. | Unambiguous, "gold standard" determination of absolute configuration in the solid state.[6] |
| Sample Requirement | Soluble liquid or solid. | 2-15 mg of recoverable sample; can be a neat liquid, oil, or solution.[2] | High-quality single crystal (typically 0.1 - 0.5 mm); can be challenging for oils or amorphous solids.[2] |
| Analysis Time | Hours (for method development and analysis). | Hours to a few days (including computational analysis). | Days to weeks (highly dependent on crystallization success).[2] |
| Key Limitation | Does not determine absolute configuration alone; requires a reference standard or coupling with another technique. | Heavily reliant on the accuracy of Density Functional Theory (DFT) calculations.[7] | The absolute prerequisite of a high-quality single crystal can be a significant bottleneck.[6] |
Experimental Workflows & Protocols
A robust analytical strategy is a self-validating one. The typical workflow involves first confirming the enantiomeric purity of the sample via Chiral HPLC before proceeding to a definitive assignment of its absolute configuration using VCD or X-ray Crystallography.
Caption: High-level decision workflow for isomer analysis.
Workflow 1: Chiral HPLC for Enantiomeric Separation and Purity
Expertise & Experience: The goal here is to resolve the two enantiomers of N-acetyl-3,4-dimethoxyphenylalanine. The choice of a Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally versatile and often provide excellent resolution for amino acid derivatives[8]. We select a CSP known for its broad applicability to start. The mobile phase composition is then optimized to achieve baseline separation (Resolution > 2.0).
Caption: Workflow for chiral HPLC separation.
Protocol: Chiral HPLC Method
-
Column Selection: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase diluent.
-
Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 80:20 v/v). An acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) may be required to improve peak shape for the carboxylic acid and amine functionalities.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm or 280 nm.
-
Optimization (Causality): If resolution is poor, systematically adjust the percentage of the polar modifier (IPA). Increasing the IPA content generally reduces retention time but may decrease resolution. The key is to find the optimal balance that provides baseline separation. This iterative process is crucial for developing a robust, reproducible method[9].
-
Data Analysis: Integrate the peak areas to determine the enantiomeric excess (ee%). An enantiomerically pure sample should exhibit a single peak with ee% > 99%.
Workflow 2: Absolute Configuration by Vibrational Circular Dichroism (VCD)
Expertise & Experience: VCD is the method of choice when a single crystal cannot be obtained[3]. Its power lies in comparing an experimental spectrum with a quantum mechanically calculated spectrum for a known configuration. A match in the pattern of positive and negative bands provides a confident assignment[7]. The choice of solvent is critical; it must be transparent in the IR region of interest (typically 2000-1000 cm⁻¹) and capable of dissolving the sample. Deuterated chloroform (CDCl₃) is a common starting point.
Caption: VCD experimental and computational workflow.
Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiopurified sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.1 M.
-
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.
-
Collect data for a sufficient duration (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Computational Modeling (Trustworthiness): This step is the core of the VCD method's self-validating nature.
-
Build a 3D model of one enantiomer (e.g., the R-isomer) of N-acetyl-3,4-dimethoxyphenylalanine.
-
Perform a thorough conformational search using molecular mechanics to identify all low-energy conformers.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the Boltzmann-averaged VCD and IR spectra based on the relative energies of the conformers[10].
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the R-isomer and its inverted mirror image (the predicted S-isomer).
-
A confident assignment is made when the signs and relative intensities of the major experimental VCD bands match one of the calculated spectra[7].
-
Workflow 3: Unambiguous Confirmation by X-ray Crystallography
Expertise & Experience: This is the ultimate arbiter of absolute configuration, providing a direct 3D visualization of the molecule. The primary challenge is growing a diffraction-quality crystal[6]. The choice of solvent system for crystallization is critical and often requires screening. Slow evaporation or vapor diffusion are common techniques. If the molecule itself is difficult to crystallize, forming a co-crystal with a known chiral molecule can be an effective strategy[6][11].
Protocol: Single-Crystal X-ray Analysis
-
Crystallization:
-
Screen various solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane) to find conditions where the compound is sparingly soluble.
-
Set up crystallization trials using slow evaporation, vapor diffusion, or cooling methods. Aim for single, well-formed crystals of at least 0.1 mm in each dimension.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. It is crucial to use a radiation source (e.g., Cu Kα) that allows for anomalous dispersion, which is the physical phenomenon that makes determining the absolute configuration possible[4][5].
-
-
Structure Solution and Refinement:
-
Solve the crystal structure to determine the connectivity and relative stereochemistry of the atoms.
-
-
Absolute Configuration Determination (The Self-Validating Metric):
-
The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections that are equivalent for non-chiral structures but differ slightly in intensity for chiral ones due to anomalous dispersion).
-
The refinement process yields a Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 indicates the inverse configuration is correct. A value near 0.5 suggests the crystal is racemic or twinned. This single parameter provides an internal validation of the result[4].
-
Synthesis and Conclusion
Confirming the absolute configuration of N-acetyl-3,4-dimethoxyphenylalanine isomers is a multi-step process where each technique provides a unique and essential piece of the puzzle.
-
Chiral HPLC is the indispensable first step to ensure you are working with an enantiomerically pure sample, preventing ambiguous results from subsequent analyses.
-
Vibrational Circular Dichroism offers a powerful and rapid method for assigning absolute configuration in solution, making it ideal for samples that are oils or resistant to crystallization. Its reliance on a combination of empirical data and theoretical calculation provides a strong, internally consistent argument for the assignment.
-
X-ray Crystallography , when successful, provides the most definitive and visually intuitive proof of absolute configuration. The statistical validation offered by the Flack parameter makes it the "gold standard" for regulatory submissions and publications.
By strategically combining these methods—using HPLC for purity, followed by VCD or X-ray crystallography for absolute assignment—researchers can construct a robust, logical, and self-validating data package that unequivocally confirms the stereochemical identity of their target molecule.
References
-
Allen, F. H., & Kennard, O. (1993). 3D search and research using the Cambridge Structural Database. Chemical Design Automation News, 8(1), 31-37. [Link]
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Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. [Link]
-
Harada, N. (2011). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 69(10), 1116-1128. [Link]
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Schwarzer, M. C., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]
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Hyun, M. H., et al. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-235. [Link]
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Buma, W. J., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 15-19. [Link]
-
Ryzhov, V., et al. (2006). NAC as a SH reagent for chiral HPLC analysis of α-amino acid mixture. Biomedical Chromatography, 20(8), 838-845. [Link]
-
Bogaerts, J., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Physical Chemistry Chemical Physics, 25(22), 15155-15167. [Link]
-
Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Domingos, S. R., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal, 27(1), 1-8. [Link]
-
Ryzhov, V., et al. (2005). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1063(1-2), 131-139. [Link]
-
Stephens, P. J., et al. (2003). Vibrational CD, Theory and Application to Determination of Absolute Configuration. Chirality, 15(S1), S57-S64. [Link]
-
Bruckner, H., et al. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, 375(5), 656-665. [Link]
-
Reddy, G. S., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Advances, 6(81), 77808-77821. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Marcel Dekker. [Link]
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 196, 113919. [Link]
-
Chen, Y., et al. (2006). Determination, Purity Assessment and Chiral Separation of Levodopa Methyl Ester in Bulk and Formulation Pharmaceuticals. Biomedical Chromatography, 20(8), 838-845. [Link]
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- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
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- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Biological efficacy of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid versus its parent compound
An In-Depth Guide to the Comparative Biological Efficacy of 2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid and its Parent Compound, 3-(3,4-dimethoxyphenyl)propanoic Acid
Introduction: The Rationale for N-Acetylation in Drug Design
In the realm of medicinal chemistry, subtle molecular modifications can lead to profound changes in biological activity. One such strategic alteration is N-acetylation, the introduction of an acetyl group to an amine. This guide focuses on a specific case: the comparison between 3-(3,4-dimethoxyphenyl)propanoic acid, a compound with a known association with anti-inflammatory properties[1], and its N-acetylated derivative, this compound.
The parent compound, 3-(3,4-dimethoxyphenyl)propanoic acid, serves as a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents[1]. Its structural relative, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has demonstrated significant anti-inflammatory effects in acute models[2]. This suggests an inherent bioactivity within the 3,4-dimethoxyphenylpropanoic acid scaffold.
The central hypothesis of this guide is that the N-acetylation of the parent compound to yield this compound may enhance its therapeutic potential. N-acetylation can modify a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, N-acetylation of certain amino sugars has been shown to increase cell permeability by masking polar groups, effectively creating a more lipophilic pro-drug that can be deacetylated intracellularly to release the active compound[3][4]. This guide will explore the known biological activities of the parent compound and present a scientifically-grounded hypothesis on the enhanced efficacy of its N-acetylated counterpart, supported by detailed experimental protocols for validation.
Compound Profiles
| Feature | This compound | 3-(3,4-dimethoxyphenyl)propanoic acid |
| Synonyms | (R,S)-N-Acetyl-3,4-dimethoxyphenylalanine | 3,4-Dimethoxyhydrocinnamic acid |
| Molecular Formula | C₁₃H₁₇NO₅ | C₁₁H₁₄O₄ |
| Molecular Weight | 267.28 g/mol | 210.23 g/mol [5] |
| Key Structural Feature | N-acetylated amino acid derivative | Propanoic acid with a dimethoxyphenyl substituent[5] |
| Known Applications | Used in pharmaceutical and bioactive compound synthesis | Building block for anti-inflammatory and analgesic agents[1] |
Biological Efficacy: A Comparative Analysis
3-(3,4-dimethoxyphenyl)propanoic Acid: The Parent Compound
The biological potential of 3-(3,4-dimethoxyphenyl)propanoic acid is inferred from its use as a precursor in the synthesis of anti-inflammatory drugs[1] and from studies on closely related molecules. For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, which shares the 3,4-dimethoxyphenyl moiety, has been shown to inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation. This effect is partly attributed to the inhibition of prostaglandin biosynthesis[2]. Another related compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has also demonstrated anti-inflammatory activity[6]. These findings suggest that the 3,4-dimethoxyphenylpropanoic acid scaffold possesses intrinsic anti-inflammatory properties.
This compound: The N-Acetylated Derivative
While specific bioactivity data for this compound is scarce, the well-established effects of N-acetylation on other bioactive molecules provide a compelling case for its potential. N-acetylation can be viewed as a pro-drug strategy. The addition of the acetyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This is particularly relevant for compounds that target intracellular pathways. Studies on N-acetylglucosamine have shown that acetylation improves cell membrane permeability, with subsequent de-acetylation by cytoplasmic esterases releasing the active molecule inside the cell[3][4].
Therefore, it is hypothesized that this compound may exhibit superior biological efficacy compared to its parent compound due to:
-
Enhanced Bioavailability: The increased lipophilicity could lead to improved oral absorption and bioavailability. Pharmacokinetic studies of other N-acetylated compounds have demonstrated excellent oral bioavailability[7][8].
-
Increased Cellular Uptake: The N-acetyl group may facilitate passage across the cell membrane, leading to higher intracellular concentrations of the active compound.
-
Potential for Novel Bioactivities: N-acetylation can sometimes introduce new biological activities. For instance, N-acetyl-3,4-dihydroxy-L-phenylalanine, a related compound, is a known bioactive metabolite with antibacterial and enzyme-inhibitory properties[9].
The following diagram illustrates the hypothesized advantage of the N-acetylated compound.
Caption: Hypothesized mechanism for enhanced efficacy of the N-acetylated compound.
Experimental Protocols for Comparative Efficacy Testing
To empirically test the hypothesized superior efficacy of this compound, the following established in vitro assays are recommended.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically[10].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of the test compounds (both the parent and N-acetylated forms) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standards to triplicate wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the DPPH antioxidant assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the potential of a compound to inhibit the inflammatory response in macrophages.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[11].
Step-by-Step Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
The IC₅₀ value for NO inhibition can then be calculated.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-acetyl-3,4-dimethoxyphenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-acetyl-3,4-dimethoxyphenylalanine, a key chiral intermediate, demands robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on the principles of method validation and the critical process of cross-validation when transferring or comparing analytical procedures.
Understanding N-acetyl-3,4-dimethoxyphenylalanine: Analytical Considerations
N-acetyl-3,4-dimethoxyphenylalanine is a derivative of the amino acid phenylalanine, featuring methoxy groups on the phenyl ring and an acetyl group on the amine. Its structure presents specific analytical challenges and opportunities:
-
Chirality: The presence of a stereocenter necessitates the use of chiral-selective analytical techniques to differentiate between enantiomers, which can have different pharmacological and toxicological profiles.[1]
-
UV Absorbance: The substituted aromatic ring provides a chromophore, making it amenable to detection by UV-Vis spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
-
Polarity: The presence of a carboxylic acid and an amide group lends polarity to the molecule, influencing its retention behavior in reversed-phase chromatography.
A Comparative Overview of Analytical Techniques
The selection of an analytical method is a balance of performance, speed, and the specific requirements of the analysis (e.g., purity testing, stability studies, or bioanalysis). Here, we compare three common techniques for the analysis of N-acetyl-3,4-dimethoxyphenylalanine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established and versatile technique for pharmaceutical analysis.[2] A typical HPLC method for N-acetyl-3,4-dimethoxyphenylalanine would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.[3][4] This results in significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC.[4][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications or when very low detection limits are required, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[7][8] This technique offers exceptional selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.
Quantitative Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC, UPLC, and LC-MS/MS methods for the analysis of N-acetyl-3,4-dimethoxyphenylalanine.
| Parameter | HPLC | UPLC | LC-MS/MS |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | ng range | Sub-ng range | pg to fg range |
| Analysis Time | 10-20 min | 2-5 min | 2-5 min |
| Solvent Consumption | High | Low | Low |
| Selectivity | Good | Good | Excellent |
| Robustness | High | Moderate | Moderate |
| Cost (Instrument) | Moderate | High | Very High |
| Cost (Operational) | Low | Moderate | High |
Experimental Protocols: Foundational Methodologies
While specific methods for N-acetyl-3,4-dimethoxyphenylalanine are not widely published, the following protocols for similar amino acid derivatives provide a strong starting point for method development and validation.
Chiral HPLC Method Development
The control of chiral purity is a critical quality attribute for N-acetyl-3,4-dimethoxyphenylalanine.[1] Chiral HPLC methods are essential for separating and quantifying the enantiomers.
Objective: To resolve the D- and L-enantiomers of N-acetyl-3,4-dimethoxyphenylalanine.
Step-by-Step Methodology:
-
Column Selection: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino acid derivatives.[1] Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, are also excellent choices for underivatized amino acids and their derivatives.[9]
-
Mobile Phase Optimization:
-
Start with a non-polar mobile phase such as a mixture of hexane and ethanol, which is common for normal-phase chiral separations.
-
Alternatively, for reversed-phase chiral separations, use a buffered aqueous solution with an organic modifier like acetonitrile or methanol.
-
Mobile phase additives, such as small amounts of acid or base, can significantly impact chiral recognition.[1]
-
-
Flow Rate and Temperature: Optimize the flow rate for the best balance of resolution and analysis time. Temperature can also influence chiral selectivity.
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for N-acetyl-3,4-dimethoxyphenylalanine.
UPLC Method for Impurity Profiling
UPLC is highly suited for identifying and quantifying process-related impurities and degradation products due to its high resolution and sensitivity.[4]
Objective: To separate N-acetyl-3,4-dimethoxyphenylalanine from potential impurities.
Step-by-Step Methodology:
-
Column: Utilize a sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient program that starts with a low percentage of Solvent B and ramps up to elute more hydrophobic impurities. A steep gradient will allow for a rapid screening of impurities.
-
Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.8 mL/min.
-
Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Detection: UV detection at a suitable wavelength.
The Imperative of Method Validation
Before any analytical method can be used for routine analysis, it must be validated to ensure it is fit for its intended purpose.[2][10] The validation characteristics are defined by the International Council for Harmonisation (ICH) guidelines.[10][11]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.[13] This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used for the same intended purpose.[11] This is crucial when:
-
Transferring a method from a development lab to a quality control lab.
-
Comparing results from different analytical techniques (e.g., HPLC vs. UPLC).
-
Data from different studies, which used different analytical methods, need to be compared or combined.[14][15]
Cross-Validation Workflow
Caption: Workflow for cross-validation of two analytical methods.
Statistical Evaluation in Cross-Validation
The results from the two methods are statistically compared. A common approach is to calculate the percentage difference for each pair of results:
% Difference = [(Result_Method_A - Result_Method_B) / mean(Result_A, Result_B)] x 100%
The acceptance criteria for cross-validation are typically that the mean percentage difference should be within a predefined limit (e.g., ±15%), and a certain percentage of the individual results (e.g., at least 67%) should also be within this limit.
Conclusion
The choice of an analytical method for N-acetyl-3,4-dimethoxyphenylalanine depends on the specific analytical needs. While HPLC remains a robust workhorse, UPLC offers significant advantages in terms of speed and resolution for impurity profiling. For bioanalytical studies, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the reliability of the analytical data. Furthermore, when methods are transferred or compared, a well-designed cross-validation study is essential to guarantee the consistency and comparability of results, thereby upholding the integrity of the drug development process.
References
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
-
(2014). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. China Papers. Retrieved from [Link]
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Solecka, J., Rajnisz, A., Postek, M., Zajko, J., Kawecki, R., Havlicek, V., Bednarek, E., & Kozerski, L. (2012). N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812. The Journal of Antibiotics, 65(4), 219–221. Retrieved from [Link]
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Reddy, G. S. N., Reddy, A. P., & Kumar, B. V. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(63), 36245–36257. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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(n.d.). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
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(n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science. Retrieved from [Link]
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(n.d.). HPLC vs UPLC - What's the Difference? Chromatography Today. Retrieved from [Link]
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PubChem. (n.d.). N-acetyl-3-methoxy-4-acetoxyphenylalanine. Retrieved from [Link]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
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(n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
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(n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
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Lin, Z. J., & Musuku, A. (2023). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 15(1), 1–4. Retrieved from [Link]
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Veeprho. (2023, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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Ishida, T., et al. (2016). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 41(3), 93–98. Retrieved from [Link]
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Dong, M. W., & Huynh-Ba, K. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 586–597. Retrieved from [Link]
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(n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
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(n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89–95. Retrieved from [Link]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1–16. Retrieved from [Link]
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(n.d.). N-Acetyl-α-methyl-3,4-dimethoxy-L-phenylalanine p-menthane-3-yl ester. J-Global. Retrieved from [Link]
-
(n.d.). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]
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Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
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Nageswara Rao, R., & Kumar Talluri, M. V. N. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 219, 114933. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
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(n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Human Metabolome Database. Retrieved from [Link]
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P basicamente, R., & Gerwick, W. H. (2006). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Natural Product Communications, 1(1), 1–10. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
This guide provides an in-depth comparison of prominent synthetic routes to 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, a key intermediate in pharmaceutical development. We will dissect three core methodologies: the classical Erlenmeyer-Plöchl synthesis, modern asymmetric hydrogenation, and efficient enzymatic resolution. Each route will be evaluated on its chemical principles, performance metrics, and practical considerations for laboratory and process scale-up.
Introduction: The Significance of this compound
This compound, also known as N-acetyl-3,4-dimethoxy-L-phenylalanine, is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its structural similarity to L-DOPA (3,4-dihydroxy-L-phenylalanine), a cornerstone in the treatment of Parkinson's disease, underscores its importance. The N-acetyl and O-methyl protecting groups offer distinct advantages in synthetic strategies, enabling selective modifications and improving solubility in organic media. The efficient and stereoselective synthesis of this molecule is therefore of paramount interest to researchers and drug development professionals. This guide aims to provide a clear and objective comparison of the available synthetic methodologies to inform rational route selection.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies. Here, we benchmark three of the most established methods.
| Parameter | Erlenmeyer-Plöchl Synthesis | Asymmetric Hydrogenation | Enzymatic Resolution |
| Stereoselectivity | Racemic or low enantioselectivity | Excellent enantioselectivity (>95% ee) | Excellent enantioselectivity (>99% ee) |
| Typical Overall Yield | Moderate to Good | High | Moderate (theoretically max 50% for one enantiomer without racemization) |
| Key Reagents | Acetic anhydride, sodium acetate, 3,4-dimethoxybenzaldehyde | Chiral phosphine ligands (e.g., DiPAMP), Rh or Ru catalyst, H₂ | Aminoacylase, racemic N-acetyl-DL-amino acid |
| Process Complexity | Multi-step, requires isolation of intermediates | Requires specialized catalyst synthesis/procurement and high-pressure equipment | Requires biocatalyst and separation of enantiomers |
| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor | Scalable, with considerations for enzyme stability and cost |
| "Green" Chemistry Aspect | Use of stoichiometric reagents, organic solvents | Atom-economical (H₂), but uses heavy metal catalysts | Biocatalytic, aqueous conditions, but requires racemic starting material |
Route 1: The Classical Erlenmeyer-Plöchl Synthesis
The Erlenmeyer-Plöchl synthesis is a long-established method for the preparation of α-amino acids.[1][2] The core of this reaction is the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base, such as sodium acetate, to form an azlactone (oxazolone).[1][3] This intermediate is then subjected to further transformations to yield the desired amino acid.
Mechanistic Rationale
The reaction proceeds via the formation of an enolate from N-acetylglycine under the action of acetic anhydride and sodium acetate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethoxybenzaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the key azlactone intermediate. The azlactone can then be hydrolyzed to the α,β-unsaturated N-acetylamino acid, which is subsequently reduced to the target saturated N-acetylamino acid. The choice of acetic anhydride is crucial as it serves both as a dehydrating agent and a reactant in the formation of the azlactone. Sodium acetate acts as the base to facilitate the initial enolization.
Caption: Erlenmeyer-Plöchl Synthesis Workflow.
Experimental Protocol
Step 1: Synthesis of 4-(3,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone)
-
To a mixture of N-acetylglycine (11.7 g, 0.1 mol), 3,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol), add acetic anhydride (30.6 g, 0.3 mol).
-
Heat the mixture with stirring at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and slowly add ethanol (100 mL) to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and then with water.
-
Dry the crude azlactone under vacuum.
Step 2: Hydrolysis to (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid
-
Suspend the crude azlactone in a 1 M sodium carbonate solution (200 mL).
-
Heat the mixture at 80 °C with vigorous stirring until the solid dissolves.
-
Cool the solution to 0 °C and acidify with concentrated hydrochloric acid to pH 2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Reduction to this compound
-
Dissolve the unsaturated acid from the previous step in methanol (150 mL).
-
Add 10% Palladium on charcoal (0.5 g).
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen pressure at room temperature until the hydrogen uptake ceases.
-
Filter the catalyst through a pad of Celite and evaporate the solvent under reduced pressure to yield the racemic product.
Route 2: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of enantiomerically pure amino acids.[4] This approach relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to stereoselectively deliver hydrogen to a prochiral olefin. The Monsanto process for the synthesis of L-DOPA is a landmark example of the industrial application of this technology.[5]
Mechanistic Rationale
The key to the high enantioselectivity of this reaction lies in the formation of a chiral catalyst-substrate complex. The enamide substrate, (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid, coordinates to the chiral rhodium catalyst. The chiral phosphine ligand, such as (R,R)-DiPAMP, creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. The oxidative addition of hydrogen to the metal center, followed by migratory insertion and reductive elimination, delivers the hydrogen atoms to one face of the double bond, leading to the formation of the desired enantiomer with high fidelity. The choice of a specific chiral ligand is critical and is often determined through screening to achieve the highest enantiomeric excess (ee).
Caption: Asymmetric Hydrogenation Workflow.
Experimental Protocol
-
In a glovebox, charge a pressure reactor with (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid (5.0 g, 18.8 mmol) and [Rh((R,R)-DiPAMP)(COD)]BF₄ (0.09 g, 0.1 mol%).
-
Add degassed methanol (50 mL) to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor to 60 psi with hydrogen and stir the reaction mixture at 50 °C for 12 hours.
-
After cooling to room temperature, carefully vent the reactor and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the enantiomerically enriched product.
Route 3: Enzymatic Resolution
Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes to separate a racemic mixture.[6] For the synthesis of N-acetyl-L-amino acids, aminoacylases are commonly employed. These enzymes catalyze the hydrolysis of the N-acyl group of the L-enantiomer, leaving the D-enantiomer intact.[7]
Mechanistic Rationale
The process begins with the non-stereoselective synthesis of racemic N-acetyl-DL-3,4-dimethoxyphenylalanine, for example, via the Erlenmeyer-Plöchl route. The racemic mixture is then incubated with an aminoacylase, often from a microbial source like Aspergillus oryzae. The enzyme's active site is exquisitely shaped to bind and hydrolyze only the L-enantiomer of the N-acetylated amino acid. This results in a mixture of the desired L-amino acid and the unreacted N-acetyl-D-amino acid. The difference in their chemical properties (the L-amino acid is a zwitterion while the N-acetyl-D-amino acid is an acid) allows for their straightforward separation.
Caption: Enzymatic Resolution Workflow.
Experimental Protocol
Step 1: Enzymatic Hydrolysis
-
Dissolve racemic N-acetyl-DL-3,4-dimethoxyphenylalanine (10.0 g, 37.4 mmol) in 200 mL of deionized water and adjust the pH to 7.5 with a 1 M lithium hydroxide solution.
-
Add aminoacylase from Aspergillus oryzae (100 mg) to the solution.
-
Incubate the mixture at 37 °C with gentle stirring for 24 hours. Monitor the progress of the reaction by TLC or HPLC.
Step 2: Separation of L-Amino Acid and N-acetyl-D-Amino Acid
-
After the reaction is complete, acidify the solution to pH 5 with acetic acid.
-
Cool the mixture in an ice bath to precipitate the L-amino acid.
-
Collect the L-3,4-dimethoxyphenylalanine by filtration and wash with cold water.
-
The filtrate contains the N-acetyl-D-amino acid. Extract the filtrate with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to recover the N-acetyl-D-amino acid, which can be racemized and recycled.
Step 3: N-Acetylation of L-3,4-dimethoxyphenylalanine
-
Suspend the recovered L-3,4-dimethoxyphenylalanine in glacial acetic acid (50 mL).
-
Add acetic anhydride (5 mL) dropwise with stirring.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the target molecule.
Conclusion and Future Outlook
The choice of a synthetic route for this compound is a critical decision that balances enantioselectivity, yield, cost, and scalability.
-
The Erlenmeyer-Plöchl synthesis offers a straightforward, classical approach but is limited by its lack of stereocontrol, necessitating a subsequent resolution step if a single enantiomer is desired.
-
Asymmetric hydrogenation stands out as the premier method for achieving high enantiopurity and yield in a single, atom-economical step. The initial investment in chiral catalysts and high-pressure equipment is offset by its efficiency, making it highly attractive for industrial-scale production.
-
Enzymatic resolution provides an excellent "green" alternative, operating under mild, aqueous conditions with high stereoselectivity. While the theoretical yield is capped at 50% per cycle without a racemization step for the undesired enantiomer, its operational simplicity and environmental benefits are significant advantages.
Future developments in this field will likely focus on the discovery of more efficient and cost-effective non-precious metal catalysts for asymmetric hydrogenation and the engineering of novel, robust enzymes with broader substrate scopes and improved stability for biocatalytic routes. The integration of continuous flow technologies also holds promise for improving the efficiency and safety of all these synthetic approaches.
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Wikipedia. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
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Chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. [Link]
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Taylor & Francis. (n.d.). Aminoacylase – Knowledge and References. [Link]
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- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
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University of Castilla-La Mancha. (n.d.). Catalytic asymmetric synthesis. [Link]
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- Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
- Nature. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.
- MDPI. (2026). Solvent Selection for Efficient CO 2 Capture.
- J-STAGE. (1955). Part III. Purification of Mold Acylase and Resolution of DL·Phenylalanine and DL.Methionine.
- MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
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- Wiley-VCH. (n.d.).
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- Frontiers. (n.d.).
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A Comparative Guide to the Purity Assessment of N-acetyl-3,4-dimethoxyphenylalanine Using Orthogonal Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of a pharmaceutical compound is a cornerstone of ensuring its quality, safety, and efficacy. This guide provides an in-depth comparison of orthogonal analytical methods for the robust purity assessment of N-acetyl-3,4-dimethoxyphenylalanine, a key chiral building block in organic synthesis. By leveraging the distinct separation and quantification principles of Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, we can achieve a comprehensive and trustworthy purity profile, minimizing the risk of undetected impurities that a single method might miss.
The Imperative for Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be a precarious approach. Method-specific biases, co-eluting impurities, or the presence of compounds with no chromophore for UV detection can lead to an overestimation of purity.[1] Orthogonal methods, which are based on fundamentally different physicochemical principles, provide a more accurate and reliable assessment of a compound's purity.[1] This approach is not only a matter of scientific rigor but is also increasingly expected by regulatory bodies to ensure the comprehensive characterization of active pharmaceutical ingredients (APIs).
This guide will explore the application of two powerful, orthogonal techniques for the purity analysis of N-acetyl-3,4-dimethoxyphenylalanine:
-
Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. For a chiral molecule like N-acetyl-3,4-dimethoxyphenylalanine, a chiral stationary phase is essential to separate its enantiomers and other closely related impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method, qNMR allows for the direct quantification of a substance against a certified reference standard without the need for a calibration curve of the analyte itself.[2][3] Its principle is based on the direct proportionality between the NMR signal integral and the number of nuclei, making it a powerful tool for purity assessment.[3][4]
Understanding N-acetyl-3,4-dimethoxyphenylalanine and Its Potential Impurities
N-acetyl-3,4-dimethoxyphenylalanine is a derivative of the amino acid L-DOPA, a precursor to several important neurotransmitters. Its synthesis, often involving solid-phase peptide synthesis (SPPS) techniques or classical solution-phase chemistry, can introduce a variety of impurities. A thorough purity assessment must consider these potential contaminants.
Common Process-Related Impurities:
-
Diastereomers: Racemization during the synthesis can lead to the presence of the D-enantiomer of N-acetyl-3,4-dimethoxyphenylalanine.[5]
-
Deletion or Insertion Impurities: In SPPS, incomplete coupling or deprotection steps can result in peptides lacking an amino acid (deletion) or containing an extra one (insertion).[5][6][7]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in the final product.
-
Protecting Group Adducts: Incomplete removal of protecting groups from the amino acid side chains can result in adducts.[5]
Common Degradation-Related Impurities:
-
Oxidation Products: The catechol-like structure of the dimethoxyphenyl ring can be susceptible to oxidation, especially under forced degradation conditions of light or oxidizing agents.[7][8][9]
-
Hydrolysis Products: The amide bond of the N-acetyl group or the ester in a potential prodrug form could be susceptible to hydrolysis under acidic or basic conditions.
-
Deamidation: The N-acetyl group could potentially undergo deamidation under certain stress conditions.[10]
Orthogonal Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and other closely related impurities in pharmaceutical compounds. The choice of a suitable chiral stationary phase (CSP) is critical for achieving the desired separation. For N-acetylated amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have shown excellent enantioselectivity.[11][12]
Experimental Protocol: Chiral HPLC-UV
Objective: To separate and quantify the enantiomeric impurity (D-form) and other process-related impurities in a sample of N-acetyl-3,4-dimethoxyphenylalanine.
Instrumentation:
-
Agilent 1260 Infinity II HPLC System or equivalent
-
Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of N-acetyl-3,4-dimethoxyphenylalanine in the mobile phase. |
Data Presentation: Illustrative HPLC Purity Assessment
The following table presents hypothetical data from the analysis of a batch of N-acetyl-3,4-dimethoxyphenylalanine, demonstrating the separation of the desired L-enantiomer from its D-enantiomer and a process-related impurity.
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.15 | Process Impurity X |
| 2 | 10.2 | 99.75 | N-acetyl-L-3,4-dimethoxyphenylalanine |
| 3 | 12.1 | 0.10 | N-acetyl-D-3,4-dimethoxyphenylalanine |
| Total | 100.00 | ||
| Purity (Area %) | 99.75% |
Orthogonal Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR offers a distinct advantage over chromatographic techniques as it provides a direct measure of purity against a certified internal standard without being dependent on the response factor of impurities.[1][2] This makes it an excellent orthogonal method to verify the purity value obtained by HPLC.
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity of N-acetyl-3,4-dimethoxyphenylalanine using an internal standard.
Instrumentation:
-
Bruker Avance III 400 MHz NMR Spectrometer or equivalent
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-acetyl-3,4-dimethoxyphenylalanine sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
Data Processing and Calculation:
The purity of the analyte is calculated using the following formula[3]:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Data Presentation: Illustrative qNMR Purity Assessment
The following table summarizes the hypothetical data obtained from the qNMR analysis of the same batch of N-acetyl-3,4-dimethoxyphenylalanine.
| Parameter | Analyte (N-acetyl-3,4-dimethoxyphenylalanine) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.05 mg | 5.02 mg |
| Molecular Weight (MW) | 267.28 g/mol | 116.07 g/mol |
| Signal Used for Integration | Acetyl protons (singlet) | Olefinic protons (singlet) |
| Number of Protons (N) | 3 | 2 |
| Integral (I) | 1.00 | 0.52 |
| Standard Purity (P_std) | 99.9% | |
| Calculated Purity | 99.6% |
Comparison of Orthogonal Techniques and Workflow
The results from the two orthogonal techniques provide a high degree of confidence in the purity assessment of N-acetyl-3,4-dimethoxyphenylalanine.
| Technique | Principle | Purity Result (Illustrative) | Strengths | Limitations |
| Chiral HPLC-UV | Chromatographic separation based on differential partitioning | 99.75% (Area %) | Excellent for separating enantiomers and other closely related impurities. High sensitivity for UV-active compounds. | Purity is relative (area percent) and assumes all impurities have a similar response factor to the main compound. May not detect non-UV active impurities. |
| ¹H qNMR | Absolute quantification based on the inherent relationship between signal intensity and the number of nuclei | 99.6% (w/w) | Provides a direct, absolute purity value.[2] Does not require reference standards for each impurity. Can quantify non-UV active impurities. | Lower sensitivity compared to HPLC. Requires a well-characterized internal standard. Signal overlap can complicate quantification. |
The close agreement between the HPLC area percent purity (99.75%) and the absolute purity determined by qNMR (99.6%) strongly supports the accuracy of the purity assessment for this hypothetical batch.
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of N-acetyl-3,4-dimethoxyphenylalanine using these orthogonal techniques.
Caption: Workflow for Purity Assessment.
Conclusion
The purity assessment of N-acetyl-3,4-dimethoxyphenylalanine, or any pharmaceutical compound, should not be a single-method endeavor. By employing orthogonal techniques such as chiral HPLC and qNMR, a more complete and accurate picture of the compound's purity can be established. Chiral HPLC provides an excellent impurity profile, separating enantiomers and other closely related species, while qNMR delivers a direct and absolute purity value, serving as a powerful verification tool. This dual-pronged approach ensures the highest level of confidence in the quality of the material, which is paramount for researchers, scientists, and drug development professionals.
References
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Messina, A., et al. (2010). Capillary electrophoresis-mass spectrometry for the analysis of amino acids. Journal of Separation Science, 33(16), 2385-2393. Available at: [Link]
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Van Dorpe, S., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 137-154. Available at: [Link]
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Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
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Lee, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. Available at: [Link]
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MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]
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Desfontaine, V., et al. (2020). A Chiral Unified Chromatography-Mass Spectrometry Method to Analyze Free Amino Acids. Molecules, 25(18), 4295. Available at: [Link]
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CE-MS for the Analysis of Amino Acids. (2018). Methods in Molecular Biology, 1730, 305-313. Available at: [Link]
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Investigation of Impurities in Peptide Pools. (2021). Molecules, 26(16), 4927. Available at: [Link]
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Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. (2001). Chirality, 13(5), 231-235. Available at: [Link]
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Bamba, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1679, 463305. Available at: [Link]
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Request PDF on ResearchGate. (n.d.). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Available at: [Link]
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Request PDF on ResearchGate. (n.d.). CE-MS for the analysis of amino acids. Available at: [Link]
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Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Available at: [Link]
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Kyushu University. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Available at: [Link]
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Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Critical Reviews in Analytical Chemistry, 52(7), 1596-1613. Available at: [Link]
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ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Available at: [Link]
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ResearchGate. (n.d.). NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture. Available at: [Link]
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ResearchGate. (n.d.). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available at: [Link]
-
N-terminal acetylation of cellular proteins creates specific degradation signals. (2010). Science, 327(5968), 1026-1030. Available at: [Link]
-
ResearchGate. (n.d.). N acetylcysteine forced degradation study. Available at: [Link]
-
N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. (2022). Nature Communications, 13, 1061. Available at: [Link]
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HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Available at: [Link]
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BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Available at: [Link]
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Comparative Analysis of In Vitro Metabolic Stability for Novel Dimethoxyphenylalanine Derivatives
An Objective Guide for Researchers
As Senior Application Scientist, this guide provides a comprehensive framework for evaluating and comparing the in vitro metabolic stability of novel dimethoxyphenylalanine derivatives. Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2][3] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, whereas one that is too stable could accumulate and cause toxicity.[2][4] Therefore, early assessment of metabolic lability is paramount in the lead optimization phase of drug discovery.
This guide will delve into the rationale behind experimental design, provide detailed protocols for robust and reproducible assays, and offer insights into the interpretation of the generated data. We will focus on the use of human liver microsomes, a widely accepted and cost-effective model for assessing Phase I metabolism.[5][6]
The Strategic Choice of an In Vitro Model: Why Human Liver Microsomes?
The liver is the primary site of drug metabolism in the body.[1][5] To model this complex biological process in a controlled laboratory setting, several in vitro systems are available, including hepatocytes, S9 fractions, and liver microsomes.[2][7]
For the initial screening and comparison of a series of chemical analogues like dimethoxyphenylalanine derivatives, human liver microsomes (HLM) represent the "gold standard" for several reasons:
-
Enrichment of Key Enzymes: HLMs are vesicles of the endoplasmic reticulum, prepared by differential centrifugation of liver homogenate.[8][9] This subcellular fraction is highly enriched with Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of an estimated 70-80% of all drugs on the market.[8][10]
-
Cost-Effectiveness and Throughput: Compared to intact hepatocytes, microsomes are more cost-effective, have a longer shelf-life when stored properly, and are more amenable to high-throughput screening formats, which is ideal for comparing multiple compounds.[8][11]
-
Mechanistic Focus: The microsomal assay specifically interrogates Phase I metabolism. By requiring the addition of an external cofactor, NADPH, to initiate enzymatic activity, the system provides a clear and direct measure of a compound's susceptibility to oxidative metabolism by CYPs.[11][12][13]
While intact hepatocytes, which contain both Phase I and Phase II enzymes and active transporters, are considered a more holistic model, the microsomal assay provides the precise, comparative data needed for structure-activity relationship (SAR) studies during lead optimization.[5][14]
Experimental Workflow: From Incubation to Analysis
A robust experimental design is critical for generating reliable and comparable data. The following workflow outlines the key stages of the in vitro metabolic stability assay.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This document is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in scientific principles and regulatory awareness.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. not specified for the mixture of isomers) was not located. The following guidance is based on the SDS for the closely related compound, (R)-N-acetyl-3,4-dimethoxyphenylalanine (CAS No. 33043-37-7), and general best practices for the disposal of non-hazardous laboratory chemicals.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for final approval of this disposal procedure.
Hazard Characterization and Waste Classification
The foundational principle of proper chemical disposal is a thorough understanding of the material's hazards.[3] Based on available data for structurally similar compounds, this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] However, some safety data sheets for analogous compounds indicate potential for skin, eye, and respiratory irritation.[5][6][7][8] Therefore, it is prudent to handle this compound with the care afforded to all laboratory chemicals.
Initial Assessment:
-
Physical State: Solid powder.
-
Known Hazards: Potential for mild irritation. Not considered hazardous by OSHA's Hazard Communication Standard (29 CFR 1910.1200) for similar compounds.[9]
-
Regulatory Status: Likely a non-hazardous waste, but final determination rests with the waste generator in accordance with local regulations.
The first step in any disposal plan is to determine if the waste is hazardous. The diagram below illustrates the decision-making process.
Caption: Waste Classification Workflow
Personal Protective Equipment (PPE)
Even when dealing with a substance presumed to be non-hazardous, appropriate PPE is mandatory to mitigate any potential risks.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against accidental splashes or airborne dust particles that could cause eye irritation.[8] |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact, which may cause mild irritation.[8] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. A dust mask may be used if creating airborne dust. | For similar compounds, no respiratory protection is needed under normal use.[5][10] Engineering controls like fume hoods are the primary defense. |
Disposal Protocol for Non-Hazardous Solid Waste
Assuming this compound is confirmed as non-hazardous by your institution, the following step-by-step procedure should be followed. This protocol prioritizes safety and regulatory compliance.
Step 1: Container Selection and Labeling
-
Action: Place the waste solid in a clean, dry, and chemically compatible container with a secure lid. The original product container is often a suitable choice.[3]
-
Causality: A secure container prevents accidental spills and exposure. Using the original container, if available, ensures the contents are clearly identified.
-
Labeling: If not in the original container, label the waste container clearly as "Non-Hazardous Waste" and list the full chemical name: "this compound". Include the accumulation start date.[4]
Step 2: Segregation and Storage
-
Action: Store the non-hazardous waste container separately from hazardous waste streams.
-
Causality: Segregation prevents cross-contamination and ensures that non-hazardous waste is not inadvertently managed (and paid for) as hazardous waste.
Step 3: Final Disposition
-
Action: Follow your institution's specific guidelines for the disposal of non-hazardous solid laboratory waste.[11][12] This may involve:
-
Placing the sealed and labeled container directly in the regular laboratory trash destined for a sanitary landfill.[11]
-
Transporting the container to a central collection point for non-hazardous waste.
-
-
Important: Never dispose of solid chemical waste, even if non-hazardous, in a way that it could be mistaken for hazardous material by custodial staff.[11]
The logical flow for this disposal process is outlined below.
Caption: Non-Hazardous Solid Waste Disposal Workflow
Disposal of Empty Containers
Empty containers that held this compound must also be managed correctly.
-
Procedure:
-
Ensure the container is "RCRA empty," meaning all contents have been removed by normal means (e.g., scraping, tapping).[4]
-
Deface the original label to prevent misidentification.[11]
-
Dispose of the empty container in the regular laboratory trash or designated container recycling stream, as per your institution's policy.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large, restrict access to the area.
-
Ventilate: Ensure adequate ventilation.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For a solid spill, gently sweep or vacuum the material to avoid generating dust.[7]
-
Place the collected material into a sealed container for disposal as non-hazardous waste.
-
Clean the spill area with soap and water.
-
-
Reporting: Report the spill to your laboratory supervisor or EHS department, in line with institutional policy.
By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice.
References
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- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- Cornell University Environmental Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
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Personal protective equipment for handling 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid
Comprehensive Safety and Handling Guide: 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid
This guide provides essential safety and logistical information for handling this compound. The procedural guidance herein is synthesized from established protocols for structurally similar compounds, promoting a culture of safety and proactive risk mitigation in the laboratory.
Hazard Evaluation and Core Safety Principles
Based on the analysis of safety data for structurally related compounds, this compound is anticipated to be a solid powder.[1] Although not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety practices to minimize exposure.[2][3] The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.
Key Safety Considerations:
The operational plan must, therefore, be built around a framework of containment and personal protection to mitigate these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for ensuring personal and collective safety. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1][7] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[1][3][7] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[4][7] |
| Body | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from contamination.[1][3] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1][3][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic operational plan is critical for minimizing risk. The following workflow provides a procedural framework for the safe handling of this compound.
Preparation and Engineering Controls
-
Work Area: All manipulations of the solid compound should be performed within a certified chemical fume hood to control and minimize inhalation exposure.[7]
-
PPE Inspection: Before initiating any work, meticulously inspect all required PPE to ensure it is in good condition and readily available.[1][7]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and in close proximity to the work area.[6]
Handling the Compound
-
Donning PPE: Wear all PPE as specified in the table above.
-
Minimizing Dust: Exercise caution to avoid the formation of dust when handling the solid material.[4][9] Utilize appropriate tools, such as spatulas, for all transfers.[7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6]
Caption: Decision-making flowchart for responding to spills of this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste materials must be properly characterized according to applicable local, regional, and national regulations. [10]* Containers: Dispose of the compound and any contaminated materials in a suitable, closed, and clearly labeled container. [4][10]* Consultation: Chemical waste generators must consult with their institution's environmental health and safety department to ensure complete and accurate classification and disposal procedures. [10]* Prohibition: Do not dispose of this chemical with household garbage or release it into the environment. [2][10]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the potential for harm in the event of an exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [1][4][6]* Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. [1][4][6]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][4][6]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention. [1][4][6]
References
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AA Blocks. (2025, January 18). Safety Data Sheet for (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Propionic Acid. Retrieved from [Link]
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Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
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HMDB. (n.d.). Metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet for 3-(3,4-Dihydroxyphenyl)propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). N-acetyl-3-methoxy-4-acetoxyphenylalanine. Retrieved from [Link]
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Ereztech. (2015, March 19). Propionic Acid - Safety Data Sheet. Retrieved from [Link]
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Journal of Natural Products. (n.d.). Isolation of N-Acetyl-3,4-dihydroxy-L-phenylalanine from Streptomyces akiyoshiensis. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
